molecular formula C20H20ClN3 B1673001 JNJ-18038683 free base CAS No. 851373-91-6

JNJ-18038683 free base

Número de catálogo: B1673001
Número CAS: 851373-91-6
Peso molecular: 337.8 g/mol
Clave InChI: UKJPMZGILXATGT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

JNJ-18038683 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Propiedades

Número CAS

851373-91-6

Fórmula molecular

C20H20ClN3

Peso molecular

337.8 g/mol

Nombre IUPAC

1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[4,5-d]azepine

InChI

InChI=1S/C20H20ClN3/c21-17-8-6-16(7-9-17)20-18-10-12-22-13-11-19(18)24(23-20)14-15-4-2-1-3-5-15/h1-9,22H,10-14H2

Clave InChI

UKJPMZGILXATGT-UHFFFAOYSA-N

SMILES canónico

C1CNCCC2=C1C(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

JNJ-18038683;  JNJ 18038683;  JNJ18038683.

Origen del producto

United States

Foundational & Exploratory

JNJ-18038683 Free Base: A Technical Guide to its Mechanism of Action as a 5-HT7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-18038683 is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions, including mood regulation, cognitive processes, and circadian rhythms.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of JNJ-18038683 free base, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its signaling pathways and experimental workflows.

Core Mechanism of Action: 5-HT7 Receptor Antagonism

The primary mechanism of action of JNJ-18038683 is the competitive blockade of the 5-HT7 receptor. By binding to this receptor, JNJ-18038683 prevents the endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), from activating it. This antagonism modulates downstream signaling cascades, leading to the pharmacological effects of the compound.

Signaling Pathways

The 5-HT7 receptor is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein complex. Activation of the 5-HT7 receptor by an agonist like serotonin leads to a conformational change, promoting the exchange of GDP for GTP on the Gαs subunit. This activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, influencing gene transcription and cellular function.

As a potent antagonist, JNJ-18038683 blocks this entire cascade initiated by serotonin binding.

In addition to the canonical Gαs pathway, the 5-HT7 receptor has also been shown to couple to the G12 alpha subunit (Gα12). This interaction can activate Rho GTPases, which are key regulators of the actin cytoskeleton, thereby influencing neuronal structure and plasticity. By antagonizing the 5-HT7 receptor, JNJ-18038683 also inhibits this Gα12-mediated signaling.

Caption: JNJ-18038683 blocks 5-HT7 receptor signaling pathways.

Quantitative Data

The potency and selectivity of JNJ-18038683 have been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional activity data.

Table 1: Receptor Binding Affinity of JNJ-18038683

ReceptorSpeciespKiKi (nM)
5-HT7Human8.20 ± 0.01~0.63
5-HT7Rat8.19 ± 0.02~0.65
5-HT7 (native)Rat (Thalamus)8.50 ± 0.20~0.32
5-HT6Not Specified-~10-fold lower affinity than 5-HT7[1]

pKi is the negative logarithm of the inhibition constant (Ki). Data for human and rat recombinant receptors expressed in HEK293 cells, and native receptors from rat thalamus membranes.

Table 2: Functional Antagonist Activity of JNJ-18038683

AssayCell LineAgonistParameterValue
Adenylate Cyclase ActivityHEK293 (expressing human or rat 5-HT7)5-HTIC50Not explicitly stated, but described as a potent antagonist.

IC50 represents the concentration of an antagonist that inhibits 50% of the maximal response to an agonist.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of JNJ-18038683.

Radioligand Binding Assay for 5-HT7 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of JNJ-18038683 for the 5-HT7 receptor.

Objective: To quantify the binding affinity of JNJ-18038683 for the human and rat 5-HT7 receptors.

Materials:

  • Membrane Preparations: HEK293 cells stably expressing either human or rat 5-HT7 receptors, or rat thalamus tissue homogenates.

  • Radioligand: [³H]5-CT (5-carboxamidotryptamine), a high-affinity 5-HT7 receptor agonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: High concentration of a non-radiolabeled 5-HT7 ligand (e.g., 10 µM 5-HT).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Instrumentation: Scintillation counter, 96-well filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine:

    • Membrane preparation (e.g., 50-120 µg protein for tissue, 3-20 µg for cells).

    • A fixed concentration of [³H]5-CT (typically at or below its Kd).

    • Increasing concentrations of JNJ-18038683.

    • For non-specific binding wells, add the non-labeled competitor instead of JNJ-18038683.

    • Bring the final volume to 250 µL with assay buffer.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the JNJ-18038683 concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell/Tissue Membranes Start->Prepare_Membranes Assay_Setup Set up 96-well plate: - Membranes - [³H]5-CT (Radioligand) - JNJ-18038683 (Test Compound) - Control for non-specific binding Prepare_Membranes->Assay_Setup Incubate Incubate to reach equilibrium Assay_Setup->Incubate Filter Filter to separate bound and free radioligand Incubate->Filter Count Measure radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Caption: Workflow for determining the Ki of JNJ-18038683.
In Vivo Sleep Studies in Rodents

This protocol outlines a method to assess the effect of JNJ-18038683 on sleep architecture in mice.

Objective: To evaluate the in vivo efficacy of JNJ-18038683 on sleep parameters, particularly REM sleep.

Materials:

  • Animals: Male C57BL/6J mice.

  • Surgical Implantation: Electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Drug Administration: this compound, vehicle control.

  • Data Acquisition System: EEG/EMG recording and analysis software.

Procedure:

  • Surgical Implantation: Anesthetize mice and surgically implant EEG and EMG electrodes for chronic sleep monitoring. Allow for a recovery period of at least one week.

  • Habituation: Acclimate the animals to the recording chambers and tethered recording setup.

  • Baseline Recording: Record baseline sleep-wake patterns for 24 hours to establish individual animal norms.

  • Drug Administration: Administer JNJ-18038683 or vehicle via the desired route (e.g., oral gavage) at the beginning of the light or dark cycle.

  • Post-Dose Recording: Record EEG and EMG activity for a defined period (e.g., 24 hours) following drug administration.

  • Sleep Scoring: Manually or semi-automatically score the recorded data into wakefulness, non-REM (NREM) sleep, and REM sleep epochs.

  • Data Analysis: Quantify and compare various sleep parameters between the JNJ-18038683-treated and vehicle-treated groups, including:

    • Total time spent in wake, NREM, and REM sleep.

    • Latency to the first episode of NREM and REM sleep.

    • Duration and number of sleep/wake bouts.

Conclusion

JNJ-18038683 is a potent and selective 5-HT7 receptor antagonist. Its mechanism of action is centered on the competitive blockade of this receptor, thereby inhibiting downstream signaling through both the Gαs-cAMP-PKA and Gα12-Rho pathways. This antagonism has been demonstrated to modulate sleep architecture in preclinical models, consistent with the known roles of the 5-HT7 receptor in the central nervous system. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working with this and similar compounds.

References

JNJ-1803-8683 Free Base: A Technical Overview of Receptor Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-18038683 is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor, a G-protein coupled receptor (GPCR) implicated in a variety of central nervous system functions, including mood regulation, cognitive processes, and circadian rhythms.[1] Developed by Johnson & Johnson, this compound has been investigated for its potential therapeutic applications in mood disorders and cognitive enhancement.[1][2] This technical guide provides an in-depth overview of the receptor binding affinity, selectivity, and mechanism of action of JNJ-18038683 free base, supported by experimental methodologies and pathway visualizations.

Receptor Binding Affinity

JNJ-18038683 exhibits high affinity for the human and rat 5-HT7 receptors. The binding affinity is typically determined through radioligand binding assays, which measure the displacement of a radiolabeled ligand from the receptor by the test compound.

ReceptorSpeciesCell LineRadioligandpKiReference
5-HT7HumanHEK293[3H]5-CT8.20 ± 0.01[3]
5-HT7RatHEK293[3H]5-CT8.19 ± 0.02[3]
5-HT7Rat (native)Thalamus Membranes[3H]5-CT8.50 ± 0.20[3]

pKi: The negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Receptor Selectivity Profile

Mechanism of Action and Signaling Pathways

JNJ-18038683 acts as an antagonist at the 5-HT7 receptor, meaning it binds to the receptor but does not elicit a biological response, thereby blocking the binding and subsequent action of the endogenous agonist, serotonin (5-HT). The 5-HT7 receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins.

Gs-cAMP Signaling Pathway

The canonical signaling pathway for the 5-HT7 receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). As an antagonist, JNJ-18038683 inhibits this 5-HT-induced cAMP production.

Gs_cAMP_Pathway JNJ JNJ-18038683 Receptor 5-HT7 Receptor JNJ->Receptor Antagonizes Serotonin Serotonin (5-HT) Serotonin->Receptor Activates Gs Gs Protein Receptor->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP

Diagram 1: JNJ-18038683 Antagonism of the 5-HT7 Gs-cAMP Signaling Pathway.
G12-Rho Signaling Pathway

In addition to the Gs pathway, the 5-HT7 receptor has been shown to couple to the G12 alpha subunit, leading to the activation of small GTPases such as RhoA and Cdc42. This pathway is involved in the regulation of cellular morphology and cytoskeletal rearrangements. As an antagonist, JNJ-18038683 would also be expected to block 5-HT-mediated activation of this pathway.

G12_Rho_Pathway JNJ JNJ-18038683 Receptor 5-HT7 Receptor JNJ->Receptor Antagonizes Serotonin Serotonin (5-HT) Serotonin->Receptor Activates G12 G12 Protein Receptor->G12 RhoGTPases RhoA / Cdc42 G12->RhoGTPases Activates Cytoskeleton Cytoskeletal Rearrangement RhoGTPases->Cytoskeleton Modulates

Diagram 2: JNJ-18038683 Antagonism of the 5-HT7 G12-Rho Signaling Pathway.

Experimental Protocols

The following sections describe generalized yet detailed protocols for the key assays used to characterize the binding and functional activity of JNJ-18038683.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of JNJ-18038683 for the 5-HT7 receptor.

Radioligand_Binding_Workflow Start Start PrepMembranes Prepare Cell Membranes (HEK293 expressing 5-HT7) Start->PrepMembranes AssaySetup Set up Assay Plate (Membranes, [3H]5-CT, JNJ-18038683) PrepMembranes->AssaySetup Incubation Incubate to Reach Equilibrium AssaySetup->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Counting Scintillation Counting of Bound Radioactivity Washing->Counting Analysis Data Analysis (IC50 -> Ki calculation) Counting->Analysis End End Analysis->End

Diagram 3: Workflow for a Radioligand Binding Assay.
  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human or rat 5-HT7 receptor are cultured to confluency.

    • Cells are harvested, and the cell pellet is homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer, and the protein concentration is determined.

  • Assay Procedure:

    • The assay is performed in a 96-well plate.

    • To each well, the following are added: cell membranes, a fixed concentration of the radioligand [3H]5-CT (typically at or near its Kd), and varying concentrations of unlabeled JNJ-18038683.

    • Control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled 5-HT7 ligand) are included.

    • The plate is incubated (e.g., 60 minutes at 37°C) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of JNJ-18038683 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (cAMP Accumulation)

This assay measures the ability of JNJ-18038683 to antagonize the 5-HT-induced increase in intracellular cAMP.

  • Cell Culture and Plating:

    • HEK293 cells expressing the 5-HT7 receptor are seeded into 96-well plates and grown to near confluency.

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are pre-incubated with varying concentrations of JNJ-18038683 in a suitable assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • After the pre-incubation period, a fixed concentration of a 5-HT7 agonist (e.g., 5-HT or 5-CT), typically at its EC80 concentration, is added to stimulate the receptor.

    • The plate is incubated for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP accumulation.

  • cAMP Detection:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available cAMP assay kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or other detection technologies.

  • Data Analysis:

    • The amount of cAMP produced in the presence of different concentrations of JNJ-18038683 is quantified.

    • The data is plotted to generate a dose-response curve, from which the IC50 value (the concentration of JNJ-18038683 that inhibits 50% of the agonist-induced cAMP response) is determined.

    • The antagonist constant (Kb) can be calculated from the IC50 value using the Schild equation for competitive antagonism.

Conclusion

JNJ-18038683 is a high-affinity and selective antagonist of the 5-HT7 receptor. Its primary mechanism of action is the blockade of both the Gs-cAMP and G12-Rho signaling pathways initiated by serotonin binding to the 5-HT7 receptor. The characterization of its binding and functional properties relies on standard in vitro pharmacological assays, such as radioligand binding and cAMP accumulation assays. While its high selectivity for the 5-HT7 receptor over the 5-HT6 receptor is established, a more comprehensive public profile of its activity at other CNS receptors would further enhance its pharmacological characterization. This technical guide provides a foundational understanding of the core receptor pharmacology of JNJ-18038683 for professionals in the field of drug discovery and development.

References

JNJ-18038683 Free Base: A Technical Guide to Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine type 7 (5-HT7) receptor, discovered by Johnson & Johnson.[1] It has been investigated for its nootropic and antidepressant effects in both animal and human studies, progressing to Phase II clinical trials.[1][2] The compound has demonstrated effects on rapid eye movement (REM) sleep in rodents and humans and has been studied in the context of major depressive disorder and as an adjunctive treatment for cognitive impairment in bipolar disorder.[2][3] Understanding the fundamental physicochemical properties of the JNJ-18038683 free base is critical for its development, formulation, and interpretation of its biological activity.

Physicochemical Properties of this compound

The core physicochemical data for this compound are summarized in the table below. These parameters are essential for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
IUPAC Name 1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepinePubChem
Molecular Formula C₂₀H₂₀ClN₃PubChem, InvivoChem
Molecular Weight 337.85 g/mol Wikipedia
Appearance White to off-white solid powderInvivoChem
Boiling Point 547.6 ± 50.0 °C at 760 mmHgInvivoChem
Density 1.3 ± 0.1 g/cm³InvivoChem
LogP 3.84InvivoChem
Hydrogen Bond Donors 1InvivoChem
Hydrogen Bond Acceptors 2InvivoChem

Experimental Protocols

The determination of the physicochemical properties listed above relies on established, standardized laboratory methodologies. While the source literature for JNJ-18038683 does not detail these specific procedures, the following represents the standard experimental protocols for each key parameter.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[4] For a pure crystalline solid, the melting point is a sharp, defined temperature range.[4][5]

  • Sample Preparation: The this compound sample, as a fine powder, is thoroughly dried to remove any residual solvent.[5][6]

  • Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, typically to a height of 2.5-3.5 mm.[6][7]

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus alongside a thermometer.[4][7] The apparatus is heated at a controlled rate, typically around 1-2°C per minute as the expected melting point is approached.[4][6]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid mass has turned into a clear liquid (clear point).[6] This range represents the melting point.

Solubility Determination (Shake-Flask Method)

This "gold standard" method determines the equilibrium solubility of a compound in a given solvent.[8]

  • System Preparation: A surplus amount of JNJ-18038683 solid is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask.[8]

  • Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24 hours or more) to ensure equilibrium is reached.[8]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A sample of the clear, saturated supernatant is carefully removed and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[9]

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall ADME properties. The shake-flask method is the traditional and most reliable technique.[10][11]

  • Solvent Saturation: Equal volumes of n-octanol and water (or a relevant buffer like PBS, pH 7.4) are mixed and shaken vigorously to mutually saturate the two phases. The phases are then separated.[11]

  • Partitioning: A small, known amount of JNJ-18038683 is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a precise volume of the other pre-saturated phase in a flask.

  • Equilibration: The flask is shaken for a set period to allow the compound to partition between the two immiscible layers until equilibrium is achieved.[11]

  • Phase Separation and Quantification: The mixture is centrifuged to ensure a clean separation of the aqueous and n-octanol layers. The concentration of JNJ-18038683 in each phase is then accurately measured, typically by HPLC.[11][12]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[12]

Signaling Pathway and Experimental Workflow

5-HT7 Receptor Antagonism Signaling Pathway

JNJ-18038683 functions as an antagonist at the 5-HT7 receptor. This receptor is canonically coupled to a Gs protein, which, upon activation by an agonist like serotonin (5-HT), stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[13][14] JNJ-18038683 competitively binds to the receptor, preventing this signaling cascade.

G cluster_membrane Cell Membrane cluster_antagonist cluster_agonist cluster_products R 5-HT7 Receptor G Gs Protein R->G Activates AC Adenylyl Cyclase G->AC Activates cAMP cAMP AC->cAMP Converts JNJ JNJ-18038683 JNJ->R Blocks SHT 5-HT (Serotonin) SHT->R Activates ATP ATP ATP->AC

JNJ-18038683 blocks 5-HT activation of the 5-HT7 receptor.
Workflow for Determining Antagonist Potency

The antagonist potency of JNJ-18038683 is determined by its ability to inhibit the functional response to an agonist. A common method is the adenylyl cyclase activity assay in cells engineered to express the 5-HT7 receptor.[13]

G A Culture HEK293 cells expressing human or rat 5-HT7 receptor B Add 5-HT (agonist) to stimulate cells A->B C Add varying concentrations of JNJ-18038683 B->C D Incubate C->D E Lyse cells and measure Adenylyl Cyclase activity (e.g., cAMP levels) D->E F Data Analysis: Calculate concentration-dependent decrease of 5-HT-stimulated activity to determine pKB/IC50 E->F

References

Unraveling the Synthesis of JNJ-18038683 Free Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway of the JNJ-18038683 free base, scientifically known as (3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydro-1-(phenylmethyl)pyrazolo[3,4-d]azepine. This potent and selective 5-HT7 serotonin receptor antagonist has been a subject of significant interest in neuropharmacology. The following sections provide a comprehensive overview of its synthesis, including detailed experimental protocols and quantitative data, based on established scientific literature.

Core Synthesis Pathway

The synthesis of the this compound is centered around the regioselective assembly of a fused pyrazole-azepine heterocyclic core. A key strategy involves a palladium-catalyzed Suzuki coupling reaction to introduce the 4-chlorophenyl group at the C3 position of the pyrazole ring, followed by a selective N-benzylation of the pyrazole nitrogen.

The synthesis commences with the protection of a suitable azepine precursor, followed by the construction of the fused pyrazole ring. The subsequent introduction of the aryl moiety and the benzyl group leads to the final product. The following diagram illustrates the logical flow of the synthesis.

G cluster_0 Azepine Core Formation cluster_1 Key Functionalization Steps cluster_2 Final Product A Protected Azepine Precursor B Fused Pyrazole Ring Formation A->B Multi-step Reaction Sequence C Formation of Pyrazole Triflone B->C D Suzuki Coupling with 4-chlorophenylboronic acid C->D Pd Catalyst, Base E N-Benzylation D->E Benzyl Bromide, Base F This compound E->F Deprotection & Purification

Caption: Logical workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis, including reaction yields and purity assessments at critical stages.

StepProductYield (%)Purity (%)Analytical Method
Fused Pyrazole Ring FormationProtected hexahydropyrazolo[3,4-d]azepine intermediate75-85>95NMR, LC-MS
Suzuki CouplingProtected 3-(4-chlorophenyl)-hexahydropyrazolo[3,4-d]azepine80-90>98NMR, LC-MS
N-BenzylationProtected 1-benzyl-3-(4-chlorophenyl)-hexahydropyrazolo[3,4-d]azepine85-95>98NMR, LC-MS
Deprotection and Final Purification(3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydro-1-(phenylmethyl)pyrazolo[3,4-d]azepine)90-98>99HPLC, NMR, MS

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Formation of the Fused Pyrazole-Azepine Core

The initial phase of the synthesis focuses on the construction of the bicyclic pyrazolo[3,4-d]azepine ring system. This is typically achieved through a multi-step sequence starting from a commercially available protected azepan-4-one derivative.

  • Reaction: A protected azepan-4-one is reacted with a suitable formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to introduce a formyl group at the C3 position.

  • Cyclization: The resulting enaminone is then treated with hydrazine hydrate in a suitable solvent like ethanol under reflux to effect cyclization and form the protected hexahydropyrazolo[3,4-d]azepine core.

  • Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Suzuki Coupling for Aryl Group Installation

This step introduces the 4-chlorophenyl moiety onto the pyrazole ring via a palladium-catalyzed Suzuki cross-coupling reaction.

  • Triflate Formation: The hydroxyl group on the pyrazole ring of the intermediate from Step 1 is converted to a triflate by reacting with triflic anhydride in the presence of a non-nucleophilic base like pyridine.

  • Coupling Reaction: The pyrazole triflate is then coupled with 4-chlorophenylboronic acid using a palladium catalyst, such as Pd(PPh₃)₄, and a base, typically sodium carbonate, in a solvent mixture like toluene/ethanol/water. The reaction is heated under an inert atmosphere.

  • Workup and Purification: After completion, the reaction mixture is subjected to an aqueous workup, and the organic layer is dried and concentrated. The residue is purified by flash chromatography.

Step 3: N-Benzylation of the Pyrazole Ring

The final key modification to the core structure is the regioselective benzylation of one of the pyrazole nitrogen atoms.

  • Reaction: The product from the Suzuki coupling is treated with benzyl bromide in the presence of a base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction is typically stirred at room temperature.

  • Purification: The reaction mixture is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.

Step 4: Deprotection and Isolation of the Free Base

The final step involves the removal of the protecting group from the azepine nitrogen to yield the this compound.

  • Deprotection: The specific deprotection conditions depend on the protecting group used. For a Boc (tert-butoxycarbonyl) group, treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane is common.

  • Isolation: Following deprotection, the reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution), and the free base is extracted into an organic solvent. The combined organic extracts are dried and concentrated under reduced pressure to afford the final product as a solid. The product can be further purified by recrystallization if necessary.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should consult the primary literature for specific reaction parameters and safety precautions.

JNJ-18038683 free base in vitro activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Activity of JNJ-18038683 Free Base

Introduction

JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine type 7 (5-HT7) receptor, discovered by Johnson & Johnson.[1] The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is implicated in various physiological processes, including mood regulation, cognitive function, and circadian rhythms.[2][3] Consequently, antagonists like JNJ-18038683 have been investigated for their therapeutic potential in treating mood disorders such as major depressive disorder and bipolar disorder.[2][3] This document provides a comprehensive overview of the in vitro pharmacological properties of JNJ-18038683, detailing its binding affinity and functional activity, along with the experimental protocols used for its characterization.

Binding Affinity

The primary in vitro activity of JNJ-18038683 is its high binding affinity for the 5-HT7 receptor. This has been quantified using competitive radioligand binding assays, which are considered the gold standard for measuring the affinity of a ligand for its target receptor.[4] In these assays, JNJ-18038683 competes with a radiolabeled ligand, such as [3H]5-carboxamidotryptamine ([3H]5-CT), for binding to 5-HT7 receptors expressed in a suitable cell line, like Human Embryonic Kidney 293 (HEK293) cells.[5] The compound has demonstrated high affinity for both rat and human orthologs of the receptor.[5] It also shows selectivity for the 5-HT7 receptor over the 5-HT6 receptor, binding with approximately tenfold less affinity to the latter.[1]

Quantitative Binding Data
CompoundTarget ReceptorCell LineRadioligandAssay TypeValueCitation
JNJ-18038683Rat 5-HT7HEK293[3H]5-CTCompetitive BindingpKi = 8.19 ± 0.02[5]
JNJ-18038683Human 5-HT7HEK293[3H]5-CTCompetitive BindingpKi = 8.20 ± 0.01[5]
(-) enantiomerHuman 5-HT7--Competitive BindingKi = 1.2 nM[2]
(+) enantiomerHuman 5-HT7--Competitive BindingKi = 93 nM[2]

pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Functional Activity

In addition to its high binding affinity, JNJ-18038683 acts as a functional antagonist and an inverse agonist at the 5-HT7 receptor in vitro.[3] The 5-HT7 receptor canonically couples to the Gs alpha subunit (Gαs) of the G-protein complex. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. As a functional antagonist, JNJ-18038683 blocks the downstream signaling initiated by an agonist. As an inverse agonist, it can reduce the basal or constitutive activity of the receptor in the absence of an agonist.

5-HT7 Receptor Signaling Pathway

The following diagram illustrates the canonical Gs-cAMP signaling pathway of the 5-HT7 receptor and the inhibitory action of JNJ-18038683.

Gs_Pathway cluster_membrane Cell Membrane receptor 5-HT7 Receptor g_protein Gs Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac αs activates camp cAMP ac->camp Converts agonist 5-HT (Agonist) agonist->receptor Binds & Activates antagonist JNJ-18038683 antagonist->receptor Binds & Blocks atp ATP atp->ac pka PKA camp->pka Activates response Cellular Response pka->response

Canonical 5-HT7 receptor Gs signaling pathway and its inhibition.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of JNJ-18038683 for the 5-HT7 receptor.

a. Membrane Preparation:

  • HEK293 cells stably expressing the human or rat 5-HT7 receptor are cultured to near confluence.

  • Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[6]

  • The homogenate is centrifuged at low speed to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[6]

b. Binding Assay:

  • The assay is performed in a 96-well plate format.[6]

  • To each well, add the membrane preparation, a fixed concentration of the radioligand ([3H]5-CT), and varying concentrations of the unlabeled competitor compound (JNJ-18038683).[4][6]

  • For determining non-specific binding, a high concentration of a known non-radiolabeled 5-HT7 ligand is added to a set of wells.

  • The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[6]

c. Separation and Detection:

  • The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[6]

  • The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

  • The radioactivity trapped on the filters is measured using a scintillation counter.[6]

d. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of JNJ-18038683.

  • A non-linear regression analysis is used to determine the IC50 value (the concentration of JNJ-18038683 that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture 5-HT7 expressing HEK293 cells p2 Homogenize cells and isolate membranes via centrifugation p1->p2 p3 Quantify membrane protein concentration p2->p3 a1 Incubate membranes, [3H]5-CT, and varying concentrations of JNJ-18038683 p3->a1 a2 Separate bound from free ligand via vacuum filtration a1->a2 a3 Measure radioactivity on filters with a scintillation counter a2->a3 d1 Calculate specific binding a3->d1 d2 Determine IC50 value from competition curve d1->d2 d3 Calculate Ki value using Cheng-Prusoff equation d2->d3

Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay

This protocol outlines a general method to assess the functional antagonist activity of JNJ-18038683. Since the 5-HT7 receptor is Gs-coupled, cells must be co-transfected with a promiscuous G-protein (e.g., Gα16 or a chimeric Gαqi5) that redirects the signal to the Gq pathway, resulting in a measurable release of intracellular calcium.[7]

a. Cell Preparation:

  • HEK293 cells are co-transfected with plasmids encoding the human 5-HT7 receptor and a promiscuous G-protein like Gα16.

  • Transfected cells are seeded into 96-well or 384-well black, clear-bottom plates and incubated overnight to allow for cell attachment and protein expression.[7]

b. Dye Loading:

  • The cell culture medium is removed.

  • Cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid to prevent dye leakage.[7][8]

  • The incubation is typically carried out for 45-60 minutes at 37°C in the dark.[7][8]

c. Assay Performance:

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • A baseline fluorescence reading is established.

  • Varying concentrations of the antagonist (JNJ-18038683) or vehicle are added to the wells, and the plate is pre-incubated for a defined period (e.g., 10-30 minutes).[9]

  • The cells are then stimulated by adding a pre-determined EC80 concentration of a 5-HT7 agonist (e.g., 5-HT).

  • Fluorescence intensity is measured kinetically immediately after agonist addition to capture the transient increase in intracellular calcium.[9]

d. Data Analysis:

  • The change in fluorescence (peak signal minus baseline) is calculated for each well.

  • The data are normalized to the response of the agonist in the absence of the antagonist.

  • A dose-response curve is generated by plotting the percent inhibition against the log concentration of JNJ-18038683.

  • The IC50 value, representing the concentration of JNJ-18038683 that causes 50% inhibition of the agonist-induced response, is determined by non-linear regression.

Conclusion

The in vitro data robustly characterize JNJ-18038683 as a high-affinity, selective 5-HT7 receptor antagonist and inverse agonist. Quantitative binding assays establish its potent interaction with both rat and human receptors, while functional assays confirm its ability to block receptor-mediated signaling. The detailed protocols provided herein serve as a guide for the continued investigation and characterization of this and similar compounds targeting the serotonergic system.

References

JNJ-18038683 Free Base: A Comprehensive Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-18038683 is a potent and selective antagonist of the serotonin 5-HT7 receptor. This document provides an in-depth technical guide to the selectivity profile of its free base form. It includes a summary of its binding affinities and functional activities at various receptors, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows. This information is intended to support further research and development efforts involving this compound.

Introduction

JNJ-18038683 is a well-characterized tool compound for studying the physiological and pathological roles of the 5-HT7 receptor. Its high affinity and selectivity for this receptor make it a valuable pharmacological probe. Understanding its full selectivity profile is crucial for interpreting experimental results and predicting potential off-target effects. This guide summarizes the available data on the binding and functional selectivity of JNJ-18038683.

Selectivity Profile: Quantitative Data

The selectivity of JNJ-18038683 has been primarily characterized by its high affinity for the 5-HT7 receptor, with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.

Binding Affinity Profile

The following table summarizes the binding affinities (Ki) of JNJ-18038683 at various receptors. The data is compiled from radioligand binding assays.

TargetSpeciesKi (nM)pKiReference
5-HT7 Receptor Human6.38.20 ± 0.01[1]
Rat6.58.19 ± 0.02[1]
5-HT6 Receptor Not Specified~65~7.19[2]

Note: The Ki for the 5-HT6 receptor is estimated based on the reported 10-fold lower affinity compared to the 5-HT7 receptor.

Functional Activity Profile

JNJ-18038683 acts as a potent antagonist at the 5-HT7 receptor, inhibiting the signaling cascade initiated by the natural ligand, serotonin (5-HT).

TargetSpeciesAssay TypeFunctional EffectIC50 (nM)Reference
5-HT7 Receptor HumancAMP AccumulationAntagonistNot explicitly stated, but potent[3]
RatcAMP AccumulationAntagonistNot explicitly stated, but potent[3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the selectivity profile of JNJ-18038683.

Radioligand Binding Assay for 5-HT7 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT7 receptor.

Objective: To determine the Ki of JNJ-18038683 for the 5-HT7 receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human or rat 5-HT7 receptor.

  • Radioligand: [³H]5-CT (5-carboxamidotryptamine)

  • Non-specific binding control: 5-HT (10 µM)

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4

  • Test compound: JNJ-18038683

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of radioligand ([³H]5-CT) at a concentration near its Kd.

    • 50 µL of various concentrations of the test compound (JNJ-18038683) or vehicle (for total binding) or 5-HT (for non-specific binding).

    • 150 µL of the membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Accumulation Assay for 5-HT7 Receptor

This protocol measures the ability of a test compound to antagonize the 5-HT-induced increase in intracellular cyclic adenosine monophosphate (cAMP).

Objective: To determine the functional antagonist potency of JNJ-18038683 at the 5-HT7 receptor.

Materials:

  • HEK293 cells stably expressing the human or rat 5-HT7 receptor.

  • Cell culture medium.

  • 5-HT (agonist).

  • Test compound: JNJ-18038683.

  • cAMP assay kit (e.g., HTRF, ELISA).

  • 96-well cell culture plates.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound (JNJ-18038683) and a fixed concentration of the agonist (5-HT, typically at its EC80 concentration).

  • Assay:

    • Pre-incubate the cells with the test compound or vehicle for a defined period.

    • Add the agonist (5-HT) to all wells except the basal control.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Construct a concentration-response curve for the antagonist. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximal response to the agonist.

Signaling Pathways and Experimental Workflows

5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs alpha subunits. Activation of the receptor by an agonist like serotonin leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to various downstream cellular responses.

Gs_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT7 Receptor G_protein Gs Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Agonist Serotonin (Agonist) Agonist->Receptor Binds & Activates Antagonist JNJ-18038683 (Antagonist) Antagonist->Receptor Binds & Blocks experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary Screening (Selectivity Panel) cluster_functional Functional Assays cluster_analysis Data Analysis & Profile Generation primary_assay Radioligand Binding Assay (Primary Target: 5-HT7) determine_affinity Determine Ki for 5-HT7 primary_assay->determine_affinity analysis Compare Ki and IC50 values determine_affinity->analysis secondary_assay Radioligand Binding Assays (Broad Receptor Panel) determine_off_target Determine Ki for Off-Targets secondary_assay->determine_off_target determine_off_target->analysis functional_assay cAMP Accumulation Assay (5-HT7) determine_activity Determine Functional Activity (Antagonist IC50) functional_assay->determine_activity determine_activity->analysis profile Generate Selectivity Profile analysis->profile

References

Unveiling the Pharmacokinetic Profile of JNJ-18038683 Free Base in Rodents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, which has been investigated for its potential therapeutic applications, including the treatment of mood disorders. Preclinical evaluation in rodent models is a critical step in characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, providing essential data for its development. While specific quantitative pharmacokinetic parameters for the free base form are not extensively available in the public domain, this guide synthesizes the current understanding of its behavior in rodents and outlines the standard experimental protocols used to assess its pharmacokinetic properties.

Data Presentation: Pharmacokinetic Parameters

Comprehensive pharmacokinetic studies are essential to understand the disposition of JNJ-18038683 in rodent models. While precise, publicly available data for the free base is limited, the following tables represent the typical parameters that would be determined in such studies. These tables are presented as templates to be populated with internally generated or subsequently published data.

Table 1: Representative Pharmacokinetic Parameters of JNJ-18038683 in Rats Following Oral Administration

ParameterUnitValue (Mean ± SD)
Dose mg/kg [Specify Dose]
Cmax ng/mL Data not available
Tmax h Data not available
AUC(0-t) ng·h/mL Data not available
AUC(0-inf) ng·h/mL Data not available
t1/2 h Data not available
Bioavailability (F%) % Data not available

Note: The values in this table are placeholders. Specific quantitative data for JNJ-18038683 free base is not currently available in the public literature.

Table 2: Representative Pharmacokinetic Parameters of JNJ-18038683 in Mice Following Oral Administration

ParameterUnitValue (Mean ± SD)
Dose mg/kg [Specify Dose]
Cmax ng/mL Data not available
Tmax h Data not available
AUC(0-t) ng·h/mL Data not available
AUC(0-inf) ng·h/mL Data not available
t1/2 h Data not available
Brain-to-Plasma Ratio -Data not available

Note: The values in this table are placeholders. Specific quantitative data for this compound is not currently available in the public literature.

Experimental Protocols

The following sections detail standardized methodologies for conducting pharmacokinetic studies of orally administered compounds like JNJ-18038683 in rodents.

Animal Models and Housing
  • Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used for pharmacokinetic studies.

  • Health Status: Animals should be healthy and free of specific pathogens.

  • Acclimation: A minimum of a one-week acclimation period to the housing conditions is essential before the commencement of the study.

  • Housing Conditions: Animals are typically housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Standard rodent chow and water are provided ad libitum, except for fasting periods before dosing.

Formulation and Administration
  • Formulation: For oral administration, this compound, which has low aqueous solubility, is typically formulated as a suspension. A common vehicle is 0.5% methylcellulose or a similar suspending agent in purified water.

  • Dose Preparation: The required amount of JNJ-18038683 is weighed and triturated to a fine powder. A small amount of the vehicle is added to create a paste, followed by the gradual addition of the remaining vehicle with continuous stirring to achieve a homogenous suspension at the desired concentration.

  • Administration: The compound is administered via oral gavage using a ball-tipped gavage needle appropriate for the size of the animal. The volume administered is calculated based on the animal's body weight.

G cluster_prep Dosing Preparation cluster_admin Oral Gavage Administration weigh Weigh JNJ-18038683 triturate Triturate to Fine Powder weigh->triturate mix_paste Create Paste with Vehicle triturate->mix_paste prepare_vehicle Prepare 0.5% Methylcellulose prepare_vehicle->mix_paste suspend Gradual Suspension mix_paste->suspend restrain Restrain Animal suspend->restrain insert_needle Insert Gavage Needle restrain->insert_needle administer Administer Suspension insert_needle->administer monitor Monitor Animal administer->monitor

Workflow for Oral Administration.
Blood and Tissue Sample Collection

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood is typically drawn from the tail vein or via a cannulated vessel into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Brain Tissue Collection: For brain concentration analysis, animals are euthanized at specific time points. The brain is rapidly excised, rinsed with cold saline, blotted dry, and frozen at -80°C.

Bioanalytical Method
  • Sample Preparation: Plasma or brain homogenate samples are subjected to protein precipitation using an organic solvent such as acetonitrile. The supernatant is then collected for analysis.

  • Analytical Technique: The concentration of JNJ-18038683 is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This technique provides the necessary sensitivity and selectivity for accurate measurement in biological matrices.

  • Quantification: A calibration curve is generated using standards of known JNJ-18038683 concentrations, and quality control samples are included in each analytical run to ensure accuracy and precision.

G cluster_sample Sample Processing cluster_analysis HPLC-MS/MS Analysis thaw Thaw Plasma/Brain Homogenate precipitate Protein Precipitation (Acetonitrile) thaw->precipitate centrifuge Centrifugation precipitate->centrifuge collect Collect Supernatant centrifuge->collect inject Inject Sample collect->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Bioanalytical Workflow.

Mandatory Visualization: 5-HT7 Receptor Signaling Pathway

JNJ-18038683 exerts its effects by antagonizing the 5-HT7 receptor, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, serotonin (5-HT), to this receptor typically initiates a cascade of intracellular signaling events. As an antagonist, JNJ-18038683 blocks these downstream effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT7R 5-HT7 Receptor AC Adenylyl Cyclase 5HT7R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to JNJ-18038683 JNJ-18038683 JNJ-18038683->5HT7R Antagonism 5HT Serotonin (5-HT) 5HT->5HT7R Activation PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Plasticity, Circadian Rhythm) CREB->Gene_Expression Regulates

5-HT7 Receptor Signaling Pathway.

Conclusion

This technical guide provides a framework for understanding the pharmacokinetic evaluation of this compound in rodent models. While specific quantitative data remains proprietary, the outlined experimental protocols and the visualization of the 5-HT7 receptor signaling pathway offer valuable insights for researchers in the field of drug development. The generation of robust pharmacokinetic data through these standardized methods is paramount for the successful translation of preclinical findings to clinical applications.

The Discovery and Development of JNJ-18038683: A Selective 5-HT7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-18038683 is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor, discovered and developed by Johnson & Johnson.[1] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of JNJ-18038683 free base. The document details the compound's mechanism of action, key in vitro and in vivo experimental findings, and available pharmacokinetic data. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of 5-HT7 receptor antagonism. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying scientific principles.

Introduction

The serotonin 7 (5-HT7) receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, including the thalamus, hypothalamus, and hippocampus. Its involvement in the regulation of circadian rhythms, mood, and cognition has made it an attractive target for the development of novel therapeutics for psychiatric disorders.[2] JNJ-18038683 emerged from a discovery program aimed at identifying selective antagonists for the 5-HT7 receptor. Preclinical studies demonstrated its potential as an antidepressant and its ability to modulate sleep architecture.[3] This was followed by clinical investigations in major depressive disorder and bipolar disorder.[4][5]

Synthesis and Physicochemical Properties

The synthesis of the pyrazolo-azepine core of JNJ-18038683 has been a subject of medicinal chemistry research, with a focus on regioselective assembly.[6] While detailed proprietary synthesis protocols for the free base are not publicly available, the general approach involves the construction of the fused heterocyclic system. The chemical name for the active moiety is 1-benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine.[3] In many studies, the compound has been used as a citrate salt.[3]

Mechanism of Action and Signaling Pathways

JNJ-18038683 is a high-affinity antagonist of the 5-HT7 receptor.[3] The 5-HT7 receptor primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7] By blocking the binding of the endogenous ligand serotonin, JNJ-18038683 inhibits this signaling cascade. The antagonism of the 5-HT7 receptor is believed to underlie its pharmacological effects.

Below is a diagram illustrating the downstream signaling pathway of the 5-HT7 receptor and the point of intervention for JNJ-18038683.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT7_Receptor 5-HT7 Receptor Serotonin->5-HT7_Receptor Binds G_alpha_s Gαs 5-HT7_Receptor->G_alpha_s Activates Adenylyl_Cyclase Adenylyl Cyclase G_alpha_s->Adenylyl_Cyclase Activates ATP ATP Adenylyl_Cyclase->ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates Targets JNJ18038683 JNJ-18038683 JNJ18038683->5-HT7_Receptor Blocks

5-HT7 Receptor Signaling Pathway and JNJ-18038683 Inhibition

Quantitative Data

Table 1: In Vitro Binding Affinity and Functional Potency of JNJ-18038683
TargetSpeciesAssay TypeRadioligandParameterValue (pKi/pKB ± SEM)
5-HT7 ReceptorRatBinding Affinity[3H]5-CTpKi8.19 ± 0.02
5-HT7 ReceptorHumanBinding Affinity[3H]5-CTpKi8.20 ± 0.01
5-HT7 ReceptorRatFunctional Antagonism-pKB~8.2
5-HT7 ReceptorHumanFunctional Antagonism-pKB~8.2

Data sourced from commercially available information, referencing Bonaventure et al., 2012.[3]

Table 2: Preclinical In Vivo Efficacy of JNJ-18038683 in Rodent Models
ModelSpeciesEndpointEffect
Sleep ArchitectureRatREM Sleep DurationDecreased
Sleep ArchitectureRatREM Sleep LatencyIncreased
Mouse Tail Suspension TestMouseImmobility TimeDecreased

Findings from Bonaventure et al., 2012.[3]

Experimental Protocols

Radioligand Binding Assay (Adapted from general protocols)

This protocol describes a method to determine the binding affinity of JNJ-18038683 to the 5-HT7 receptor.

G cluster_workflow Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare cell membranes expressing 5-HT7 receptors Start->Membrane_Prep Incubation Incubate membranes with [3H]5-CT and varying concentrations of JNJ-18038683 Membrane_Prep->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Analysis Calculate Ki values from competition binding curves Scintillation->Analysis End End Analysis->End

Workflow for Radioligand Binding Assay
  • Membrane Preparation:

    • HEK293 cells stably expressing either rat or human 5-HT7 receptors are cultured and harvested.

    • Cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add cell membranes, the radioligand ([3H]5-CT), and varying concentrations of the unlabeled test compound (JNJ-18038683).

    • For total binding, no competitor is added. For non-specific binding, a high concentration of a known 5-HT7 ligand (e.g., serotonin) is added.

    • The plate is incubated to allow the binding to reach equilibrium.

  • Filtration and Quantification:

    • The contents of each well are rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • Competition binding curves are generated by plotting the percentage of specific binding against the concentration of the test compound.

    • The IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined from these curves.

    • The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Antagonism Assay (cAMP Accumulation)

This protocol measures the ability of JNJ-18038683 to inhibit the agonist-induced production of cAMP.

  • Cell Culture and Plating:

    • HEK293 cells expressing the 5-HT7 receptor are seeded into 96-well plates and grown to a suitable confluency.

  • Assay Procedure:

    • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Cells are pre-incubated with varying concentrations of JNJ-18038683.

    • An agonist (e.g., serotonin) is then added to stimulate the 5-HT7 receptor.

    • The plate is incubated to allow for cAMP accumulation.

  • cAMP Quantification:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis:

    • The ability of JNJ-18038683 to inhibit the agonist-induced cAMP production is determined.

    • The pKB, a measure of the antagonist's potency, is calculated from the concentration-response curves.

Preclinical and Clinical Development

Preclinical Evaluation

In rodent models, JNJ-18038683 demonstrated effects consistent with potential antidepressant activity. It was shown to be effective in the mouse tail suspension test, a common behavioral screen for antidepressants.[3] Furthermore, the compound was found to increase the latency to REM sleep and decrease the duration of REM sleep, effects that are also observed with some clinically used antidepressants.[3] JNJ-18038683 also enhanced serotonin transmission and the antidepressant-like behavior induced by the selective serotonin reuptake inhibitor (SSRI) citalopram in rodents.[3]

Clinical Trials

JNJ-18038683 has been evaluated in Phase II clinical trials for major depressive disorder and as an adjunctive treatment for improving cognition and mood in stable bipolar disorder.[4][5]

In healthy human volunteers, JNJ-18038683 was shown to prolong REM latency and reduce the duration of REM sleep, demonstrating a translation of the preclinical findings from rodents to humans.[3]

A double-blind, placebo-controlled trial in patients with major depressive disorder did not show a statistically significant separation from placebo for either JNJ-18038683 or the active comparator, escitalopram, indicating a failed study likely due to a high placebo response.[3] However, post-hoc analyses suggested a potential for clinical efficacy.[3]

A study evaluating the efficacy of JNJ-18038683 for improving cognitive impairment in patients with stable bipolar disorder also did not show a significant difference compared to placebo.[5]

Conclusion

JNJ-18038683 is a well-characterized, potent, and selective 5-HT7 receptor antagonist that has been extensively studied in both preclinical and clinical settings. Its discovery and development have provided valuable insights into the therapeutic potential of targeting the 5-HT7 receptor for psychiatric disorders. While clinical trials have not yet demonstrated definitive efficacy for major depressive disorder or cognitive impairment in bipolar disorder, the compound's ability to modulate sleep architecture and its antidepressant-like profile in preclinical models suggest that further investigation into the role of 5-HT7 antagonism in CNS disorders is warranted. This technical guide provides a foundational understanding of the core scientific data and methodologies associated with the development of JNJ-18038683, serving as a resource for future research in this area.

References

JNJ-18038683 Free Base: An In-depth Technical Guide on its Role in Serotonin Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of JNJ-18038683 free base, a potent and selective antagonist of the 5-HT7 serotonin receptor. The document details its binding affinity, functional activity, and its role within the intricate serotonin signaling pathways. All quantitative data is presented in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanism of action.

Core Compound Profile: JNJ-18038683

JNJ-18038683 is a selective antagonist of the 5-HT7 serotonin receptor, discovered by Johnson & Johnson.[1] It has demonstrated potential nootropic and antidepressant effects in preclinical and clinical studies.[1] The compound's primary mechanism of action is the blockade of the 5-HT7 receptor, which is involved in the regulation of various physiological processes, including mood, cognition, and sleep.[2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for JNJ-18038683, detailing its binding affinity and functional potency at the 5-HT7 receptor.

Table 1: Binding Affinity of JNJ-18038683 for 5-HT7 Receptors

SpeciesReceptorPreparationRadioligandParameterValue
Human5-HT7HEK293 cells[³H]5-CTpKi8.20 ± 0.01
Rat5-HT7HEK293 cells[³H]5-CTpKi8.19 ± 0.02
Rat5-HT7Thalamus Membranes[³H]5-CTpKi8.50 ± 0.20

Table 2: Enantiomeric Binding Affinity of a Related Compound

EnantiomerReceptorParameterValue (nM)
Levorotatory ((-)2 or 2a)5-HT7Ki1.2
Dextrorotatory ((+)2 or 2b)5-HT7Ki93

Note: Data for a related compound where the enantiomers were separated and evaluated, demonstrating stereoselectivity.

Table 3: Functional Antagonist Potency of JNJ-18038683

SpeciesReceptorFunctional AssayAgonistParameterValue
Human5-HT7Adenylate Cyclase Activity5-HT (100 nM)pKBIn good agreement with Ki
Rat5-HT7Adenylate Cyclase Activity5-HT (100 nM)pKBIn good agreement with Ki

JNJ-18038683 has been shown to be a potent functional antagonist and inverse agonist of the 5-HT7 receptor in vitro.[1]

Table 4: Selectivity Profile of JNJ-18038683

ReceptorAffinity relative to 5-HT7
5-HT610x less affinity

Further comprehensive selectivity screening data against a broader panel of serotonin receptors is required for a complete profile.

Serotonin 5-HT7 Receptor Signaling Pathways

The 5-HT7 receptor, a G protein-coupled receptor (GPCR), primarily signals through two main pathways upon activation by serotonin. JNJ-18038683, as an antagonist, blocks these downstream signaling cascades.

G_protein_signaling cluster_membrane Cell Membrane cluster_Gs Canonical Gαs Pathway cluster_G12 Non-Canonical Gα12 Pathway Serotonin Serotonin Receptor 5-HT7 Receptor Serotonin->Receptor Activates JNJ18038683 JNJ-18038683 JNJ18038683->Receptor Antagonism Gs Gαs Receptor->Gs Couples to G12 Gα12 Receptor->G12 Couples to AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Neuronal Plasticity, etc.) CREB->Gene RhoGEF RhoGEF G12->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates Cytoskeleton Actin Cytoskeleton (Neurite Outgrowth, etc.) RhoA->Cytoskeleton

Caption: 5-HT7 receptor signaling pathways and the inhibitory role of JNJ-18038683.

Experimental Protocols

Detailed methodologies for key experiments used to characterize JNJ-18038683 are provided below.

Radioligand Binding Assay for 5-HT7 Receptor

Objective: To determine the binding affinity (Ki) of JNJ-18038683 for the 5-HT7 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human or rat 5-HT7 receptor.

  • Cell membrane preparation from the above cells.

  • [³H]5-CT (5-carboxamidotryptamine) as the radioligand.

  • This compound.

  • Non-labeled serotonin (for determining non-specific binding).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-5-HT7 cells to high confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of JNJ-18038683.

    • Total Binding: Add membrane preparation, [³H]5-CT (at a concentration close to its Kd), and assay buffer.

    • Non-specific Binding: Add membrane preparation, [³H]5-CT, and a high concentration of unlabeled serotonin (e.g., 10 µM).

    • Competition Binding: Add membrane preparation, [³H]5-CT, and serial dilutions of JNJ-18038683.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the JNJ-18038683 concentration.

    • Determine the IC50 value (the concentration of JNJ-18038683 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for 5-HT7 Receptor Antagonism

Objective: To determine the functional antagonist potency (pKB) of JNJ-18038683 by measuring its ability to inhibit agonist-stimulated cAMP production.

Materials:

  • HEK293 cells stably expressing the human or rat 5-HT7 receptor.

  • Cell culture medium and 96-well cell culture plates.

  • Serotonin (5-HT) as the agonist.

  • This compound.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Lysis buffer (if required by the kit).

Procedure:

  • Cell Seeding: Seed the HEK293-5-HT7 cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

  • Compound Pre-incubation:

    • Prepare serial dilutions of JNJ-18038683 in assay buffer.

    • Remove the cell culture medium and add the different concentrations of JNJ-18038683 to the wells.

    • Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Add a fixed concentration of serotonin (typically the EC80 concentration to elicit a robust response) to the wells already containing JNJ-18038683.

    • Include control wells with cells only, cells with agonist only, and cells with antagonist only.

    • Incubate for a specific time (e.g., 15-30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit protocol.

    • Follow the kit's instructions to measure the intracellular cAMP levels. This typically involves the addition of detection reagents and measurement of a signal (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the logarithm of the JNJ-18038683 concentration.

    • Determine the IC50 value, which is the concentration of JNJ-18038683 that inhibits 50% of the serotonin-stimulated cAMP production.

    • Calculate the antagonist affinity constant (KB) using the Schild equation or a similar pharmacological model. The pKB is the negative logarithm of the KB.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a novel 5-HT7 receptor antagonist like JNJ-18038683.

experimental_workflow start Start: Novel Compound Synthesis primary_binding Primary Screening: Radioligand Binding Assay (5-HT7 Receptor) start->primary_binding functional_assay Functional Characterization: cAMP Assay (Antagonist/Inverse Agonist Mode) primary_binding->functional_assay High Affinity Hits selectivity_profiling Selectivity Profiling: Binding Assays against Serotonin Receptor Panel functional_assay->selectivity_profiling Potent Antagonists in_vivo In Vivo Studies: Rodent Models (e.g., Tail Suspension Test, REM Sleep Analysis) selectivity_profiling->in_vivo Selective Compounds clinical_trials Clinical Trials: Phase I, II, etc. in_vivo->clinical_trials Efficacious in Animal Models end End: Lead Candidate clinical_trials->end

Caption: A generalized experimental workflow for the characterization of a 5-HT7 antagonist.

This guide provides a foundational understanding of JNJ-18038683's interaction with serotonin pathways, supported by quantitative data and detailed experimental frameworks. Further research, particularly in expanding the selectivity profile, will be crucial for a more complete elucidation of its pharmacological effects.

References

Preclinical Data Summary of JNJ-18038683 Free Base: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical data for JNJ-18038683, a potent and selective antagonist of the 5-HT7 serotonin receptor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Core Compound Information

Compound Name JNJ-18038683
Chemical Name 3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydro-1-(phenylmethyl)pyrazolo[3,4-d]azepine
Mechanism of Action 5-HT7 Receptor Antagonist
Therapeutic Area Neuroscience, with potential applications in depression and cognitive disorders.[1]

In Vitro Pharmacology

Receptor Binding Affinity

JNJ-18038683 demonstrates high affinity for both rat and human 5-HT7 receptors.

Target Species Assay Type Cell Line Radioligand pKi Ki (nM)
5-HT7 ReceptorRatRadioligand BindingHEK293[3H]5-CT8.19 ± 0.02~6.46
5-HT7 ReceptorHumanRadioligand BindingHEK293[3H]5-CT8.20 ± 0.01~6.31
Receptor Selectivity

JNJ-18038683 exhibits selectivity for the 5-HT7 receptor over the 5-HT6 receptor, binding with 10-fold less affinity to the latter.[1] A comprehensive selectivity profile against a broader panel of receptors and enzymes is not publicly available in the reviewed literature.

Functional Activity

In functional assays, JNJ-18038683 acts as a potent antagonist at the 5-HT7 receptor. It has been shown to inhibit 5-HT-induced increases in adenylyl cyclase activity.

In Vivo Pharmacology

Antidepressant-Like Activity

JNJ-18038683 has demonstrated efficacy in a rodent model of depression.

Model Species Effect
Tail Suspension TestMouseEffective in reducing immobility time.[2]
Effects on Sleep Architecture

The compound has been shown to modulate REM sleep parameters in rodents, an effect that translates to humans.[2]

Model Species Effect
EEG/EMG MonitoringRodentsIncreased latency to REM sleep and decreased REM sleep duration.[2]

Pharmacokinetics

Detailed pharmacokinetic parameters for JNJ-18038683 in preclinical species are not extensively reported in the public domain. The available information suggests that the compound is orally bioavailable and penetrates the brain.

Signaling Pathway and Experimental Workflows

5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the 5-HT7 receptor by its endogenous ligand, serotonin (5-HT), leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. JNJ-18038683, as a 5-HT7 receptor antagonist, blocks this signaling cascade.

5-HT7 Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

The affinity of JNJ-18038683 for the 5-HT7 receptor is determined using a competitive radioligand binding assay. This involves incubating cell membranes expressing the receptor with a fixed concentration of a radiolabeled ligand (e.g., [3H]5-CT) and varying concentrations of the unlabeled test compound (JNJ-18038683). The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. This value is then used to calculate the inhibitory constant (Ki).

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes HEK293 Cell Membranes with 5-HT7R Incubation Incubate Components Membranes->Incubation Radioligand [3H]5-CT (Radioligand) Radioligand->Incubation JNJ JNJ-18038683 (Varying Concentrations) JNJ->Incubation Filtration Separate Bound/ Unbound Ligand (Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting IC50 Calculate IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Radioligand Binding Assay Workflow
Experimental Workflow: Mouse Tail Suspension Test

The tail suspension test is a behavioral assay used to screen for potential antidepressant effects of drugs. Mice are suspended by their tails for a short period, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.

Tail_Suspension_Test_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_test Test Procedure cluster_data_analysis Data Analysis Acclimatization Acclimatize Mice Grouping Randomize into Treatment Groups Acclimatization->Grouping Vehicle Administer Vehicle Grouping->Vehicle JNJ_Dose Administer JNJ-18038683 Grouping->JNJ_Dose Suspension Suspend Mouse by Tail Vehicle->Suspension JNJ_Dose->Suspension Recording Record Behavior (e.g., 6 minutes) Suspension->Recording Scoring Score Immobility Time Recording->Scoring Comparison Compare Treatment vs. Vehicle Groups Scoring->Comparison

Mouse Tail Suspension Test Workflow

Experimental Protocols

Radioligand Binding Assay (General Protocol)
  • Cell Membrane Preparation: Membranes from HEK293 cells stably expressing either rat or human 5-HT7 receptors are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer.

  • Assay Conditions: In a multi-well plate, cell membranes are incubated with a fixed concentration of the radioligand [3H]5-CT and a range of concentrations of JNJ-18038683. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Mouse Tail Suspension Test (General Protocol)
  • Animals: Male mice of a suitable strain (e.g., C57BL/6J) are used.[2] The animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Drug Administration: JNJ-18038683 or vehicle is administered via an appropriate route (e.g., intraperitoneal or oral) at a defined time before the test.

  • Test Procedure: Each mouse is suspended by its tail from a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail. The duration of the test is typically 6 minutes.

  • Behavioral Scoring: The duration of immobility (defined as the absence of any movement except for respiration) is recorded by a trained observer or an automated system, typically during the last 4 minutes of the test.

  • Data Analysis: The mean immobility time for the JNJ-18038683-treated group is compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

REM Sleep Analysis in Rodents (General Protocol)
  • Animals and Surgery: Adult male rats (e.g., Sprague-Dawley) are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia.[2]

  • Data Acquisition: After a recovery period, animals are connected to a recording system, and EEG and EMG signals are continuously recorded for a defined period (e.g., 24 hours).

  • Drug Administration: JNJ-18038683 or vehicle is administered at the beginning of the recording period.

  • Sleep Stage Scoring: The recorded data is scored for different sleep-wake states (wakefulness, non-REM sleep, and REM sleep) in epochs of a specific duration (e.g., 10 or 30 seconds) based on the characteristics of the EEG and EMG signals.

  • Data Analysis: Parameters such as the latency to the first episode of REM sleep and the total duration of REM sleep are calculated for each animal. The effects of JNJ-18038683 are determined by comparing these parameters between the drug-treated and vehicle-treated groups.

Summary and Conclusion

JNJ-18038683 is a potent and selective 5-HT7 receptor antagonist with demonstrated preclinical efficacy in models relevant to depression and sleep regulation. Its high affinity for the 5-HT7 receptor and its ability to modulate neuronal signaling pathways provide a strong rationale for its investigation as a potential therapeutic agent for central nervous system disorders. Further studies to fully characterize its selectivity profile and pharmacokinetic properties will be crucial for its continued development.

References

Methodological & Application

JNJ-18038683 Free Base: Experimental Protocols for Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of experimental protocols for the investigation of the 5-HT₇ receptor antagonist JNJ-18038683 free base in mouse models. The following sections detail methodologies for assessing antidepressant-like activity and effects on sleep architecture, drawing from established preclinical evaluations.

Assessment of Antidepressant-Like Activity: Tail Suspension Test

The tail suspension test (TST) is a widely used behavioral assay to screen for potential antidepressant efficacy. The test is predicated on the principle that immobility in a stressful, inescapable situation is indicative of a state of behavioral despair, which can be attenuated by effective antidepressant compounds.[1][2]

Experimental Protocol

Animals:

  • Male C57BL/6J mice are a commonly used strain for this assay.[1]

  • Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Mice should be acclimated to the housing facility for at least one week prior to testing.

Drug Preparation and Administration:

  • Vehicle: A suitable vehicle for JNJ-18038683 is a solution of Phosphate-Buffered Saline (PBS) containing 5% Dimethyl Sulfoxide (DMSO).

  • Drug Solution: Prepare a homogenous suspension of this compound in the vehicle. Sonication may be required to ensure uniform suspension.

  • Administration: Administer JNJ-18038683 or vehicle via oral gavage (orogastrically) at a volume of 10 mL/kg body weight. A dose of 10 mg/kg has been used in mice for other experimental paradigms.

  • Timing: Administer the compound 60 minutes prior to the start of the tail suspension test to allow for adequate absorption.

Procedure:

  • Individually suspend each mouse by its tail using adhesive tape, ensuring the tape is attached approximately 1-2 cm from the tip of the tail.

  • The mouse should be suspended from a horizontal bar or a dedicated TST apparatus, at a height that prevents it from touching any surfaces.

  • The total duration of the test is 6 minutes.[1]

  • Record the entire 6-minute session using a video camera for later analysis.

  • An observer, blinded to the treatment groups, should score the duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

Data Presentation
Treatment GroupDose (mg/kg)Mean Immobility Time (seconds) ± SEM
Vehicle-Insert Data
JNJ-18038683Insert DoseInsert Data

Note: This table is a template. Actual data should be populated from experimental findings.

Assessment of Effects on Sleep Architecture: EEG/EMG Monitoring

Blockade of the 5-HT₇ receptor has been shown to impact sleep, particularly Rapid Eye Movement (REM) sleep.[3] Electroencephalography (EEG) and electromyography (EMG) are the gold standards for assessing sleep stages in rodents.

Experimental Protocol

Animals and Surgical Implantation:

  • Male C57BL/6J mice are a suitable strain for these studies.

  • Animals should be surgically implanted with electrodes for EEG and EMG recording under aseptic conditions and appropriate anesthesia.

    • EEG electrodes are typically placed over the cortex.

    • EMG electrodes are inserted into the nuchal muscles.

  • Allow for a recovery period of at least one week post-surgery before commencing experiments.

Drug Preparation and Administration:

  • Follow the same drug preparation and administration procedures as outlined for the Tail Suspension Test (Section 1).

Data Acquisition:

  • House mice individually in recording chambers with free access to food and water.

  • Connect the implanted electrodes to a recording system to continuously monitor EEG and EMG signals.

  • Administer JNJ-18038683 or vehicle at the beginning of the light or dark cycle, depending on the experimental design.

  • Record EEG and EMG data for a minimum of 24 hours post-administration.

Data Analysis:

  • The recorded EEG and EMG data should be scored in 10- or 30-second epochs into three stages: Wakefulness, Non-REM (NREM) sleep, and REM sleep.

  • Analyze the data to determine the following parameters:

    • Total time spent in each sleep stage.

    • Latency to the first episode of NREM and REM sleep.

    • Number and duration of sleep bouts.

    • Sleep architecture (the cyclical pattern of sleep stages).

Data Presentation
Treatment GroupDose (mg/kg)Total REM Sleep (minutes) ± SEMREM Sleep Latency (minutes) ± SEMTotal NREM Sleep (minutes) ± SEM
Vehicle-Insert DataInsert DataInsert Data
JNJ-18038683Insert DoseInsert DataInsert DataInsert Data

Note: This table is a template. Actual data should be populated from experimental findings.

Signaling Pathways and Experimental Workflows

JNJ-18038683 Mechanism of Action

JNJ JNJ-18038683 HTR7 5-HT₇ Receptor JNJ->HTR7 Antagonist AC Adenylyl Cyclase HTR7->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Signaling Downstream Signaling PKA->Signaling Phosphorylates

Caption: JNJ-18038683 acts as an antagonist at the 5-HT₇ receptor, blocking downstream signaling.

Tail Suspension Test Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Drug_Prep Drug Preparation Animal_Acclimation->Drug_Prep Administration Oral Gavage Drug_Prep->Administration TST Tail Suspension (6 min) Administration->TST Scoring Score Immobility TST->Scoring Data_Analysis Statistical Analysis Scoring->Data_Analysis

Caption: Workflow for the tail suspension test to assess antidepressant-like effects in mice.

Sleep Study Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Surgery EEG/EMG Implantation Recovery Post-operative Recovery Surgery->Recovery Administration Oral Gavage Recovery->Administration Recording 24h EEG/EMG Recording Administration->Recording Scoring Sleep Stage Scoring Recording->Scoring Data_Analysis Statistical Analysis Scoring->Data_Analysis

Caption: Workflow for EEG/EMG-based sleep studies in mice.

References

Application Notes and Protocols for JNJ-18038683 Free Base in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor. It has demonstrated potential as a tool for investigating the role of the 5-HT7 receptor in various physiological processes, including mood regulation, cognition, and sleep. Preclinical studies in rodent models have shown its efficacy in assays predictive of antidepressant and cognitive-enhancing effects.[1][2] This document provides detailed application notes and protocols for the in vivo use of JNJ-18038683 free base to guide researchers in their experimental design.

Data Presentation

Table 1: Summary of In Vivo Dosages for JNJ-18038683
Animal ModelSpeciesDosage RangeRoute of AdministrationObserved EffectsReference
Tail Suspension TestMouseNot SpecifiedNot SpecifiedEffective in reducing immobility[3]
Reversal Learning TaskRodent4 mg/kgNot SpecifiedReversed PCP-induced cognitive deficits
REM Sleep ModulationRodentNot SpecifiedNot SpecifiedIncreased latency to REM sleep and decreased REM duration[3]
Major Depressive Disorder (Clinical Trial)Human10-20 mg/dayOralNot specified in preclinical context

Experimental Protocols

Protocol 1: Evaluation of Antidepressant-Like Activity using the Tail Suspension Test (TST) in Mice

The Tail Suspension Test (TST) is a widely used behavioral assay to screen for potential antidepressant drugs.[4][5][6][7][8] The test is based on the principle that mice subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture. Antidepressant compounds can reduce the duration of this immobility.

Materials:

  • This compound

  • Vehicle (e.g., 5% Tween 80 in sterile phosphate-buffered saline (PBS))

  • Male C57BL/6 mice (8-10 weeks old)

  • Tail suspension apparatus

  • Video recording and analysis software

Procedure:

  • Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. On the day of the experiment, dilute the stock solution to the final desired concentrations.

  • Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Administration: Administer JNJ-18038683 or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test. The volume of injection should not exceed 10 ml/kg.

  • Suspension: Individually suspend each mouse by its tail from a horizontal bar using adhesive tape. The mouse's body should hang freely without any of its limbs touching any surface.

  • Recording: Record the behavior of each mouse for a total of 6 minutes.

  • Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of any movement except for minor respiratory movements.

Protocol 2: Assessment of Cognitive Enhancement in a Novel Object Recognition (NOR) Task in Rats

The Novel Object Recognition (NOR) task is used to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or 5% Tween 80 in PBS)

  • Male Sprague-Dawley rats (250-300 g)

  • Open field arena (e.g., 50 cm x 50 cm x 50 cm)

  • Two sets of identical objects (familiar objects) and one set of different objects (novel objects)

Procedure:

  • Habituation: On day 1, allow each rat to freely explore the empty open field arena for 10 minutes.

  • Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Administer JNJ-18038683 or vehicle (e.g., orally or i.p.) 60 minutes before placing the rat in the arena. Allow the rat to explore the objects for 5 minutes.

  • Testing (Novelty) Phase: On day 3 (24 hours after the training phase), replace one of the familiar objects with a novel object. Place the rat back in the arena and allow it to explore for 5 minutes. Record the time spent exploring each object.

  • Analysis: Calculate the discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher DI indicates better recognition memory.

Mandatory Visualizations

Experimental_Workflow_TST cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Drug_Prep Drug Preparation (JNJ-18038683 in Vehicle) Administration Administration (i.p. injection) Drug_Prep->Administration Animal_Acclimation Animal Acclimation (1 hour) Animal_Acclimation->Administration Suspension Tail Suspension (6 minutes) Administration->Suspension Recording Video Recording Suspension->Recording Scoring Scoring Immobility (last 4 minutes) Recording->Scoring Data_Analysis Data Analysis Scoring->Data_Analysis

Figure 1: Experimental workflow for the Tail Suspension Test.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT7R 5-HT7 Receptor G_protein Gαs 5HT7R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Plasticity, Antidepressant Effects) CREB->Gene_Expression Regulates JNJ-18038683 JNJ-18038683 (Antagonist) JNJ-18038683->5HT7R Blocks Serotonin Serotonin (5-HT) Serotonin->5HT7R Activates

Figure 2: Simplified 5-HT7 receptor signaling pathway.

References

Application Notes and Protocols: JNJ-18038683 Free Base Solubility in DMSO and Saline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine type 7 (5-HT7) receptor.[1] It has demonstrated potential as a therapeutic agent in preclinical models of depression and has been investigated for its effects on sleep and cognition.[2] Accurate preparation of JNJ-18038683 solutions is critical for reliable and reproducible experimental results in both in vitro and in vivo studies. This document provides detailed application notes and protocols for dissolving JNJ-18038683 free base in dimethyl sulfoxide (DMSO) and saline-based formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name 3-(4-chlorophenyl)-1-(phenylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[5,4-d]azepine
CAS Number 851373-91-6
Molecular Formula C₂₀H₂₀ClN₃
Molecular Weight 337.85 g/mol [3]
Appearance White to off-white solid powder

Solubility Data

The solubility of this compound in commonly used laboratory solvents is crucial for the preparation of stock and working solutions. While specific quantitative solubility data from peer-reviewed literature is limited, information from chemical suppliers provides valuable guidance.

SolventSolubilityNotes
DMSO Soluble (qualitative)This compound is generally soluble in DMSO. Stock solutions of 5 mM, 10 mM, or 20 mM can be prepared.[1]
Saline (0.9% NaCl) Poorly solubleThis compound has low aqueous solubility. Direct dissolution in saline is not recommended for achieving high concentrations.
Formulations Soluble in specific formulationsFor in vivo applications, formulations containing DMSO, a surfactant like Tween 80, and saline are recommended to achieve a stable solution.

Signaling Pathway of 5-HT7 Receptor

JNJ-18038683 exerts its effects by antagonizing the 5-HT7 receptor, a G-protein coupled receptor (GPCR). The 5-HT7 receptor is primarily coupled to Gs and G12 proteins, leading to the activation of downstream signaling cascades that modulate neuronal function and morphology.[4][5][6][7][8]

5-HT7 Receptor Signaling Pathways

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of JNJ-18038683 in DMSO

This protocol describes the preparation of a concentrated stock solution for in vitro experiments.

Materials:

  • This compound (MW: 337.85 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of JNJ-18038683 needed:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 337.85 g/mol x 1000 mg/g = 3.3785 mg

  • Weighing: Accurately weigh 3.38 mg of this compound and transfer it to a sterile microcentrifuge tube or amber vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Mixing: Cap the tube securely and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a JNJ-18038683 Formulation for In Vivo Administration

This protocol provides a general method for preparing a JNJ-18038683 formulation suitable for intraperitoneal (IP) or subcutaneous (SC) injection in animal models. This formulation uses a co-solvent system to maintain the solubility of the hydrophobic compound in an aqueous-based vehicle.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare a concentrated DMSO stock: Prepare a concentrated stock solution of JNJ-18038683 in DMSO as described in Protocol 1. The concentration of this stock will depend on the final desired dosing concentration.

  • Formulation Preparation (Example for a 10% DMSO, 5% Tween 80, 85% Saline vehicle):

    • In a sterile tube, add 1 part of the JNJ-18038683 DMSO stock solution.

    • Add 0.5 parts of Tween 80.

    • Vortex thoroughly to mix the DMSO and Tween 80.

    • Slowly add 8.5 parts of sterile saline to the DMSO/Tween 80 mixture while vortexing. Continue to vortex until a clear and homogenous solution is formed.

  • Final Concentration Calculation: The final concentration of JNJ-18038683 in the formulation will be diluted from the initial DMSO stock. For example, if a 100 mM DMSO stock is used, the final concentration in a 10% DMSO formulation will be 10 mM.

  • Administration: The formulation should be prepared fresh on the day of use. Before administration, visually inspect the solution for any signs of precipitation.

Experimental Workflow for Solution Preparation

experimental_workflow cluster_invivo For In Vivo Formulation start Start weigh Weigh JNJ-18038683 Free Base start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock Concentrated DMSO Stock Solution dissolve->stock add_tween Add Tween 80 stock->add_tween aliquot Aliquot and Store at -20°C/-80°C stock->aliquot mix_cosolvents Vortex to Mix add_tween->mix_cosolvents add_saline Add Saline mix_cosolvents->add_saline final_solution Final Dosing Solution add_saline->final_solution

Workflow for JNJ-18038683 Solution Preparation

Troubleshooting

  • Precipitation upon dilution in aqueous buffer: If the DMSO stock solution precipitates when diluted into an aqueous buffer for in vitro assays, consider the following:

    • Decrease the final concentration of JNJ-18038683.

    • Ensure the final DMSO concentration in the working solution is kept low (typically ≤ 0.1-0.5%).

    • Prepare dilutions in buffer containing a low percentage of serum or albumin, which can help maintain solubility.

  • Cloudiness in in vivo formulation: If the final formulation appears cloudy or contains precipitates, it may indicate that the solubility limit has been exceeded. Try increasing the proportion of co-solvents (DMSO and Tween 80) or decreasing the final concentration of JNJ-18038683. Ensure the saline is added slowly with vigorous mixing.

Safety Precautions

  • JNJ-18038683 is a research chemical. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for JNJ-18038683 and all other chemicals used for detailed safety information.

References

Application Notes and Protocols for the Preparation of JNJ-18038683 Free Base in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation and use of JNJ-18038683 free base, a potent and selective 5-HT7 receptor antagonist, for in vitro cell culture experiments. This guide outlines the necessary steps for solubilization, preparation of stock and working solutions, and provides recommendations for determining optimal experimental concentrations. Adherence to these protocols will aid in obtaining reproducible and reliable data for investigating the effects of JNJ-18038683 on cellular signaling pathways.

Introduction

JNJ-18038683 is a selective antagonist of the 5-hydroxytryptamine type 7 (5-HT7) receptor, which is involved in various physiological processes, including mood regulation, cognition, and sleep.[1] In cell culture, JNJ-18038683 is a valuable tool for elucidating the role of the 5-HT7 receptor in cellular functions and for screening potential therapeutic agents. Proper preparation of the free base form of this compound is critical for accurate and consistent experimental outcomes. This document provides a comprehensive guide to preparing JNJ-18038683 for cell culture applications.

Physicochemical Properties and Solubility

This compound is a solid powder. For in vitro applications, it is recommended to dissolve the compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data for the preparation and use of JNJ-18038683 in cell culture.

ParameterValueNotes
Molecular Weight 353.88 g/mol Use for calculating mass required for stock solutions.
Recommended Solvent Dimethyl Sulfoxide (DMSO), cell culture gradeEnsure the final DMSO concentration in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
Recommended Stock Solution Concentration 1 mM - 10 mMA 10 mM stock solution is a common starting point for many small molecule inhibitors.
Storage of Stock Solution -20°C or -80°C, protected from lightAliquot into single-use vials to avoid repeated freeze-thaw cycles.
Recommended Working Concentration Range 100 nM - 1 µMThis is a suggested starting range for initial experiments. The optimal concentration should be determined empirically for each cell line and assay.
pKi (human 5-HT7 in HEK293 cells) 8.20This high affinity suggests that low nanomolar to micromolar concentrations should be effective in cell-based assays.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculation: Determine the mass of JNJ-18038683 required to prepare the desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * 353.88 g/mol * Volume (L) * 1000 mg/g

    • For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.54 mg of JNJ-18038683.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of JNJ-18038683 powder into a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of sterile DMSO to the tube.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Sterilization (Optional): If the stock solution needs to be sterile and was not prepared in an aseptic environment, it can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the preparation of working solutions from the 10 mM DMSO stock solution.

Materials:

  • 10 mM JNJ-18038683 stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

  • Pipettes and sterile filter tips

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM JNJ-18038683 stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure thorough mixing at each dilution step.

    • Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally below 0.1%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of JNJ-18038683 to the cell culture medium. This is essential to differentiate the effects of the compound from those of the solvent.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of JNJ-18038683 or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will depend on the specific assay and the biological question being addressed.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_culture Cell Culture Treatment weigh Weigh JNJ-18038683 Free Base dissolve Dissolve in DMSO (e.g., 10 mM Stock) weigh->dissolve Add sterile DMSO aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw For Experiment dilute Prepare Working Solutions in Medium thaw->dilute treat Treat Cells dilute->treat Add to cells incubate Incubate (e.g., 24-72h) treat->incubate analyze Downstream Analysis incubate->analyze

Caption: Experimental workflow for preparing and using JNJ-18038683.

signaling_pathway cluster_membrane Cell Membrane JNJ JNJ-18038683 HTR7 5-HT7 Receptor JNJ->HTR7 Antagonist Gs Gs Protein HTR7->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Simplified 5-HT7 receptor signaling pathway.

References

Application Notes and Protocols: JNJ-18038683 Free Base in the Tail Suspension Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for utilizing JNJ-18038683 free base, a potent and selective 5-HT₇ receptor antagonist, in the tail suspension test (TST). The TST is a widely used behavioral assay to screen for potential antidepressant-like activity in rodents.

Introduction

JNJ-18038683 is a selective antagonist of the serotonin 5-HT₇ receptor, which has been investigated for its potential nootropic and antidepressant effects.[1] The 5-HT₇ receptor is implicated in the regulation of mood and circadian rhythms, making it a promising target for the development of novel antidepressant therapies. The tail suspension test is a key preclinical model for evaluating the antidepressant-like properties of compounds like JNJ-18038683.[2][3] This test is based on the principle that when mice are placed in an inescapable, moderately stressful situation, they will develop an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.[4]

Data Presentation

CompoundDose (mg/kg)Animal ModelAdministration RouteImmobility Time (seconds)% Decrease in ImmobilityReference
Vehicle-C57BL/6J Micei.p.150 ± 10-Fictional Data
JNJ-18038683 (Expected)10C57BL/6J Micei.p.90 ± 840%Fictional Data
SB-26997010Micei.p.Significantly ReducedNot Specified(Wesołowska et al., 2006)
Amisulpride15-HT₇+/+ Micei.p.~100~33%(Abbas et al., 2009)

Note: The data for JNJ-18038683 is hypothetical and for illustrative purposes only, based on the reported effectiveness of the compound in the TST.[2]

Signaling Pathway of 5-HT₇ Receptor Antagonism

Antagonism of the 5-HT₇ receptor by JNJ-18038683 is thought to elicit its antidepressant-like effects by modulating downstream signaling cascades. The 5-HT₇ receptor is primarily coupled to Gs and G12 proteins. Blockade of serotonin's agonistic activity at this receptor by JNJ-18038683 would inhibit the activation of these pathways. Inhibition of the Gs pathway would lead to decreased adenylyl cyclase activity and reduced production of cyclic AMP (cAMP), subsequently decreasing Protein Kinase A (PKA) activity. Inhibition of the G12 pathway would attenuate the activation of small GTPases like Rho and Cdc42, which are involved in regulating neuronal morphology and plasticity.

Gprotein_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling JNJ JNJ-18038683 Receptor 5-HT₇ Receptor JNJ->Receptor JNJ_Action Blockade by JNJ-18038683 leads to inhibition of these pathways JNJ->JNJ_Action Gs Gs Protein Receptor->Gs G12 G12 Protein Receptor->G12 Serotonin Serotonin Serotonin->Receptor AC Adenylyl Cyclase Gs->AC Activates Rho Rho/Cdc42 G12->Rho Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates NeuronalPlasticity Modulation of Neuronal Plasticity and Function PKA->NeuronalPlasticity Rho->NeuronalPlasticity JNJ_Action->Gs JNJ_Action->G12

Caption: 5-HT₇ Receptor Signaling Pathway and Inhibition by JNJ-18038683.

Experimental Protocol: Tail Suspension Test

This protocol outlines the procedure for assessing the antidepressant-like effects of this compound in mice.

1. Materials:

  • This compound

  • Vehicle solution (e.g., 0.9% saline with 0.5% Tween 80)

  • Male C57BL/6J mice (8-10 weeks old)

  • Tail suspension apparatus (a horizontal bar or shelf in a sound-attenuated and dimly lit chamber)

  • Adhesive tape (e.g., medical-grade tape)

  • Video recording equipment

  • Automated or manual scoring software/stopwatch

2. Animal Preparation and Dosing:

  • Acclimate mice to the housing facility for at least one week before the experiment.

  • House mice individually for 24 hours before the test to minimize social stress.

  • On the day of the test, allow mice to acclimate to the testing room for at least 1 hour.

  • Prepare fresh solutions of JNJ-18038683 in the vehicle on the day of the experiment.

  • Administer JNJ-18038683 or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a volume of 10 ml/kg. A typical dose range to explore for 5-HT₇ antagonists is 1-30 mg/kg.

  • Conduct the tail suspension test 30-60 minutes after drug administration.

3. Tail Suspension Procedure:

  • Cut a piece of adhesive tape approximately 15-20 cm long.

  • Securely attach one end of the tape to the mouse's tail, about 1-2 cm from the tip.

  • Suspend the mouse by taping the free end of the tape to the suspension bar. The mouse should be suspended approximately 30-50 cm above the floor and should not be able to touch any surfaces.

  • Start the video recording immediately after suspending the mouse.

  • The test duration is typically 6 minutes.[5][6]

  • At the end of the 6-minute session, carefully remove the mouse from the suspension and return it to its home cage. Gently remove the tape from the tail.

4. Data Analysis:

  • The primary measure is the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any movement except for respiration.

  • Scoring can be done manually by a trained observer blinded to the treatment groups or using automated video-tracking software.

  • Often, the last 4 minutes of the 6-minute test are analyzed, as the initial 2 minutes are considered an initial period of escape-oriented behavior.[7]

  • Compare the immobility times between the JNJ-18038683-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.

Experimental Workflow

The following diagram illustrates the key steps in conducting the tail suspension test with JNJ-18038683.

TST_Workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Acclimatization Animal Acclimatization (1 week) DrugPrep Prepare JNJ-18038683 and Vehicle Solutions Dosing Administer JNJ-18038683 or Vehicle (i.p.) DrugPrep->Dosing PreTestWait Wait 30-60 minutes Dosing->PreTestWait Suspension Suspend Mouse by Tail PreTestWait->Suspension Recording Record Behavior for 6 minutes Suspension->Recording Scoring Score Immobility Time Recording->Scoring Stats Statistical Analysis (e.g., ANOVA) Scoring->Stats Interpretation Interpret Results: Antidepressant-like Effect? Stats->Interpretation

References

Application Notes and Protocols for JNJ-18038683 Free Base in Cognitive Enhancement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-18038683 is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor.[1] Preclinical studies in rodent models have suggested its potential as a cognitive enhancer, particularly in improving declarative memory, and have also indicated antidepressant-like effects.[1][2][3] These application notes provide a comprehensive overview of the methodologies and protocols for utilizing JNJ-18038683 in cognitive enhancement research. While clinical trials in humans for cognitive impairment in bipolar disorder did not demonstrate efficacy, preclinical findings warrant further investigation into its mechanism and potential therapeutic applications for other cognitive deficits.[1][3]

Mechanism of Action

JNJ-18038683 exerts its effects primarily through the blockade of the 5-HT7 receptor, a G-protein coupled receptor (GPCR).[4][5] Activation of the 5-HT7 receptor is coupled to the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][5] By antagonizing this receptor, JNJ-18038683 is hypothesized to modulate downstream signaling pathways, including the Protein Kinase A (PKA), Cyclin-Dependent Kinase 5 (Cdk5), and Extracellular signal-regulated kinase (ERK) pathways, which are critically involved in neuronal plasticity, learning, and memory.[5][6]

Data Presentation

Due to the limited availability of specific quantitative preclinical data in the public domain, the following tables are presented as templates for data collection and presentation. Researchers are strongly encouraged to conduct dose-response studies to determine the optimal concentration of JNJ-18038683 for their specific experimental models.

Table 1: Pharmacokinetic Properties of JNJ-18038683 in Rodents (Example)

ParameterRatMouse
Administration Route Oral (p.o.) / Intraperitoneal (i.p.)Oral (p.o.) / Intraperitoneal (i.p.)
Dosage (mg/kg) e.g., 1, 5, 10e.g., 1, 5, 10
Tmax (h) Insert experimental dataInsert experimental data
Cmax (ng/mL) Insert experimental dataInsert experimental data
AUC (ng·h/mL) Insert experimental dataInsert experimental data
Half-life (t½) (h) Insert experimental dataInsert experimental data

Table 2: Efficacy of JNJ-18038683 in the Novel Object Recognition (NOR) Test (Example)

Treatment GroupDosage (mg/kg)Discrimination Index (Mean ± SEM)
Vehicle 0e.g., 0.1 ± 0.05
JNJ-18038683 1Insert experimental data
JNJ-18038683 5Insert experimental data
JNJ-18038683 10Insert experimental data
Positive Control SpecifyInsert experimental data

Table 3: Efficacy of JNJ-18038683 in the Morris Water Maze (MWM) Test (Example)

Treatment GroupDosage (mg/kg)Escape Latency (Day 5, Mean ± SEM, s)Time in Target Quadrant (Probe Trial, Mean ± SEM, s)
Vehicle 0e.g., 30 ± 5e.g., 15 ± 3
JNJ-18038683 1Insert experimental dataInsert experimental data
JNJ-18038683 5Insert experimental dataInsert experimental data
JNJ-18038683 10Insert experimental dataInsert experimental data
Positive Control SpecifyInsert experimental dataInsert experimental data

Experimental Protocols

Novel Object Recognition (NOR) Test

This task assesses recognition memory in rodents, based on their innate preference to explore a novel object over a familiar one.

Materials:

  • Open field arena (e.g., 50 cm x 50 cm x 40 cm)

  • Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size and material but differ in shape and appearance.

  • JNJ-18038683 free base

  • Vehicle (e.g., saline, DMSO)

  • Video recording and analysis software

Protocol:

  • Habituation:

    • On day 1, allow each animal to freely explore the empty arena for 5-10 minutes to acclimate to the environment.

  • Familiarization Phase (Day 2):

    • Administer JNJ-18038683 or vehicle at the desired dose and route (e.g., i.p. or p.o.) 30-60 minutes prior to the trial.

    • Place two identical objects in the arena.

    • Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

  • Test Phase (Day 2 or 3):

    • After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object.

    • Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).

    • Record the time spent exploring the familiar and novel objects.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI indicates better recognition memory.

Morris Water Maze (MWM) Test

This task assesses spatial learning and memory, requiring the animal to use distal cues to locate a hidden platform in a pool of water.

Materials:

  • Circular water tank (e.g., 120-150 cm in diameter)

  • Water made opaque with non-toxic paint

  • Submerged platform

  • Various visual cues placed around the room

  • This compound

  • Vehicle

  • Video tracking system

Protocol:

  • Acquisition Phase (Days 1-5):

    • Administer JNJ-18038683 or vehicle daily, 30-60 minutes before the first trial.

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water at one of four predetermined start locations.

    • Allow the animal to swim and find the hidden platform. The maximum trial duration is typically 60-90 seconds.

    • If the animal fails to find the platform within the allotted time, guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Administer the final dose of JNJ-18038683 or vehicle.

    • Place the animal in the pool at a novel start position and allow it to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Analyze the escape latencies across the acquisition days to assess learning.

    • In the probe trial, a significant increase in time spent in the target quadrant indicates spatial memory retention.

Mandatory Visualizations

G 5-HT7 Receptor Signaling Pathway in Cognitive Function cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT7R 5-HT7 Receptor G_alpha_s Gαs 5HT7R->G_alpha_s Activates JNJ18038683 JNJ-18038683 JNJ18038683->5HT7R Antagonism AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cdk5 Cdk5 cAMP->Cdk5 Modulates ERK ERK cAMP->ERK Modulates CREB CREB PKA->CREB Phosphorylates Cdk5->CREB Phosphorylates ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Learning, Memory) CREB->Gene_Expression Regulates

Caption: 5-HT7 Receptor Signaling Pathway.

G Experimental Workflow for Novel Object Recognition (NOR) Test cluster_day1 cluster_day2_fam cluster_day2_test cluster_analysis Day1 Day 1: Habituation Day2_Fam Day 2: Familiarization Day1->Day2_Fam Habituation_Step1 Acclimate animal to empty arena (5-10 min) Day2_Test Day 2/3: Test Day2_Fam->Day2_Test Fam_Step1 Administer JNJ-18038683 or Vehicle Analysis Data Analysis Day2_Test->Analysis Test_Step1 Retention Interval (1h or 24h) Analysis_Step1 Calculate Discrimination Index Fam_Step2 Place two identical objects in arena Fam_Step1->Fam_Step2 Fam_Step3 Allow exploration (5-10 min) Fam_Step2->Fam_Step3 Test_Step2 Replace one object with a novel one Test_Step1->Test_Step2 Test_Step3 Allow exploration (5 min) Test_Step2->Test_Step3 G Experimental Workflow for Morris Water Maze (MWM) Test cluster_acq cluster_probe cluster_analysis Acquisition Days 1-5: Acquisition Phase Probe Day 6: Probe Trial Acquisition->Probe Acq_Step1 Administer JNJ-18038683 or Vehicle daily Analysis Data Analysis Probe->Analysis Probe_Step1 Remove platform Analysis_Step1 Analyze escape latencies Acq_Step2 4 trials/day to find hidden platform Acq_Step1->Acq_Step2 Acq_Step3 Record escape latency and path length Acq_Step2->Acq_Step3 Probe_Step2 Administer final dose Probe_Step1->Probe_Step2 Probe_Step3 Allow free swimming (60s) Probe_Step2->Probe_Step3 Analysis_Step2 Analyze time in target quadrant Analysis_Step1->Analysis_Step2

References

Application Notes and Protocols for JNJ-18038683 Free Base Administration in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of JNJ-18038683, a potent and selective 5-HT7 receptor antagonist, in rat models. The information compiled is based on available preclinical research and is intended to guide the design and execution of in vivo studies.

Introduction

JNJ-18038683 is a selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, which has been investigated for its potential nootropic and antidepressant effects.[1] Preclinical studies in rodent models have demonstrated its ability to modulate sleep architecture, specifically by reducing REM sleep, and to enhance the effects of selective serotonin reuptake inhibitors (SSRIs) like citalopram.[2][3] This document outlines key experimental protocols and summarizes the known effects of JNJ-18038683 in rats.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of JNJ-18038683 in Rats (Illustrative)

ParameterRoute of AdministrationDose (mg/kg)ValueUnits
CmaxOral (p.o.)e.g., 10Data not availableng/mL
TmaxOral (p.o.)e.g., 10Data not availablehours
AUC(0-t)Oral (p.o.)e.g., 10Data not availablengh/mL
Half-life (t½)Oral (p.o.)e.g., 10Data not availablehours
CmaxIntravenous (i.v.)e.g., 1Data not availableng/mL
AUC(0-inf)Intravenous (i.v.)e.g., 1Data not availablengh/mL
Half-life (t½)Intravenous (i.v.)e.g., 1Data not availablehours
BioavailabilityOral (p.o.)e.g., 10Data not available%

Note: The values in this table are placeholders and need to be determined experimentally.

Table 2: Pharmacodynamic Effects of JNJ-18038683 on REM Sleep in Rats (Qualitative Summary)

Dose (mg/kg)Effect on REM Sleep LatencyEffect on REM Sleep DurationStudy Reference
Not SpecifiedIncreasedDecreased[2][3]
Not SpecifiedEffect maintained after 7 days of repeated administrationEffect maintained after 7 days of repeated administration[2]

Experimental Protocols

The following are detailed protocols for common experimental paradigms involving the administration of JNJ-18038683 in rat models.

Protocol 1: Evaluation of Antidepressant-Like Effects using the Forced Swim Test (FST)

This protocol is adapted from established FST procedures.[4][5][6][7]

Objective: To assess the antidepressant-like properties of JNJ-18038683 in rats.

Materials:

  • JNJ-18038683 free base

  • Vehicle solution (e.g., sterile water, saline, or a solution containing a solubilizing agent like Tween 80)[8][9][10]

  • Adult male Sprague-Dawley or Wistar rats (250-300g)

  • Forced swim test apparatus (a cylinder, typically 40 cm high and 20 cm in diameter, filled with water at 23-25°C to a depth of 30 cm)

  • Video recording equipment

Procedure:

  • Acclimation: House rats in standard laboratory conditions for at least one week prior to the experiment with ad libitum access to food and water. Handle the rats daily for several days leading up to the test to minimize stress.

  • Drug Preparation: Prepare a stock solution of JNJ-18038683 in the chosen vehicle. The concentration should be calculated based on the desired dose and an administration volume of, for example, 1 mL/kg for intraperitoneal (i.p.) injection or 5 mL/kg for oral gavage (p.o.).

  • Administration:

    • Divide rats into experimental groups (e.g., Vehicle control, JNJ-18038683 low dose, JNJ-18038683 high dose, Positive control like imipramine).

    • Administer JNJ-18038683 or vehicle via the chosen route (i.p. or p.o.). The timing of administration before the test should be based on the suspected Tmax of the compound (typically 30-60 minutes for i.p. administration).

  • Forced Swim Test - Day 1 (Pre-test):

    • 60 minutes after drug administration, place each rat individually into the swim cylinder for a 15-minute pre-swim session.

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session habituates the animals to the testing procedure.

  • Forced Swim Test - Day 2 (Test):

    • 24 hours after the pre-test, administer the same treatment to each rat as on Day 1.

    • 60 minutes after administration, place the rats back into the swim cylinder for a 5-minute test session.

    • Record the entire 5-minute session for later analysis.

  • Behavioral Scoring:

    • An observer blinded to the treatment conditions should score the videos.

    • Measure the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water), swimming, and climbing.

  • Data Analysis:

    • Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time in the JNJ-18038683 group compared to the vehicle group suggests an antidepressant-like effect.

G cluster_prep Preparation cluster_day1 Day 1 cluster_day2 Day 2 cluster_analysis Analysis acclimation Acclimation of Rats drug_prep JNJ-18038683 Preparation acclimation->drug_prep admin1 Drug Administration drug_prep->admin1 pre_test 15-min Pre-test Swim admin1->pre_test admin2 Drug Administration pre_test->admin2 test 5-min Test Swim admin2->test scoring Behavioral Scoring test->scoring stats Statistical Analysis scoring->stats

Forced Swim Test Experimental Workflow.

Protocol 2: In Vivo Microdialysis to Assess Serotonin Efflux

This protocol describes how to measure the effect of JNJ-18038683 on serotonin levels, particularly in combination with an SSRI.[11][12][13][14][15]

Objective: To determine if JNJ-18038683 potentiates the increase in extracellular serotonin levels induced by citalopram in a specific brain region (e.g., the prefrontal cortex).

Materials:

  • This compound

  • Citalopram

  • Vehicle solution

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus for surgery

  • Microdialysis probes and pump

  • HPLC system with electrochemical detection for serotonin analysis

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex).

    • Allow the rats to recover for at least 48-72 hours post-surgery.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Sample Collection:

    • Allow a stabilization period of at least 2 hours.

    • Collect baseline dialysate samples every 20 minutes for at least 60-80 minutes to establish a stable baseline of extracellular serotonin.

  • Drug Administration:

    • Administer JNJ-18038683 (or vehicle) via the desired route (e.g., i.p.).

    • At a specified time after JNJ-18038683 administration (e.g., 60 minutes), administer citalopram (or vehicle) via subcutaneous (s.c.) or i.p. injection.

  • Post-treatment Sample Collection:

    • Continue collecting dialysate samples every 20 minutes for at least 3-4 hours after citalopram administration.

  • Sample Analysis:

    • Analyze the dialysate samples for serotonin concentration using HPLC with electrochemical detection.

  • Data Analysis:

    • Express the serotonin concentrations as a percentage of the average baseline concentration for each rat.

    • Compare the time course of serotonin efflux between the different treatment groups (Vehicle, Citalopram alone, JNJ-18038683 + Citalopram). A significantly greater and/or more prolonged increase in serotonin in the combination group would indicate potentiation.

G surgery Guide Cannula Implantation recovery Post-operative Recovery surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion baseline Baseline Sample Collection probe_insertion->baseline admin_jnj Administer JNJ-18038683/Vehicle baseline->admin_jnj admin_cit Administer Citalopram/Vehicle admin_jnj->admin_cit post_samples Post-treatment Sample Collection admin_cit->post_samples hplc HPLC Analysis of Serotonin post_samples->hplc data_analysis Data Analysis hplc->data_analysis

In Vivo Microdialysis Workflow.

Mechanism of Action: 5-HT7 Receptor Signaling

JNJ-18038683 acts as an antagonist at the 5-HT7 receptor, a G-protein coupled receptor. The blockade of this receptor is thought to underlie its pharmacological effects. The diagram below illustrates the primary signaling pathways associated with the 5-HT7 receptor, which are inhibited by JNJ-18038683.

G cluster_receptor 5-HT7 Receptor Signaling cluster_gs Gαs Pathway cluster_g12 Gα12 Pathway cluster_downstream Downstream Effects serotonin Serotonin receptor 5-HT7 Receptor serotonin->receptor Activates gs Gαs receptor->gs g12 Gα12 receptor->g12 jnj JNJ-18038683 jnj->receptor Blocks ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates erk_gs ERK pka->erk_gs Activates akt Akt pka->akt Activates gene_expression Gene Expression erk_gs->gene_expression synaptogenesis Synaptogenesis akt->synaptogenesis rho Rho GTPases (Rho, Cdc42) g12->rho Activates cdk5 Cdk5 rho->cdk5 Activates erk_g12 ERK rho->erk_g12 Activates neurite Neurite Outgrowth cdk5->neurite erk_g12->neurite

5-HT7 Receptor Signaling Pathways.

References

Application Notes and Protocols for JNJ-18038683 Free Base in REM Sleep Deprivation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to JNJ-18038683

JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine type 7 (5-HT7) receptor, discovered by Johnson & Johnson.[1] It has demonstrated nootropic and antidepressant-like effects in animal models and has been investigated in human clinical trials.[1][2] Notably, JNJ-18038683 has been shown to modulate sleep architecture, specifically by reducing Rapid Eye Movement (REM) sleep. This property makes it a valuable pharmacological tool for studying the role of REM sleep in various physiological and pathological processes, including mood disorders and cognitive function.[3][4]

Mechanism of Action

JNJ-18038683 exerts its effects by blocking the 5-HT7 receptor. The 5-HT7 receptor is a G-protein coupled receptor (GPCR) primarily coupled to a Gs protein, which activates adenylyl cyclase and increases intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This signaling cascade is involved in the regulation of diverse cellular processes. By antagonizing this receptor, JNJ-18038683 inhibits these downstream signaling events. The blockade of 5-HT7 receptors has been shown to suppress REM sleep, increase REM sleep latency, and decrease REM sleep duration in both rodents and humans.[3][6]

Applications in REM Sleep Deprivation

Selective REM sleep deprivation is a critical experimental paradigm for investigating the functions of this sleep stage. While traditional methods like the flowerpot or automated treadmill techniques are effective, they can induce stress and may not be entirely specific to REM sleep.[7] JNJ-18038683 offers a pharmacological alternative or adjunct to these methods, allowing for a more controlled and less stressful induction of REM sleep reduction. Its applications in this context include:

  • Investigating the role of REM sleep in learning and memory consolidation.

  • Studying the neurobiological basis of mood disorders, where REM sleep abnormalities are often observed.

  • Elucidating the physiological functions of REM sleep in various organ systems.

  • Screening for novel therapeutics that modulate sleep architecture.

Quantitative Data Summary

The following table summarizes the quantitative effects of JNJ-18038683 on sleep parameters in rodents, as reported in preclinical studies.

SpeciesDose (mg/kg, p.o.)Effect on REM Sleep LatencyEffect on REM Sleep DurationEffect on NREM SleepReference
Rat10IncreasedDecreasedNo significant change[3][8]
Rat30Significantly IncreasedSignificantly DecreasedNo significant change[3][8]
Mouse10IncreasedDecreasedNo significant change[6]

Binding Affinity of JNJ-18038683

ReceptorSpeciespKiReference
5-HT7Rat8.19[3]
5-HT7Human8.20[3]

Experimental Protocols

Protocol 1: Pharmacological REM Sleep Reduction in Rodents using JNJ-18038683

Objective: To selectively reduce REM sleep in rodents for subsequent behavioral or neurochemical analysis.

Materials:

  • JNJ-18038683 free base

  • Vehicle solution (e.g., 5% DMSO, 5% Tween 80 in sterile saline)

  • Oral gavage needles

  • Animal balance

  • Standard rodent housing with EEG/EMG recording capabilities (optional, for sleep scoring)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing and experimental conditions for at least one week prior to the experiment. Handle the animals daily to minimize stress.

  • JNJ-18038683 Preparation: Prepare a stock solution of this compound in a suitable vehicle. A common vehicle for oral administration is a suspension in 5% DMSO and 5% Tween 80 in sterile saline. The final concentration should be calculated based on the desired dose and a standard administration volume (e.g., 5 ml/kg).

  • Administration: Administer JNJ-18038683 or vehicle to the animals via oral gavage. Doses of 10-30 mg/kg have been shown to be effective in reducing REM sleep in rats.[3][8]

  • REM Sleep Deprivation Period: The effects of JNJ-18038683 on REM sleep are typically observed within the first few hours after administration and can be maintained with repeated daily dosing.[6] The duration of the deprivation period will depend on the specific experimental question.

  • Sleep Monitoring (Optional): If precise quantification of sleep architecture is required, animals should be equipped with EEG/EMG electrodes for polysomnographic recording. Sleep stages (Wake, NREM, REM) can then be scored manually or using automated software.

  • Post-Deprivation Analysis: Following the REM sleep deprivation period, animals can be subjected to behavioral testing (e.g., memory tasks) or euthanized for tissue collection and neurochemical analysis.

Protocol 2: Combined Pharmacological and Physical REM Sleep Deprivation

Objective: To achieve a more profound and sustained REM sleep deprivation by combining JNJ-18038683 with a physical method.

Materials:

  • Same as Protocol 1

  • REM sleep deprivation apparatus (e.g., flowerpot-in-water setup or automated treadmill system)

Procedure:

  • Animal Acclimation and Drug Preparation: Follow steps 1 and 2 from Protocol 1.

  • Administration: Administer JNJ-18038683 or vehicle to the animals via oral gavage.

  • Introduction to Deprivation Apparatus: Shortly after drug administration, place the animals in the REM sleep deprivation apparatus.

    • Flowerpot Method: Place the animal on a small platform surrounded by water. The loss of muscle tone during REM sleep will cause the animal to touch the water and awaken.[7]

    • Automated Treadmill: Use an EEG-triggered treadmill that briefly moves when REM sleep is detected.[4]

  • Deprivation Period: The combination of pharmacological and physical methods can be used for extended deprivation periods (e.g., 24-72 hours).

  • Post-Deprivation Analysis: Proceed with behavioral or neurochemical analysis as required by the experimental design.

Visualizations

G cluster_0 5-HT7 Receptor Signaling Pathway JNJ JNJ-18038683 Receptor 5-HT7 Receptor JNJ->Receptor Antagonizes G_alpha_s Gαs Receptor->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability & REM Sleep Suppression PKA->Cellular_Response Leads to G cluster_1 Experimental Workflow for Pharmacological REM Sleep Deprivation Acclimation Animal Acclimation (1 week) Drug_Prep Prepare JNJ-18038683 (10-30 mg/kg) Acclimation->Drug_Prep Administration Oral Gavage (JNJ-18038683 or Vehicle) Drug_Prep->Administration Deprivation REM Sleep Deprivation (e.g., 6-24 hours) Administration->Deprivation Analysis Behavioral/Neurochemical Analysis Deprivation->Analysis

References

Application Notes and Protocols for JNJ-18038683 Free Base in the Forced Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-18038683 is a potent and selective antagonist of the 5-HT7 serotonin receptor.[1] Blockade of the 5-HT7 receptor has been investigated as a potential therapeutic strategy for the treatment of major depressive disorder.[2][3] Preclinical studies in rodents have demonstrated the antidepressant-like effects of JNJ-18038683 in behavioral models of depression, such as the tail suspension test (TST).[2][4] The forced swim test (FST) is another widely used behavioral assay to screen for potential antidepressant efficacy.[5][6] This document provides detailed application notes and protocols for the use of JNJ-18038683 free base in the forced swim test methodology.

Mechanism of Action

JNJ-18038683 exerts its pharmacological effects by selectively blocking the 5-HT7 receptor. The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gs proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, JNJ-18038683 inhibits these downstream signaling events. The antidepressant-like effects of 5-HT7 receptor antagonists are thought to be mediated through the modulation of neuronal function and plasticity in brain regions implicated in mood regulation, such as the hippocampus and prefrontal cortex.

Data Presentation

Table 1: Hypothetical Effects of this compound on Immobility Time in the Mouse Forced Swim Test

Treatment GroupDose (mg/kg)NMean Immobility Time (seconds)Standard Deviation% Decrease in Immobility vs. Vehicle
Vehicle-1018025-
JNJ-18038683110165228.3%
JNJ-180386833101302027.8%
JNJ-180386831010951847.2%
Positive Control (e.g., Imipramine)2010851552.8%

Experimental Protocols

The following are detailed protocols for the preparation of this compound and the execution of the forced swim test in mice.

Protocol 1: Preparation of this compound Formulation for Oral Administration

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v carboxymethyl cellulose (CMC) in sterile water, or a lipid-based vehicle such as corn oil)[7][8]

  • Sterile water or saline

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and the total volume of the formulation needed for the study.

  • Weigh the calculated amount of this compound using an analytical balance.

  • Prepare the chosen vehicle. For a 0.5% CMC solution, gradually add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously with a magnetic stirrer until a homogenous suspension is formed. For oil-based vehicles, use as is.

  • Triturate the JNJ-18038683 powder in a mortar with a small amount of the vehicle to create a smooth paste. This helps to prevent clumping.

  • Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing until the desired final volume is reached and the compound is evenly suspended.

  • Check the pH of the final formulation and adjust if necessary to a physiological range (pH 7.0-7.4) for animal administration.

  • Store the formulation appropriately. Aqueous suspensions should typically be prepared fresh daily. Oil-based formulations may have longer stability but should be stored protected from light.

Protocol 2: Forced Swim Test in Mice

Materials:

  • Male C57BL/6J or other appropriate mouse strain (8-10 weeks old)

  • Forced swim test apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water to a depth of 15 cm.[9]

  • Water thermometer

  • Video recording system

  • Animal scale

  • Oral gavage needles (20-22 gauge, curved)

  • Syringes

  • Timers

  • Drying towels or warming lamp

Procedure:

  • Acclimatization: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Weigh each mouse to determine the correct volume of the JNJ-18038683 formulation to administer.

    • Administer the vehicle or JNJ-18038683 formulation via oral gavage at a volume of 10 mL/kg.

    • The drug is typically administered 30-60 minutes before the test.[10]

  • Forced Swim Test:

    • Fill the cylinders with water at a temperature of 23-25°C.[11]

    • Gently place one mouse into each cylinder.

    • Start the video recording and a timer for a total of 6 minutes.

    • After 6 minutes, carefully remove the mouse from the water.

    • Thoroughly dry the mouse with a towel and/or place it in a warmed holding cage to prevent hypothermia before returning it to its home cage.

  • Data Analysis:

    • Score the video recordings for the duration of immobility during the last 4 minutes of the 6-minute test.

    • Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

    • A blinded observer should perform the scoring to avoid bias.

    • Calculate the mean immobility time for each treatment group.

    • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the results.

Mandatory Visualizations

G cluster_0 5-HT7 Receptor Signaling Pathway Serotonin Serotonin 5-HT7_Receptor 5-HT7 Receptor Serotonin->5-HT7_Receptor Activates JNJ-18038683 JNJ-18038683 JNJ-18038683->5-HT7_Receptor Antagonizes G_Protein Gs Protein 5-HT7_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Neuronal_Modulation Modulation of Neuronal Function and Plasticity PKA->Neuronal_Modulation Antidepressant_Effect Antidepressant-like Effect Neuronal_Modulation->Antidepressant_Effect

Caption: 5-HT7 Receptor Signaling Pathway and Site of Action for JNJ-18038683.

G cluster_1 Forced Swim Test Experimental Workflow Acclimatization 1. Animal Acclimatization (1 hour) Drug_Admin 2. JNJ-18038683 or Vehicle Administration (Oral Gavage) Acclimatization->Drug_Admin Pre_Test_Wait 3. Pre-Test Waiting Period (30-60 minutes) Drug_Admin->Pre_Test_Wait FST 4. Forced Swim Test (6 minutes) Pre_Test_Wait->FST Post_Test_Care 5. Post-Test Care (Drying and Warming) FST->Post_Test_Care Data_Analysis 6. Video Analysis (Scoring Immobility Time) FST->Data_Analysis

Caption: Experimental Workflow for the Forced Swim Test with JNJ-18038683.

References

Application Notes and Protocols: JNJ-18038683 Free Base in Neurogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-18038683 is a potent and selective antagonist of the serotonin 5-HT7 receptor. The 5-HT7 receptor, a G-protein coupled receptor, is predominantly expressed in the central nervous system, including regions crucial for learning, memory, and mood regulation such as the hippocampus, thalamus, and cortex. Emerging evidence suggests a significant role for the 5-HT7 receptor in the intricate processes of neurogenesis, the formation of new neurons. Antagonism of this receptor has been shown to modulate neuronal morphology and may influence the proliferation and differentiation of neural stem cells (NSCs).[1][2] These application notes provide detailed protocols for utilizing JNJ-18038683 free base in in vitro neurogenesis assays to investigate its effects on neural stem cell proliferation, differentiation, and neurite outgrowth.

Mechanism of Action

The 5-HT7 receptor is coupled to Gs and G12 proteins. Activation of the Gs pathway leads to the stimulation of adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels and activating Protein Kinase A (PKA). The G12 pathway activation can lead to the activation of Rho GTPases like Cdc42 and RhoA. These signaling cascades influence downstream effectors such as ERK, Cdk5, and mTOR, which are pivotal in regulating cytoskeletal dynamics, cell cycle progression, and neuronal differentiation.[3][4] By blocking the 5-HT7 receptor, JNJ-18038683 can inhibit these downstream signaling events, thereby altering neurogenic processes.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data to illustrate the potential effects of JNJ-18038683 on key neurogenesis markers. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Effect of JNJ-18038683 on Neural Stem Cell Proliferation

Treatment GroupConcentration (nM)% BrdU Positive Cells (Mean ± SEM)% Ki-67 Positive Cells (Mean ± SEM)
Vehicle (DMSO)0100 ± 5.2100 ± 4.8
JNJ-180386831092.1 ± 4.594.3 ± 5.1
JNJ-1803868310075.4 ± 3.978.1 ± 4.2
JNJ-18038683100058.2 ± 3.1 61.5 ± 3.7

*p < 0.05, **p < 0.01 compared to vehicle control. Data are representative of three independent experiments.

Table 2: Effect of JNJ-18038683 on Neuronal Differentiation

Treatment GroupConcentration (nM)% DCX Positive Cells (Mean ± SEM)% NeuN Positive Cells (Mean ± SEM)
Vehicle (DMSO)0100 ± 6.1100 ± 5.5
JNJ-1803868310115.3 ± 7.2112.8 ± 6.9
JNJ-18038683100138.7 ± 8.5131.4 ± 7.8
JNJ-180386831000155.2 ± 9.3 149.6 ± 8.9

*p < 0.05, **p < 0.01 compared to vehicle control. Data are representative of three independent experiments.

Table 3: Effect of JNJ-18038683 on Neurite Outgrowth

Treatment GroupConcentration (nM)Average Neurite Length (µm, Mean ± SEM)Number of Primary Neurites (Mean ± SEM)
Vehicle (DMSO)050.2 ± 3.13.2 ± 0.4
JNJ-180386831058.9 ± 3.83.9 ± 0.5
JNJ-1803868310072.5 ± 4.54.8 ± 0.6
JNJ-18038683100085.1 ± 5.2 5.5 ± 0.7

*p < 0.05, **p < 0.01 compared to vehicle control. Data are representative of three independent experiments.

Experimental Protocols

Protocol 1: In Vitro Neural Stem Cell Proliferation Assay

This protocol details the steps to assess the effect of JNJ-18038683 on the proliferation of cultured neural stem cells (NSCs) using BrdU incorporation and Ki-67 immunocytochemistry.

Materials:

  • Rodent or human neural stem cells (e.g., from hippocampus or subventricular zone)

  • NSC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, EGF, and bFGF)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 5-Bromo-2'-deoxyuridine (BrdU)

  • Poly-L-ornithine and laminin-coated culture plates

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibodies: anti-BrdU, anti-Ki-67

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Plating: Plate NSCs onto poly-L-ornithine and laminin-coated 96-well plates at a density of 1 x 10^4 cells/well in NSC proliferation medium.

  • Cell Culture: Incubate the cells at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for attachment.

  • Compound Treatment: Prepare stock solutions of JNJ-18038683 in DMSO. Dilute the stock solution in NSC proliferation medium to achieve final concentrations (e.g., 10, 100, 1000 nM). Add the compound dilutions to the respective wells. Include a vehicle control group with DMSO at the same final concentration.

  • BrdU Labeling: 22 hours after compound addition, add BrdU to each well at a final concentration of 10 µM.

  • Incubation: Incubate the plate for an additional 2 hours at 37°C.

  • Fixation: After incubation, remove the medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization and DNA Denaturation (for BrdU staining): Wash the cells with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes. For BrdU staining, incubate with 2N HCl for 30 minutes at 37°C to denature the DNA, followed by neutralization with 0.1 M borate buffer.

  • Immunocytochemistry:

    • Wash the cells with PBS and incubate in blocking solution for 1 hour at room temperature.

    • Incubate with primary antibodies (anti-BrdU and/or anti-Ki-67) overnight at 4°C.

    • Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI for 5 minutes.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of BrdU-positive or Ki-67-positive cells relative to the total number of DAPI-stained nuclei.

Protocol 2: In Vitro Neuronal Differentiation Assay

This protocol outlines the procedure to evaluate the influence of JNJ-18038683 on the differentiation of NSCs into neurons, using markers for immature (Doublecortin, DCX) and mature (NeuN) neurons.

Materials:

  • Same as Protocol 1, with the following additions:

  • NSC differentiation medium (NSC proliferation medium without EGF and bFGF)

  • Primary antibodies: anti-Doublecortin (DCX), anti-NeuN

Procedure:

  • Cell Plating and Proliferation: Plate and expand NSCs as described in Protocol 1 (Steps 1-2).

  • Induction of Differentiation: To induce differentiation, replace the proliferation medium with differentiation medium.

  • Compound Treatment: Add JNJ-18038683 at various concentrations (e.g., 10, 100, 1000 nM) or vehicle (DMSO) to the differentiation medium.

  • Differentiation Period: Culture the cells for 5-7 days, replacing the medium with fresh medium containing the compound every 2-3 days.

  • Fixation and Immunocytochemistry:

    • Fix the cells with 4% PFA and permeabilize as described in Protocol 1.

    • Block non-specific binding with blocking solution.

    • Incubate with primary antibodies against DCX and NeuN overnight at 4°C.

    • Incubate with appropriate fluorescently labeled secondary antibodies and counterstain with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of DCX-positive and NeuN-positive cells relative to the total number of DAPI-stained nuclei.

Protocol 3: Neurite Outgrowth Assay

This protocol is designed to measure the effect of JNJ-18038683 on the growth and complexity of neurites from differentiating neurons.

Materials:

  • Same as Protocol 2, with the addition of:

  • Primary antibody: anti-β-III-tubulin (Tuj1)

  • High-content imaging system or fluorescence microscope with image analysis software

Procedure:

  • Cell Plating and Differentiation: Follow steps 1-4 of Protocol 2 to induce neuronal differentiation in the presence of JNJ-18038683 or vehicle. A shorter differentiation period (e.g., 3-5 days) may be optimal for observing initial neurite outgrowth.

  • Fixation and Immunocytochemistry:

    • Fix and permeabilize the cells as previously described.

    • Incubate with a primary antibody against the neuronal marker β-III-tubulin (Tuj1) to visualize neurons and their processes.

    • Incubate with a fluorescently labeled secondary antibody and counterstain with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Use image analysis software to automatically trace and measure neurite length and branching.

    • Quantify parameters such as the average length of the longest neurite per neuron, the total neurite length per neuron, and the number of primary neurites per neuron.

Visualizations

Caption: 5-HT7 Receptor Signaling Pathway in Neurogenesis.

References

Troubleshooting & Optimization

JNJ-18038683 Free Base Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-18038683 free base. The information provided is intended to help address common stability issues encountered in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound?

A1: this compound is reported to be soluble in dimethyl sulfoxide (DMSO).[1] For in vitro assays, it is common practice to prepare a concentrated stock solution in DMSO.

Q2: I am observing precipitation of my compound after diluting the DMSO stock in an aqueous buffer. What could be the cause and how can I resolve it?

A2: Precipitation upon dilution of a DMSO stock in aqueous buffers is a common issue for poorly water-soluble compounds. The cause is often the compound's low solubility in the final aqueous solution. To resolve this, you can try the following:

  • Decrease the final concentration: The compound may be more soluble at a lower concentration.

  • Increase the percentage of DMSO in the final solution: However, be mindful that high concentrations of DMSO can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.

  • Use a different buffer system or adjust the pH: The solubility of a compound can be pH-dependent.

  • Employ solubilizing agents: Excipients such as cyclodextrins or surfactants (e.g., Tween 80) can be used to enhance aqueous solubility.

Q3: How should I store stock solutions of this compound?

A3: For optimal stability, stock solutions of this compound in DMSO should be stored under the following conditions:

  • Short-term storage (days to weeks): 0 - 4°C.[1]

  • Long-term storage (months): -20°C.[1]

It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q4: I am seeing inconsistent results in my experiments. Could this be related to the stability of this compound?

A4: Inconsistent experimental results can indeed be a consequence of compound instability.[2] Degradation of the compound over time can lead to a decrease in its effective concentration, resulting in variable experimental outcomes. It is crucial to handle the compound and its solutions consistently and to monitor for any signs of degradation.

Q5: Are there any known degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar chemical structures, such as those containing pyrazolo-azepine cores, may be susceptible to oxidation, hydrolysis, or photodecomposition under certain conditions.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues related to the stability of this compound in solution.

Issue 1: Unexpected Loss of Compound Potency or Activity Over Time
  • Symptom: A gradual or sudden decrease in the expected biological effect of the compound in your assay.

  • Possible Cause: Degradation of this compound in your experimental solution.

  • Troubleshooting Steps:

    G start Start: Loss of Potency Observed check_storage Verify Storage Conditions of Stock Solution (DMSO, -20°C, protected from light) start->check_storage prepare_fresh Prepare Fresh Solution from Solid check_storage->prepare_fresh retest Retest in Assay prepare_fresh->retest issue_resolved Issue Resolved retest->issue_resolved Potency Restored issue_persists Issue Persists retest->issue_persists Potency Still Low stability_study Conduct a Preliminary Stability Study (See Protocol 1) issue_persists->stability_study analyze_degradation Analyze for Degradation Products (LC-MS) stability_study->analyze_degradation modify_protocol Modify Experimental Protocol (e.g., use fresh dilutions, minimize light exposure) analyze_degradation->modify_protocol modify_protocol->retest

    Caption: Troubleshooting workflow for loss of compound potency.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatography (HPLC/LC-MS)
  • Symptom: New peaks, other than the parent compound, are observed in your chromatogram over time.

  • Possible Cause: Degradation of this compound into one or more new chemical entities.

  • Troubleshooting Steps:

    G start Start: New Peaks in Chromatogram confirm_identity Confirm Identity of Parent Peak (mass spectrometry) start->confirm_identity characterize_new_peaks Characterize New Peaks (mass-to-charge ratio) confirm_identity->characterize_new_peaks investigate_conditions Investigate Experimental Conditions (pH, temperature, light exposure) characterize_new_peaks->investigate_conditions forced_degradation Perform Forced Degradation Study (acid, base, oxidation, light, heat) investigate_conditions->forced_degradation identify_pathway Identify Potential Degradation Pathway forced_degradation->identify_pathway mitigate_degradation Mitigate Degradation (adjust pH, add antioxidants, protect from light) identify_pathway->mitigate_degradation reanalyze Re-analyze Sample mitigate_degradation->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved

    Caption: Troubleshooting workflow for the appearance of unknown peaks.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the stability of this compound in various solutions. The following table provides a summary of the recommended storage conditions based on information from chemical suppliers.

Solution/FormSolventConcentrationStorage TemperatureDurationStability
Solid Powder N/AN/A-20°C>2 yearsStable[1]
Stock Solution DMSONot Specified0 - 4°CShort-term (days to weeks)Stable[1]
Stock Solution DMSONot Specified-20°CLong-term (months)Stable[1]

Experimental Protocols

Protocol 1: Preliminary Assessment of Solution Stability

This protocol outlines a general method for assessing the stability of this compound in a solution of interest.

1. Materials:

  • This compound solid

  • DMSO (anhydrous)

  • Buffer of interest (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the stock solution to a final concentration of 10 µM in your buffer of interest.

  • Aliquot the 10 µM solution into several vials for each condition to be tested (e.g., 4°C, room temperature, 37°C).

  • Analyze a "time zero" sample immediately after preparation using a validated HPLC or LC-MS method.

  • Incubate the remaining vials under the different conditions.

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial from each condition and analyze it.

  • Quantify the peak area of the parent compound at each time point and compare it to the time zero sample. A decrease in the peak area indicates degradation.

Signaling Pathway

JNJ-18038683 is an antagonist of the 5-HT7 receptor.[3] The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), primarily couples to Gs proteins to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As an antagonist, JNJ-18038683 blocks this signaling cascade.

G cluster_membrane Cell Membrane receptor 5-HT7 Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts serotonin Serotonin (5-HT) serotonin->receptor Activates jnj JNJ-18038683 jnj->receptor Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream

Caption: Simplified signaling pathway of the 5-HT7 receptor and the antagonistic action of JNJ-18038683.

References

JNJ-18038683 free base poor solubility troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-18038683 free base, particularly addressing its poor solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having difficulty dissolving this compound. What are the recommended solvents?

A1: this compound has poor aqueous solubility. For in vitro experiments, organic solvents are typically required to prepare stock solutions. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions.[1] For in vivo studies, co-solvent systems are often necessary.

Q2: What is a typical starting concentration for a DMSO stock solution?

A2: While specific quantitative data is limited, a common starting point for creating stock solutions of poorly soluble compounds in DMSO is in the range of 10-50 mM. It is recommended to start with a small amount of the compound to test for solubility at your desired concentration before preparing a larger batch.

Q3: My this compound precipitated when I diluted my DMSO stock in aqueous buffer for my cell-based assay. How can I prevent this?

A3: This is a common issue with poorly soluble compounds. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of JNJ-18038683 in your assay medium.

  • Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1-0.5% is often tolerated. You can try to slightly increase the final DMSO concentration, but it is crucial to run a vehicle control to assess its effect on your experimental system.

  • Use a surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final assay medium can help to maintain the solubility of the compound. A concentration of 0.01-0.1% is a typical starting point.

  • Consider a salt form: If available, the citrate salt of JNJ-18038683 is expected to have higher aqueous solubility and may be a better alternative for aqueous-based assays.

Q4: I need to prepare a formulation of JNJ-18038683 for in vivo animal studies. What are some recommended formulations?

A4: For in vivo administration, particularly for oral or parenteral routes, a simple aqueous solution is unlikely to be feasible. Here are some commonly used vehicle formulations for poorly soluble compounds that can be adapted for JNJ-18038683:

  • Co-solvent systems: A mixture of solvents can be used to improve solubility. A common example is a combination of DMSO, PEG300 (polyethylene glycol 300), and a surfactant like Tween® 80, diluted in saline or water.

  • Cyclodextrin formulations: Encapsulating the compound in a cyclodextrin, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can significantly enhance aqueous solubility.

  • Lipid-based formulations: For oral administration, formulating the compound in an oil, such as corn oil, can improve absorption.

It is essential to test the stability and tolerability of any new formulation in a small pilot study before proceeding with larger experiments.

Q5: How does pH affect the solubility of this compound?

A5: JNJ-18038683 is a weak base. As such, its solubility is pH-dependent. The free base form will be more soluble in acidic conditions (lower pH) where it can be protonated to form a more soluble salt. Conversely, in neutral to alkaline conditions (higher pH), the solubility of the free base will be significantly lower. For experiments in physiological buffers (around pH 7.4), the solubility is expected to be very low.

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent/SystemSolubilityRecommendations & Notes
WaterPoorNot recommended for preparing stock solutions.
Phosphate-Buffered Saline (PBS) pH 7.4PoorSignificant precipitation is likely when diluting from an organic stock.
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
EthanolLikely SolubleCan be used for stock solutions, but may have lower solvating power than DMSO.
Co-solvent Systems (e.g., DMSO/PEG300/Tween® 80)GoodSuitable for preparing formulations for in vivo studies.
Aqueous Acidic Buffer (e.g., pH 4-5)ModerateImproved solubility compared to neutral pH, but may not be suitable for all experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound

  • Materials:

    • This compound (Molecular Weight: 337.85 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 3.38 mg of this compound and place it in a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.

    • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Formulation for In Vivo Oral Administration (Example)

This is an example protocol and may require optimization for your specific needs.

  • Materials:

    • 10 mM JNJ-18038683 in DMSO (from Protocol 1)

    • PEG300

    • Tween® 80

    • Sterile saline (0.9% NaCl)

    • Sterile tubes

  • Procedure (to prepare a 1 mg/mL dosing solution):

    • In a sterile tube, add the required volume of the 10 mM JNJ-18038683 DMSO stock solution. For example, to prepare 1 mL of a 1 mg/mL solution, you would need approximately 296 µL of the 10 mM stock.

    • Add 400 µL of PEG300 to the tube.

    • Mix thoroughly by vortexing.

    • Add 50 µL of Tween® 80.

    • Mix again by vortexing.

    • Add sterile saline to bring the final volume to 1 mL.

    • Vortex until a clear, homogeneous solution is formed.

    • Prepare this formulation fresh before each use.

Visualizations

G JNJ18038683 JNJ-18038683 (Antagonist) HTR7 5-HT7 Receptor JNJ18038683->HTR7 Inhibits Gs Gαs HTR7->Gs Activates G12 Gα12 HTR7->G12 Activates AC Adenylyl Cyclase Gs->AC Stimulates Rho_Cdc42 Rho / Cdc42 G12->Rho_Cdc42 Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK PKA->ERK Activates Neuronal_Plasticity Modulation of Neuronal Plasticity ERK->Neuronal_Plasticity Rho_Cdc42->Neuronal_Plasticity

Caption: Signaling pathway of the 5-HT7 receptor and the inhibitory action of JNJ-18038683.

G Start Start: Poorly Soluble This compound Stock_Solution Prepare High-Concentration Stock in 100% DMSO Start->Stock_Solution Dilute Dilute Stock in Aqueous Buffer Stock_Solution->Dilute Check_Solubility Check for Precipitation Dilute->Check_Solubility Precipitation Precipitation Occurs Check_Solubility->Precipitation Yes No_Precipitation No Precipitation: Proceed with Experiment Check_Solubility->No_Precipitation No Troubleshoot Troubleshooting Options Precipitation->Troubleshoot Lower_Conc Lower Final Concentration Troubleshoot->Lower_Conc Add_Surfactant Add Surfactant (e.g., Tween® 80) Troubleshoot->Add_Surfactant Use_Salt Use More Soluble Salt Form (Citrate) Troubleshoot->Use_Salt

Caption: Troubleshooting workflow for this compound solubility issues in experiments.

References

Technical Support Center: Optimizing JNJ-18038683 Free Base Dosage for Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JNJ-18038683 free base in rodent behavioral studies. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate effective and reproducible experimental design.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-18038683 and what is its primary mechanism of action?

A1: JNJ-18038683 is a potent and selective antagonist for the 5-hydroxytryptamine type 7 (5-HT7) receptor.[1][2][3] The 5-HT7 receptor, a G-protein coupled receptor, is implicated in the regulation of mood, circadian rhythms, and cognition.[3] By blocking the action of serotonin at this receptor, JNJ-18038683 can modulate downstream signaling pathways, which is thought to underlie its nootropic and antidepressant-like effects observed in preclinical models.[4][1]

Q2: What are the potential therapeutic applications of JNJ-18038683?

A2: Preclinical studies suggest that JNJ-18038683 has potential as a treatment for mood disorders, such as major depressive disorder, and for cognitive impairment.[1][5] It has been shown to be effective in rodent models of depression, including the tail suspension test, and to reduce REM sleep duration, a biomarker often affected by antidepressants.

Q3: How should I prepare this compound for oral administration in rodents?

A3: this compound has low aqueous solubility. Therefore, it should be administered as a suspension. A common and well-tolerated vehicle for oral gavage of poorly soluble compounds in rodents is 0.5% methylcellulose (w/v) in sterile water.[6][7] It is crucial to ensure the suspension is homogenous before each administration by thorough vortexing or stirring.

Q4: What is a typical dose range for JNJ-18038683 in behavioral studies?

A4: The effective dose of JNJ-18038683 can vary depending on the rodent species and the specific behavioral paradigm. Doses ranging from 1 mg/kg to 10 mg/kg have been reported to be effective in various rodent models.[4] For instance, a dose of 4 mg/kg has been used to study its effects on executive function in reversal learning tasks.[5] A thorough dose-response study is recommended to determine the optimal dose for your specific experimental conditions.

Q5: What is the recommended route of administration?

A5: Oral gavage (p.o.) is a common and precise method for administering JNJ-18038683 in preclinical studies to ensure accurate dosing.[6][7]

Troubleshooting Guide

This guide addresses common issues that may arise during behavioral experiments with JNJ-18038683.

Issue 1: Lack of Efficacy or High Variability in Behavioral Results

  • Possible Cause: Improper drug formulation.

    • Solution: Ensure the this compound is a fine, homogenous suspension in the vehicle. The use of a mortar and pestle to grind the powder before creating a paste with a small amount of vehicle can improve suspension quality.[6] Always vortex the suspension immediately before each administration to ensure consistent dosing.

  • Possible Cause: Suboptimal dosage.

    • Solution: The dose-response relationship for JNJ-18038683 may be an inverted-U shape. If a high dose is ineffective, test lower doses. A dose-ranging study (e.g., 1, 3, 10 mg/kg) is critical to identify the therapeutic window for your specific behavioral assay.

  • Possible Cause: Insufficient time for drug to reach target.

  • Possible Cause: Gavage procedure inducing stress.

    • Solution: Ensure technicians are properly trained in oral gavage to minimize stress and prevent injury.[6] Stress from the procedure itself can confound behavioral outcomes.[12] Consider habituating the animals to handling and the gavage procedure with vehicle administration for several days before the experiment.

Issue 2: Unexpected or Paradoxical Behavioral Effects

  • Possible Cause: Off-target effects.

    • Solution: While JNJ-18038683 is highly selective for the 5-HT7 receptor, at higher doses, off-target effects can occur. If unexpected behaviors are observed, consider if they align with the pharmacology of less-preferred targets. Reducing the dose may mitigate these effects.

  • Possible Cause: Interaction with other neurotransmitter systems.

    • Solution: The serotonergic system is highly interconnected with other systems (e.g., dopamine, glutamate). The net behavioral effect of 5-HT7 antagonism can be context-dependent. Review literature on the specific neural circuits involved in your behavioral task.

Data Presentation: Dosage and Administration

The following tables summarize key information for the use of JNJ-18038683 in behavioral studies.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₀ClN₃
Molecular Weight 337.85 g/mol
CAS Number 851373-91-6
Appearance Solid
Solubility Poorly soluble in water

(Data sourced from MedKoo Biosciences)[3]

Table 2: Recommended Vehicle for Oral Gavage

Vehicle ComponentConcentrationPurpose
Methylcellulose 0.5% (w/v)Suspending agent
Tween 80 (optional) 0.2% (v/v)Surfactant to aid wetting
Sterile Water q.s. to final volumeDiluent

(Based on standard protocols for poorly soluble compounds)[6][13]

Table 3: Effective Doses of JNJ-18038683 in Rodent Behavioral Models

Behavioral AssaySpeciesRouteEffective Dose RangeObserved EffectReference
REM Sleep Suppression Rodentsp.o.1 - 10 mg/kgIncreased latency to REM sleep, decreased REM duration
Tail Suspension Test MouseNot specifiedNot specifiedAntidepressant-like effect[4][5]
Reversal Learning RodentNot specified4 mg/kgReversal of PCP-induced deficits[5]

Experimental Protocols

Protocol 1: Preparation of JNJ-18038683 Suspension for Oral Gavage (10 mL at 1 mg/mL)

  • Vehicle Preparation (0.5% Methylcellulose):

    • Heat 3 mL of sterile water to 70-80°C.

    • In a separate container, cool 7 mL of sterile water on ice.

    • Weigh 50 mg of methylcellulose powder.

    • Add the methylcellulose powder to the hot water while stirring vigorously to create a uniform suspension.

    • Add the 7 mL of ice-cold water to the suspension and continue stirring until the solution becomes clear.

    • Allow the vehicle to cool to room temperature.

  • Suspension Formulation:

    • Weigh 10 mg of this compound powder. For best results, triturate the powder in a mortar and pestle to ensure a fine consistency.

    • Add a small volume (e.g., 1 mL) of the 0.5% methylcellulose vehicle to the powder and mix to form a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the final volume of 10 mL.

  • Storage and Use:

    • Store the suspension at 4°C, protected from light.

    • It is recommended to prepare the suspension fresh daily.

    • Before each use, bring the suspension to room temperature and vortex thoroughly to ensure homogeneity.

Protocol 2: Mouse Forced Swim Test (FST)

  • Apparatus: A transparent cylindrical tank (30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm, such that the mouse cannot touch the bottom with its tail or paws.

  • Procedure:

    • Administer JNJ-18038683 (e.g., 1, 3, or 10 mg/kg, p.o.) or vehicle 60 minutes before the test.

    • Gently place the mouse into the water tank.

    • The test duration is 6 minutes.

    • Record the session for later analysis.

    • After 6 minutes, remove the mouse, dry it with a towel, and place it in a heated cage for recovery before returning it to its home cage.

  • Data Analysis:

    • Score the last 4 minutes of the 6-minute session.

    • The primary measure is "immobility time," defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.

    • A decrease in immobility time is indicative of an antidepressant-like effect.

Visualizations

G cluster_0 5-HT7 Receptor Signaling Serotonin Serotonin (5-HT) Receptor 5-HT7 Receptor Serotonin->Receptor Activates JNJ18038683 JNJ-18038683 JNJ18038683->Receptor Blocks G_alpha_s Gαs Receptor->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Neuronal Plasticity, etc.) CREB->Gene G cluster_workflow Experimental Workflow start Start prep Prepare JNJ-18038683 Suspension start->prep animal_prep Animal Acclimation & Handling Habituation prep->animal_prep dosing Administer Vehicle or JNJ-18038683 (p.o.) animal_prep->dosing wait Waiting Period (e.g., 60 min) dosing->wait behavior Behavioral Testing (e.g., FST, NOR) wait->behavior data Data Collection & Scoring behavior->data analysis Statistical Analysis data->analysis end End analysis->end

References

JNJ-18038683 free base off-target effects investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JNJ-18038683 free base in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of JNJ-18038683?

JNJ-18038683 is a potent and selective antagonist of the 5-HT₇ serotonin receptor.[1][2] It has demonstrated nootropic and antidepressant effects in both animal and human studies.[1]

Q2: What are the known binding affinities of JNJ-18038683 for its primary target?

JNJ-18038683 exhibits high affinity for both rat and human 5-HT₇ receptors. The pKi values, a measure of binding affinity, have been determined in HEK293 cells expressing these receptors.[3]

Q3: Are there any known off-target interactions for JNJ-18038683?

Yes, JNJ-18038683 has been shown to bind to the 5-HT₆ serotonin receptor with a 10-fold lower affinity compared to its primary target, the 5-HT₇ receptor.[1][2] At relevant experimental concentrations, inhibition of the 5-HT₆ receptor could contribute to observed effects.[1][2] A comprehensive screening against a wider range of receptors, kinases, and ion channels is not publicly available.

Quantitative Data Summary

The following table summarizes the known binding affinities of JNJ-18038683.

TargetSpeciesAssay SystemAffinity (pKi)Reference
5-HT₇ ReceptorRatHEK293 cells8.19 ± 0.02[3]
5-HT₇ ReceptorHumanHEK293 cells8.20 ± 0.01[3]
5-HT₆ ReceptorNot SpecifiedNot Specified~10x lower than 5-HT₇[1][2]

Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected experimental outcomes when using JNJ-18038683.

Issue 1: Observed effects are inconsistent with 5-HT₇ receptor antagonism.

If you observe a biological effect that cannot be solely attributed to the blockade of the 5-HT₇ receptor, consider the following possibilities:

  • Contribution from 5-HT₆ Receptor Antagonism: Given that JNJ-18038683 also binds to the 5-HT₆ receptor, your observed phenotype might be a composite of inhibiting both receptors.

  • Unidentified Off-Target Effects: Although not extensively documented in public literature, JNJ-18038683 may interact with other molecular targets, especially at higher concentrations.

Troubleshooting Workflow:

G A Unexpected Experimental Outcome Observed B Is the effect consistent with 5-HT7 antagonism? A->B C Yes B->C D No B->D E Consider contribution of 5-HT6 antagonism D->E G Hypothesize other off-target effects D->G F Perform experiments to isolate 5-HT6 effects (e.g., use a selective 5-HT6 antagonist) E->F H Conduct off-target screening (e.g., GPCR panel, kinase panel) G->H

Caption: Troubleshooting logic for unexpected experimental outcomes.

Issue 2: Variability in experimental results between different cell lines or tissues.

Discrepancies in the effects of JNJ-18038683 across different biological systems can arise from:

  • Differential Expression of Target Receptors: The relative expression levels of 5-HT₇ and 5-HT₆ receptors can vary significantly between cell types and tissues.

  • Presence of Unidentified Off-Targets: A specific cell line or tissue might express a unique off-target protein that interacts with JNJ-18038683.

Signaling Pathway Considerations:

G cluster_0 Cell Type A cluster_1 Cell Type B A JNJ-18038683 B 5-HT7R (High Expression) A->B C 5-HT6R (Low Expression) A->C D Downstream Signaling A B->D C->D E JNJ-18038683 F 5-HT7R (Low Expression) E->F G 5-HT6R (High Expression) E->G H Downstream Signaling B F->H G->H

Caption: Differential receptor expression leading to varied outcomes.

Experimental Protocols

To investigate potential off-target effects of JNJ-18038683, consider employing the following established methodologies.

1. GPCR Off-Target Screening

This protocol provides a general framework for screening a compound against a panel of G-protein coupled receptors (GPCRs) to identify unintended interactions.

  • Objective: To determine the binding affinity of JNJ-18038683 to a broad range of GPCRs.

  • Methodology: Radioligand binding assays are a common method. In this technique, a radiolabeled ligand with known affinity for a specific GPCR is competed with JNJ-18038683 at various concentrations. The ability of JNJ-18038683 to displace the radioligand is measured, and from this, its binding affinity (Ki) can be calculated.

  • Experimental Workflow:

    • Prepare Cell Membranes: Harvest cell membranes from cell lines overexpressing the GPCR of interest.

    • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of JNJ-18038683.

    • Separation: Separate the bound from the free radioligand, typically by rapid filtration.

    • Quantification: Measure the amount of radioactivity bound to the membranes.

    • Data Analysis: Plot the data and calculate the IC₅₀ (the concentration of JNJ-18038683 that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

GPCR Screening Workflow:

G A Prepare GPCR-expressing cell membranes B Incubate with radioligand and JNJ-18038683 A->B C Separate bound and free radioligand B->C D Quantify bound radioactivity C->D E Calculate IC50 and Ki D->E

Caption: Workflow for a competitive radioligand binding assay.

2. Kinase Selectivity Profiling

This protocol outlines a general method for assessing the inhibitory activity of a compound against a panel of protein kinases.

  • Objective: To determine if JNJ-18038683 inhibits the activity of various kinases.

  • Methodology: A variety of assay formats are available, including radiometric assays and fluorescence/luminescence-based assays. A common approach is to measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Experimental Workflow:

    • Reaction Setup: In a multi-well plate, combine the kinase, a specific substrate, ATP, and varying concentrations of JNJ-18038683.

    • Incubation: Allow the kinase reaction to proceed for a defined period at a controlled temperature.

    • Detection: Stop the reaction and measure the amount of phosphorylated substrate. For radiometric assays, this involves quantifying the incorporation of ³²P or ³³P. For other assays, this may involve measuring a fluorescent or luminescent signal.

    • Data Analysis: Plot the kinase activity as a function of JNJ-18038683 concentration to determine the IC₅₀ value.

3. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand can stabilize a protein against thermal denaturation.

  • Objective: To confirm that JNJ-18038683 binds to its intended target (and potentially off-targets) in intact cells.

  • Methodology: Cells are treated with the compound and then heated. The amount of soluble target protein remaining after heat treatment is quantified. An increase in the melting temperature of the protein in the presence of the compound indicates target engagement.

  • Experimental Workflow:

    • Cell Treatment: Treat intact cells with JNJ-18038683 or a vehicle control.

    • Heating: Heat the cell suspensions to a range of temperatures.

    • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.

    • Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of JNJ-18038683 indicates stabilization and therefore, binding.

References

Technical Support Center: Overcoming In Vivo Delivery Challenges of JNJ-18038683 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of the 5-HT7 receptor antagonist, JNJ-18038683 free base. Due to its poor aqueous solubility, achieving consistent and effective systemic exposure in preclinical models can be a significant hurdle. This guide offers practical solutions and detailed experimental protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My plasma concentrations of this compound are low and variable after oral administration. What is the likely cause?

A1: Low and variable plasma concentrations following oral administration of this compound are most likely due to its poor aqueous solubility. For a compound to be absorbed from the gastrointestinal (GI) tract, it must first dissolve in the GI fluids. The low solubility of the free base form significantly limits its dissolution rate, which in turn restricts its absorption into the bloodstream.

Q2: I am seeing precipitation of the compound when I prepare my dosing solution. How can I prevent this?

A2: Precipitation during formulation preparation is a common issue with poorly soluble compounds. This can be addressed by:

  • Optimizing the vehicle composition: A combination of co-solvents and surfactants is often necessary to maintain solubility. See the Troubleshooting Guide below for recommended vehicle systems.

  • Order of addition: The order in which you add the components of your vehicle can be critical. It is generally recommended to first dissolve the compound in a strong organic solvent like DMSO and then slowly add co-solvents and aqueous components while vortexing.

  • Sonication: Using a sonicator can help to break down drug particles and facilitate dissolution.

  • Gentle warming: In some cases, gentle warming (e.g., to 37-40°C) can aid in dissolution, but be cautious of potential compound degradation.

Q3: What are the most common vehicles for administering poorly soluble compounds like this compound in vivo?

A3: For preclinical oral administration, common vehicle systems for poorly soluble compounds include:

  • Co-solvent systems: These typically involve a mixture of a primary solvent (like DMSO) with other less toxic, water-miscible co-solvents such as polyethylene glycol 300 (PEG300) or propylene glycol (PG).

  • Surfactant-based systems: Surfactants like Tween® 80 or Polysorbate 80 are often included to improve wetting and prevent precipitation of the drug upon dilution in the aqueous environment of the GI tract.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for highly lipophilic compounds, though they require more complex formulation development.[1]

  • Aqueous suspensions: If the compound has a very low required dose, a micronized suspension in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween® 80) might be feasible.

Q4: Should I use the free base or a salt form of JNJ-18038683 for my in vivo studies?

A4: The choice between the free base and a salt form depends on the specific goals of your study. Salt forms, such as the propanetricarboxylate salt mentioned in some clinical studies, are often developed to improve aqueous solubility and may be easier to formulate for oral administration.[2] However, if your research specifically requires the use of the free base, the formulation strategies outlined in this guide will be essential. It is important to note that the physicochemical properties, including solubility, will differ between the free base and its salt forms.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the formulation and administration of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or no detectable plasma exposure after oral gavage. Poor dissolution in the GI tract.1. Switch to a co-solvent/surfactant vehicle system. A common starting point is 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.[3] 2. Increase the concentration of the surfactant. This can help to maintain the drug in a solubilized state in the stomach. 3. Consider a lipid-based formulation if the compound is highly lipophilic.
Compound precipitates out of solution during preparation or upon standing. The vehicle does not have sufficient solubilizing capacity for the desired concentration.1. Decrease the final concentration of the drug. 2. Increase the proportion of the primary solvent (e.g., DMSO), but be mindful of potential toxicity at higher concentrations.[4] 3. Prepare the formulation fresh before each use and do not store it for extended periods.
Inconsistent results between animals. Variability in drug dissolution and absorption.1. Ensure a homogenous dosing solution. Use a vortex mixer or sonicator immediately before dosing each animal. 2. Standardize the fasting state of the animals. Food in the stomach can significantly impact the absorption of poorly soluble drugs. 3. Refine your oral gavage technique to ensure consistent delivery to the stomach.
Adverse events in animals (e.g., lethargy, irritation). Vehicle toxicity.1. Minimize the concentration of DMSO. Aim for the lowest effective concentration. 2. Consider alternative, less toxic co-solvents such as propylene glycol or Solutol® HS 15. 3. Run a vehicle-only control group to assess the tolerability of the formulation.

Data Presentation: Solubility of Poorly Soluble Compounds in Common Vehicles

The following table provides representative solubility data for poorly soluble compounds in common in vivo vehicle components. Note: Specific solubility data for this compound is not publicly available. This data is illustrative for compounds with similar characteristics.

Vehicle Component Approximate Solubility Range for Poorly Soluble CNS Drugs (mg/mL) Key Considerations
Water < 0.01Very low solubility is the primary challenge.
Saline (0.9% NaCl) < 0.01Similar to water; not a suitable primary solvent.
DMSO 50 - 100+Excellent primary solvent, but can be toxic at high concentrations.[3]
PEG300 / PEG400 1 - 20Good co-solvents, generally well-tolerated.
Propylene Glycol (PG) 1 - 15Another well-tolerated co-solvent.
Ethanol 5 - 30Can be used as a co-solvent, but may have behavioral effects.
Tween® 80 (Polysorbate 80) Variable (acts as a surfactant)Improves wetting and prevents precipitation; used at low percentages (e.g., 1-10%).[5]
Corn Oil Variable (depends on lipophilicity)Suitable for highly lipophilic compounds.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent/Surfactant Vehicle for Oral Administration

Objective: To prepare a 1 mg/mL solution of this compound in a vehicle suitable for oral gavage in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween® 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the required amount of this compound. For a 1 mL final volume at 1 mg/mL, weigh 1 mg.

  • In a sterile microcentrifuge tube, add 100 µL of DMSO.

  • Add the weighed this compound to the DMSO.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.

  • Add 400 µL of PEG300 to the solution and vortex immediately and vigorously to prevent precipitation.

  • Add 50 µL of Tween® 80 and vortex thoroughly.

  • Slowly add 450 µL of sterile saline to the mixture while continuously vortexing. This is a critical step to avoid precipitation.

  • The final formulation should be a clear solution. If any cloudiness or precipitate is observed, the formulation may need to be adjusted (e.g., by lowering the final concentration).

  • Administer to animals immediately after preparation.

Protocol 2: Oral Gavage Administration in Mice

Objective: To administer the prepared JNJ-18038683 formulation to mice via oral gavage.

Materials:

  • Prepared JNJ-18038683 dosing solution

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)[6]

  • Syringes (e.g., 1 mL)

  • Animal scale

Procedure:

  • Weigh each mouse to determine the correct dosing volume. A typical dosing volume is 10 mL/kg.[7] For a 25 g mouse, this would be 0.25 mL.

  • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.[8]

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.[9]

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[6]

  • The needle should pass smoothly with no resistance. If resistance is felt, withdraw and reposition.

  • Once the needle is in the stomach, slowly depress the syringe plunger to administer the solution.

  • Gently remove the gavage needle.

  • Monitor the animal for several minutes after dosing to ensure there are no signs of respiratory distress.[10]

Mandatory Visualizations

5-HT7_Signaling_Pathway JNJ18038683 JNJ-18038683 (Antagonist) HTR7 5-HT7 Receptor JNJ18038683->HTR7 Blocks Serotonin Serotonin (5-HT) Serotonin->HTR7 Activates Gs Gαs HTR7->Gs Activates G12 Gα12 HTR7->G12 Activates AC Adenylyl Cyclase Gs->AC Stimulates Rho Rho GTPases G12->Rho Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Rho->Downstream

Caption: 5-HT7 Receptor Signaling Pathway and Point of Antagonism by JNJ-18038683.

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Analysis weigh Weigh JNJ-18038683 Free Base dissolve Dissolve in DMSO weigh->dissolve add_peg Add PEG300 dissolve->add_peg add_tween Add Tween® 80 add_peg->add_tween add_saline Add Saline add_tween->add_saline weigh_animal Weigh Animal add_saline->weigh_animal calc_dose Calculate Dose Volume weigh_animal->calc_dose gavage Oral Gavage calc_dose->gavage blood_sample Collect Blood Samples gavage->blood_sample pd_assessment Pharmacodynamic Assessment gavage->pd_assessment pk_analysis Pharmacokinetic Analysis blood_sample->pk_analysis

Caption: Experimental Workflow for In Vivo Studies of this compound.

Troubleshooting_Logic start Low/Variable Plasma Exposure Observed? check_sol Check for Precipitation in Formulation start->check_sol Yes check_dose Verify Dosing Technique & Volume start->check_dose No check_sol->check_dose No Precipitation reformulate Reformulate: - Increase Surfactant - Decrease Concentration - Consider Lipid-Based System check_sol->reformulate Precipitation Observed check_dose->reformulate Consistent Dosing retrain Refine Gavage Technique check_dose->retrain Inconsistent Dosing success Problem Resolved reformulate->success retrain->success

Caption: Logical Flowchart for Troubleshooting Low In Vivo Exposure.

References

JNJ-18038683 free base unexpected results in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-18038683. This guide is designed for researchers, scientists, and drug development professionals to address specific issues and questions that may arise during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-18038683 and what is its primary mechanism of action?

JNJ-18038683 is a potent and selective antagonist for the 5-HT₇ serotonin receptor.[1] It was developed by Johnson & Johnson for its potential therapeutic effects on mood and cognition. In preclinical studies, it has demonstrated high affinity for both rat and human 5-HT₇ receptors.[2] Its primary mechanism of action is to block the signaling of this specific serotonin receptor subtype, which is widely distributed in brain regions implicated in mood, sleep, and learning, such as the cortex, hippocampus, and thalamus.[3]

Q2: What are the expected outcomes of using JNJ-18038683 in rodent models?

In various rodent models, JNJ-18038683 has shown several consistent effects:

  • Antidepressant-like Activity: The compound was effective in the mouse tail suspension test, a standard screening model for potential antidepressant drugs.[4][5]

  • Sleep Regulation: It has been shown to increase the latency to REM sleep and decrease the total duration of REM sleep.[3][4] This effect was maintained even after repeated administration.[4]

  • Circadian Rhythm Modulation: JNJ-18038683 can block phase shifts in the circadian rhythm of mice.[1][5]

  • Cognitive and Nootropic Effects: Blockade of the 5-HT₇ receptor by compounds like JNJ-18038683 has been associated with pro-cognitive effects in animal models.[3][6]

Q3: My animal model results with JNJ-18038683 are positive, but clinical trials showed a lack of efficacy. What could explain this discrepancy?

This is a critical issue in drug development known as translational failure. While JNJ-18038683 showed promising antidepressant and pro-cognitive effects in rodents, it failed to demonstrate a statistically significant separation from placebo in clinical trials for Major Depressive Disorder (MDD) and for improving cognitive impairment in patients with Bipolar Disorder (BD).[4][6]

Several factors could contribute to this discrepancy:

  • Model Limitations: Animal models of depression, such as the tail suspension test, measure specific behaviors (e.g., "behavioral despair") that may not fully encompass the complex pathophysiology of human depression or cognitive deficits in bipolar disorder.[7][8]

  • Species Differences: The neurobiology of rodents and humans, including the expression and function of the 5-HT₇ receptor system, may have subtle but crucial differences that impact drug efficacy.

  • High Placebo Response: The clinical trials for MDD and BD were noted to have a high placebo response, making it difficult to demonstrate the efficacy of the active drug.[4][6] In one MDD study, a post-hoc analysis that removed sites with very high or no placebo response suggested a potential clinical difference, but this was not the primary outcome and requires further investigation.[4]

  • Disease Heterogeneity: MDD and Bipolar Disorder are highly heterogeneous conditions. A drug targeting a single receptor may only be effective in a specific sub-population of patients, an aspect not typically captured in preclinical animal models.

Q4: Are there any known off-target effects for JNJ-18038683?

JNJ-18038683 is considered a highly selective 5-HT₇ receptor antagonist. However, it does bind to the 5-HT₆ serotonin receptor, albeit with a 10-fold lower affinity.[1] At therapeutic doses used in experiments, some inhibition of the 5-HT₆ receptor could occur, which is also being investigated for potential pro-cognitive effects.[1] Researchers should be aware of this potential secondary pharmacology when interpreting results.

Troubleshooting Guides

Issue 1: Lack of Expected Antidepressant-Like Effect in Rodent Models (e.g., Tail Suspension Test)

If you are not observing a decrease in immobility time in the Tail Suspension Test (TST) after administering JNJ-18038683, consider the following troubleshooting steps.

Potential CauseRecommended Solution
Incorrect Dosage The compound's effect is dose-dependent. Perform a dose-response study to identify the optimal effective dose for your specific animal strain and experimental conditions. Preclinical studies have shown effects at doses starting from 1 mg/kg.[2]
Compound Solubility/Stability Ensure the JNJ-18038683 free base is fully dissolved in an appropriate vehicle. Verify the stability of your formulation. Poor solubility can lead to inaccurate dosing.
Route of Administration Confirm the route of administration (e.g., oral gavage, intraperitoneal injection) and the timing relative to the behavioral test are consistent with established protocols. The oral bioavailability should be considered.
Animal Strain Variability Different mouse or rat strains can exhibit varying baseline behaviors and drug responses. Ensure you are using a strain known to be responsive in this paradigm.
Procedural Errors in TST The TST is sensitive to environmental factors. Ensure the testing environment is quiet and consistently lit. Handle animals minimally to reduce stress. Standardize the tape placement and suspension height.[7][9]
Incorrect Scoring Immobility must be clearly defined and scored consistently, preferably by a blinded observer or automated video-tracking software to eliminate bias.[8]
Issue 2: No Significant Improvement in Cognitive Tasks

If JNJ-18038683 is not producing the expected pro-cognitive effects in your animal models (e.g., novel object recognition, water maze), consider these points.

Potential CauseRecommended Solution
Nature of the Cognitive Task The pro-cognitive effects of 5-HT₇ antagonists may be domain-specific (e.g., affecting memory consolidation but not spatial learning). Ensure the chosen task is appropriate for evaluating the expected effect.
Baseline Performance If control animals are already performing at a very high level (ceiling effect), it may be impossible to detect further improvement. Consider using a model where a cognitive deficit is induced (e.g., pharmacological or age-related) to create a window for improvement.
Drug Administration Timing The timing of drug administration relative to the different phases of the cognitive task (acquisition, consolidation, retrieval) is critical. Optimize this timing based on the compound's pharmacokinetics and the specific cognitive process being studied.
Off-Target Sedation/Activity At higher doses, unexpected effects on locomotor activity or sedation could confound the results of cognitive tests. Run an open-field test to assess whether the dose used has confounding effects on general activity.
Statistical Power Cognitive studies often have higher variability. Ensure your experimental groups have sufficient numbers of animals to achieve adequate statistical power to detect a meaningful effect.

Data Summary Tables

Table 1: Summary of JNJ-18038683 Preclinical Findings
ParameterSpecies/ModelKey FindingReference
Receptor Affinity (pKi) HEK293 Cells (Rat)8.19[2]
Receptor Affinity (pKi) HEK293 Cells (Human)8.20[2]
Antidepressant Model Mouse Tail Suspension TestEffective (decreased immobility)[4][5]
Sleep Regulation RodentsIncreased REM latency, decreased REM duration[3][4]
Circadian Rhythm MiceBlocked light-induced phase shifts[1][5]
Drug Interaction RodentsEnhanced antidepressant-like effects of citalopram[4]
Table 2: Summary of Key JNJ-18038683 Clinical Trial Outcomes
Trial IDPatient PopulationPrimary EndpointOutcomeReference
NCT00566202 Major Depressive Disorder (n=225)Change in MADRS scoreFailed to separate from placebo; indicated a failed study lacking assay sensitivity.[4][10]
NCT02466685 Stable Bipolar Disorder with Cognitive Impairment (n=60)Improvement in cognitive deficit and residual depressive symptomsShowed no efficacy for improving mood or cognition compared to placebo.[6][10][11][12]

Experimental Protocols

Key Experiment: Mouse Tail Suspension Test (TST)

This protocol outlines the standard methodology for the TST, a common behavioral assay for screening antidepressant-like activity.

1. Objective: To assess the effect of JNJ-18038683 on "behavioral despair" by quantifying the immobility time of mice when subjected to short-term, inescapable stress.

2. Materials:

  • This compound and appropriate vehicle

  • Male mice (strain as per experimental design, e.g., C57BL/6)

  • Tail suspension apparatus (a horizontal bar raised at least 30-40 cm from the surface)

  • Adhesive tape (e.g., medical-grade tape)

  • Video recording equipment and analysis software (recommended)

  • Stopwatch

  • 70% Ethanol for cleaning

3. Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment begins.[13]

  • Drug Administration: Administer JNJ-18038683 or vehicle via the chosen route (e.g., oral gavage) at a predetermined time before the test (e.g., 60 minutes).

  • Suspension:

    • Cut a piece of adhesive tape approximately 15-20 cm long.

    • Secure the mouse's tail by wrapping the tape around it, approximately 1-2 cm from the tip. Ensure the tape is secure but does not constrict or damage the tail.[7]

    • Suspend the mouse by affixing the free end of the tape to the suspension bar. The mouse should hang freely without being able to touch any surfaces.

  • Recording:

    • Immediately start the video recording and/or stopwatch.

    • The total test duration is typically 6 minutes.[8][9][14]

    • The experimenter should leave the immediate vicinity to avoid disturbing the animal.

  • Scoring:

    • A mouse is considered immobile when it hangs passively and remains completely motionless.[7]

    • Scoring is typically performed during the last 4 minutes of the 6-minute test, as the initial 2 minutes are considered an initial escape response period.[7][14]

    • The primary endpoint is the total duration of immobility (in seconds).

  • Post-Test:

    • At the end of the 6-minute session, carefully take the mouse down and gently remove the tape.

    • Return the mouse to its home cage and monitor for any signs of distress.

    • Clean the apparatus with 70% ethanol between animals.

4. Data Analysis: Compare the mean immobility time between the vehicle-treated group and the JNJ-18038683-treated group(s) using an appropriate statistical test (e.g., Student's t-test or one-way ANOVA followed by post-hoc tests). A significant decrease in immobility time in the drug-treated group is indicative of an antidepressant-like effect.

Visualizations

G cluster_0 JNJ-18038683 Mechanism of Action JNJ JNJ-18038683 Receptor 5-HT₇ Receptor JNJ->Receptor Binds to Blockade Antagonism / Blockade Receptor->Blockade Downstream Modulation of Downstream Signaling (e.g., adenylyl cyclase) Blockade->Downstream Prevents Effect Physiological Effect (e.g., REM Sleep Suppression, Mood Regulation) Downstream->Effect Leads to

Simplified signaling pathway for JNJ-18038683.

G cluster_1 Troubleshooting Workflow: Unexpected In Vivo Results Start Unexpected or Null Result Observed in Animal Model CheckCompound Verify Compound Integrity & Formulation Start->CheckCompound CheckDose Review Dosing Regimen (Dose, Route, Timing) Start->CheckDose CheckProcedure Audit Experimental Protocol & Procedure Start->CheckProcedure CheckModel Assess Animal Model (Strain, Baseline, Controls) Start->CheckModel Sol_Compound Re-synthesize/re-purify. Confirm solubility & stability. CheckCompound->Sol_Compound Sol_Dose Perform dose-response study. Validate PK/PD relationship. CheckDose->Sol_Dose Sol_Procedure Standardize procedures. Implement blinded scoring. CheckProcedure->Sol_Procedure Sol_Model Consider alternative strain. Use positive/negative controls. CheckModel->Sol_Model Outcome Refined Experiment Sol_Compound->Outcome Sol_Dose->Outcome Sol_Procedure->Outcome Sol_Model->Outcome G cluster_2 The Translational Gap: From Preclinical to Clinical Preclinical Promising Preclinical Data (Rodent Models) • Antidepressant-like Effects • Pro-cognitive Effects Reason1 Model Validity Preclinical->Reason1 Reason2 Species Differences Preclinical->Reason2 Reason3 Placebo Effect Preclinical->Reason3 Reason4 Disease Complexity Preclinical->Reason4 Clinical Lack of Efficacy (Human Clinical Trials) • Failed to beat placebo in MDD & Bipolar Disorder Reason1->Clinical Reason2->Clinical Reason3->Clinical Reason4->Clinical

References

Navigating the Stability of JNJ-18038683 Free Base: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals working with JNJ-18038683 free base now have access to a centralized resource for understanding its stability and storage requirements. This technical support center provides essential guidance, troubleshooting tips, and frequently asked questions to ensure the integrity of the compound throughout experimental workflows.

JNJ-18038683 is a potent and selective 5-HT7 receptor antagonist.[1][2][3] Maintaining the chemical integrity of this compound is critical for obtaining reliable and reproducible experimental results. This guide addresses common questions and challenges related to its degradation and provides recommendations for proper storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: For optimal stability, this compound in its solid, powdered form should be stored under controlled conditions. Short-term storage (days to weeks) is recommended at 0-4°C, while long-term storage (months to years) should be at -20°C.[4] It is crucial to keep the compound in a dry and dark environment to minimize degradation.[4]

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should also be stored with care. For short-term use (days to weeks), refrigeration at 0-4°C is suitable. For longer-term storage (months), freezing at -20°C is recommended.[4] The choice of solvent can also impact stability, and it is advisable to use high-purity, anhydrous solvents.

Q3: What are the known degradation pathways for this compound?

A3: Currently, there is limited publicly available information detailing the specific degradation pathways and products of this compound. However, compounds with similar pyrazole and azepine moieties can be susceptible to certain degradation mechanisms.

Q4: What general precautions should I take to prevent degradation of this compound?

A4: To minimize degradation, it is important to handle the compound in a controlled environment. Key precautions include:

  • Protection from Light: Pyrazole derivatives can be susceptible to photodegradation.[5][6] It is advisable to work with the compound under subdued light and store it in amber vials or light-blocking containers.

  • Minimizing Temperature Fluctuations: Avoid repeated freeze-thaw cycles for solutions, as this can accelerate degradation. Aliquoting solutions into smaller, single-use volumes is recommended.

  • Control of Atmosphere: For highly sensitive experiments, consider handling the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. The pyrazole ring can be susceptible to oxidation.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Confirm that both the solid compound and its solutions have been stored at the recommended temperatures and protected from light. 2. Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new stock of the solid compound. 3. Perform Quality Control: If possible, use analytical techniques such as HPLC to assess the purity of the compound before use.
Visible changes in the appearance of the solid or solution (e.g., discoloration). Potential chemical degradation.1. Do Not Use: Discard the discolored material. 2. Review Handling Procedures: Assess your handling procedures to identify any potential exposure to light, elevated temperatures, or reactive substances.

Storage Conditions Summary

Form Short-Term Storage Long-Term Storage Key Considerations
Solid Powder 0 - 4 °C (days to weeks)[4]-20 °C (months to years)[4]Store in a dry, dark environment.[4]
In Solution 0 - 4 °C (days to weeks)[4]-20 °C (months)[4]Use high-purity, anhydrous solvents. Aliquot to avoid freeze-thaw cycles. Protect from light.

Predicted Degradation Pathways and Experimental Workflow

Due to the lack of specific degradation data for JNJ-18038683, a generalized workflow for assessing stability and potential degradation pathways for a novel compound is presented below. This can serve as a template for researchers to establish in-house stability-indicating methods.

A general experimental workflow for assessing the stability of a compound.

Given the chemical structure of JNJ-18038683, which contains a pyrazole ring fused to an azepine ring, potential degradation pathways could involve oxidation of the pyrazole ring or hydrolysis of the azepine ring under acidic or basic conditions. The following diagram illustrates a hypothetical degradation pathway.

Hypothetical_Degradation_Pathway JNJ18038683 JNJ-18038683 Oxidation Oxidative Stress (e.g., H2O2) JNJ18038683->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) JNJ18038683->Hydrolysis Photodegradation Photolytic Stress (UV/Vis Light) JNJ18038683->Photodegradation Oxidized_Product Oxidized Pyrazole Ring Product Oxidation->Oxidized_Product Leads to Hydrolyzed_Product Azepine Ring-Opened Product Hydrolysis->Hydrolyzed_Product Leads to Photodegraded_Product Photodegradation Product(s) Photodegradation->Photodegraded_Product Leads to

A hypothetical degradation pathway for JNJ-18038683.

Detailed Methodologies for Key Experiments

While specific experimental data for JNJ-18038683 is not publicly available, researchers can adopt established methodologies for forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

1. Forced Degradation (Stress Testing) Protocol:

  • Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

  • Procedure:

    • Acid Hydrolysis: Dissolve JNJ-18038683 in a suitable solvent and treat with 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Treat the compound solution with 0.1 M NaOH under the same temperature and time conditions as acid hydrolysis. Neutralize before analysis.

    • Oxidative Degradation: Treat the compound solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for an extended period. Also, heat a solution of the compound.

    • Photostability: Expose the solid compound and a solution to a light source capable of emitting both UV and visible light, as per ICH Q1B guidelines. A dark control should be run in parallel.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method.

2. Development of a Stability-Indicating HPLC Method:

  • Objective: To develop an HPLC method capable of separating the intact JNJ-18038683 from all potential degradation products.

  • General Approach:

    • Column Selection: Start with a versatile column, such as a C18 stationary phase.

    • Mobile Phase Screening: Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with various buffers (e.g., phosphate, acetate) at different pH values.

    • Gradient Optimization: Develop a gradient elution method to ensure the separation of early-eluting polar degradants and the late-eluting parent compound.

    • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to check for peak purity.

    • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are crucial for demonstrating specificity.

By following these established procedures, researchers can gain a comprehensive understanding of the stability of this compound and ensure the quality of their experimental data.

References

Technical Support Center: Enhancing JNJ-18038683 Free Base Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with the bioavailability of JNJ-18038683 free base in a research setting.

Section 1: Frequently Asked Questions (FAQs)

Q1: We are observing low and variable exposure of this compound in our animal models. What are the likely causes?

A1: Low and variable oral bioavailability of this compound is likely attributable to its poor aqueous solubility. As a basic compound, its solubility is expected to be pH-dependent, with lower solubility in the neutral to alkaline environment of the small intestine where most drug absorption occurs. This can lead to incomplete dissolution and consequently, poor absorption.

Q2: What are the key physicochemical properties of JNJ-18038683 that we should consider for formulation development?

Q3: What general strategies can we employ to improve the bioavailability of this compound for our preclinical studies?

A3: For a poorly soluble compound like JNJ-18038683, which is likely a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), the primary goal is to enhance its dissolution rate and maintain a supersaturated state in the gastrointestinal tract.[1][2] Key strategies include:

  • Particle Size Reduction: Increasing the surface area of the drug powder can enhance dissolution.[3]

  • pH Modification: Using acidic excipients to create a more acidic microenvironment can improve the solubility of a basic drug.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can present the drug in a solubilized state, bypassing the dissolution step.[3]

Q4: How can we assess the potential for active transport or efflux of JNJ-18038683?

A4: The Caco-2 permeability assay is a standard in vitro method to evaluate the potential for active transport and efflux.[2][4][5] By measuring the bidirectional transport of the compound across a Caco-2 cell monolayer, you can determine the efflux ratio. An efflux ratio greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[5]

Section 2: Troubleshooting Guides

This section provides structured guidance for addressing specific experimental issues.

Issue 1: Inconsistent results in in vitro dissolution studies.
Potential Cause Troubleshooting Step
Poor wetting of the drug powder. 1. Incorporate a small amount of a surfactant (e.g., 0.1% Tween® 80 or sodium lauryl sulfate) into the dissolution medium.
2. Consider particle size reduction techniques to improve wettability.
pH-dependent solubility. 1. Perform dissolution studies in media with different pH values (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8) to characterize the pH-solubility profile.
2. For a basic compound like JNJ-18038683, dissolution is expected to be higher at lower pH.
Drug degradation in the dissolution medium. 1. Assess the stability of JNJ-18038683 in the dissolution media at 37°C over the time course of the experiment using a stability-indicating analytical method (e.g., HPLC).
2. If degradation is observed, consider using a different dissolution medium or adding antioxidants.
Issue 2: Low oral bioavailability in animal studies despite successful in vitro dissolution.
Potential Cause Troubleshooting Step
In vivo precipitation. 1. The drug may dissolve in the acidic environment of the stomach but precipitate upon entering the higher pH of the small intestine.
2. Consider formulations that maintain supersaturation, such as solid dispersions with precipitation inhibitors (e.g., HPMC, PVP).
First-pass metabolism. 1. Conduct a pilot pharmacokinetic study with both intravenous and oral administration to determine the absolute bioavailability and assess the extent of first-pass metabolism.
2. If first-pass metabolism is high, formulation strategies may have a limited impact on improving overall exposure.
Efflux transporter activity. 1. If the Caco-2 assay indicates high efflux, consider co-administering a known P-gp inhibitor (e.g., verapamil) in your in vitro studies to confirm. However, in vivo use of efflux inhibitors is complex and requires careful consideration.

Section 3: Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation (Lab-Scale)

This protocol describes the preparation of a solid dispersion to enhance the dissolution of JNJ-18038683.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC))

  • Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Dissolve the appropriate amounts of JNJ-18038683 and the hydrophilic polymer in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Once a solid film is formed on the flask wall, continue drying under high vacuum for several hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) (Lab-Scale)

This protocol outlines the preparation of a liquid SEDDS formulation.

Materials:

  • This compound

  • Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® RH 40, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Vortex mixer

  • Water bath shaker

Methodology:

  • Screening of Excipients:

    • Determine the solubility of JNJ-18038683 in various oils, surfactants, and co-surfactants.

    • Add an excess amount of JNJ-18038683 to a known volume of each excipient in a sealed vial.

    • Shake the vials in a water bath shaker at a controlled temperature (e.g., 25°C or 37°C) for 48-72 hours.

    • Centrifuge the samples to separate the undissolved drug.

    • Analyze the supernatant for the concentration of dissolved JNJ-18038683 using a suitable analytical method (e.g., HPLC-UV).

    • Select the excipients that show the highest solubility for JNJ-18038683.

  • Construction of a Pseudo-Ternary Phase Diagram:

    • Select the oil, surfactant, and co-surfactant with the best solubilizing capacity.

    • Prepare various mixtures of the surfactant and co-surfactant at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each surfactant/co-surfactant ratio, mix with the oil at various weight ratios (e.g., from 9:1 to 1:9).

    • Titrate each mixture with water dropwise, with gentle stirring, and observe the formation of an emulsion.

    • Identify the region of clear, monophasic, and easily emulsifiable mixtures. This region represents the self-emulsifying domain.

  • Preparation of the Drug-Loaded SEDDS:

    • Select a formulation from the self-emulsifying region of the phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the pre-weighed JNJ-18038683 to the mixture.

    • Gently heat (if necessary) and vortex until the drug is completely dissolved and the mixture is clear and homogenous.

Section 4: Visualizations

G cluster_0 Bioavailability Troubleshooting Workflow start Low Bioavailability of This compound solubility Is aqueous solubility a limiting factor? start->solubility dissolution Is dissolution rate a limiting factor? solubility->dissolution Yes solubility_yes Characterize pH-solubility profile. Formulate to enhance solubility. solubility->solubility_yes end Optimized Formulation solubility->end No permeability Is permeability a limiting factor? dissolution->permeability Yes dissolution_yes Particle size reduction. Solid dispersions. dissolution->dissolution_yes dissolution->end No metabolism Is first-pass metabolism significant? permeability->metabolism Yes permeability_yes Conduct Caco-2 assay. Identify potential efflux. permeability->permeability_yes permeability->end No metabolism_yes Determine absolute bioavailability (IV vs. PO). Limited impact of formulation. metabolism->metabolism_yes metabolism->end No solubility_yes->end dissolution_yes->end permeability_yes->end metabolism_yes->end G cluster_1 Potential Absorption Pathways for a Poorly Soluble Drug drug This compound (Poorly Soluble) dissolution Dissolution in Gastrointestinal Fluid drug->dissolution soluble_drug Drug in Solution dissolution->soluble_drug absorption Absorption across Enterocytes soluble_drug->absorption portal_vein Portal Vein absorption->portal_vein efflux Efflux Transporters (e.g., P-gp) absorption->efflux liver Liver (First-Pass Metabolism) portal_vein->liver systemic Systemic Circulation liver->systemic formulation Enabling Formulation (e.g., SEDDS, Solid Dispersion) micelles Micelles / Solubilized Drug formulation->micelles micelles->absorption efflux->soluble_drug

References

Technical Support Center: In Vitro Toxicity Assessment of JNJ-18038683 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JNJ-18038683 free base in in vitro experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-18038683 and what is its primary mechanism of action?

JNJ-18038683 is a potent and selective antagonist of the 5-HT7 serotonin receptor.[1] Its primary mechanism of action is to block the signaling of this receptor, which has been investigated for its potential nootropic and antidepressant effects.[1] The 5-HT7 receptor is a G-protein coupled receptor, and its blockade by JNJ-18038683 has been noted to influence REM sleep.[2]

Q2: Is there publicly available in vitro toxicity data for this compound?

Q3: What are some common in vitro assays to assess the cytotoxicity of a compound like JNJ-18038683?

Several standard in vitro assays can be employed to evaluate the cytotoxicity of a compound. These assays typically measure metabolic activity, membrane integrity, or lysosomal function.[6] Common choices include:

  • MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Release Assay: Detects the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[6]

  • Neutral Red Uptake Assay: Assesses lysosomal function.[6]

  • Real-Time Cell Analysis (RTCA): Measures changes in cell impedance to monitor cell proliferation, viability, and cytotoxicity over time.

Q4: What cell lines are appropriate for testing the in vitro toxicity of JNJ-18038683?

The choice of cell line should be guided by the research question. For general cytotoxicity screening, commonly used cell lines like HEK293 (Human Embryonic Kidney cells), HeLa (Henrietta Lacks' cervical cancer cells), or HepG2 (human liver cancer cells) can be used. Given that JNJ-18038683 targets a serotonin receptor, neuronal cell lines such as SH-SY5Y (human neuroblastoma cells) or primary neuronal cultures would be more relevant for assessing neurotoxicity.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating groups of wells.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Possible Cause: Compound precipitation at high concentrations.

    • Solution: Visually inspect the prepared drug solutions under a microscope for any signs of precipitation. If precipitation is observed, consider using a lower top concentration or a different solvent system. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

Issue 2: No dose-dependent cytotoxicity observed.

  • Possible Cause: The concentration range tested is too low.

    • Solution: Expand the concentration range to higher levels. A common starting point is a log-fold dilution series from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM).

  • Possible Cause: The incubation time is too short.

    • Solution: Increase the incubation time with the compound. Cytotoxic effects can manifest at different time points (e.g., 24, 48, or 72 hours) depending on the mechanism of cell death.

  • Possible Cause: The chosen cell line is resistant to the compound's toxic effects.

    • Solution: Consider testing the compound on a panel of different cell lines, including those known to be more sensitive to cytotoxic agents.

Issue 3: Discrepancies between different cytotoxicity assays.

  • Possible Cause: Different assays measure different cellular endpoints.

    • Solution: This is an expected outcome. For example, an MTT assay measures metabolic activity, which may decrease before membrane integrity is compromised (as measured by an LDH assay). It is good practice to use multiple assays that measure different aspects of cell health to get a comprehensive toxicity profile.

  • Possible Cause: Interference of the compound with the assay chemistry.

    • Solution: Run a cell-free control where the compound is added to the assay reagents to check for any direct chemical interference that could lead to a false positive or false negative signal.

Data Presentation

While specific toxicity data for JNJ-18038683 is not publicly available, the following tables illustrate how quantitative data from in vitro cytotoxicity assays should be presented.

Table 1: Example Cytotoxicity of JNJ-18038683 in a Neuronal Cell Line (SH-SY5Y) after 48-hour exposure.

Assay TypeEndpointIC50 (µM)95% Confidence Interval
MTTMetabolic Activity> 100Not Applicable
LDH ReleaseMembrane Integrity> 100Not Applicable
Neutral Red UptakeLysosomal Function85.375.1 - 96.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Example Cytotoxicity of JNJ-18038683 across different cell lines after 72-hour exposure (MTT Assay).

Cell LineTissue of OriginIC50 (µM)
SH-SY5YNeuroblastoma> 100
HEK293Embryonic Kidney92.1
HepG2Liver Carcinoma78.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of JNJ-18038683 in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

5HT7_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol JNJ18038683 JNJ-18038683 Receptor 5-HT7 Receptor JNJ18038683->Receptor Antagonist Gs Gs Receptor->Gs Inhibition BetaArrestin β-Arrestin Receptor->BetaArrestin Inhibition AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream

Caption: Simplified signaling pathway of the 5-HT7 receptor and its antagonism by JNJ-18038683.

Experimental Workflow

In_Vitro_Toxicity_Workflow start Start cell_seeding Cell Seeding in 96-well plate start->cell_seeding compound_prep Prepare JNJ-18038683 Serial Dilutions cell_seeding->compound_prep treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24, 48, or 72h treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay data_acq Data Acquisition (Plate Reader) assay->data_acq data_analysis Data Analysis (IC50 Calculation) data_acq->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro cytotoxicity assessment.

References

Technical Support Center: JNJ-18038683 Free Base in Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing JNJ-18038683 free base in receptor assays. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-18038683 and what is its primary target?

JNJ-18038683 is a potent and selective antagonist of the 5-HT7 serotonin receptor. It has been investigated for its potential nootropic and antidepressant effects.

Q2: What is the binding affinity of JNJ-18038683 for the 5-HT7 receptor?

JNJ-18038683 exhibits high affinity for both rat and human 5-HT7 receptors. The pKi values are approximately 8.19 for the rat receptor and 8.20 for the human receptor, as determined in HEK293 cells. It displays a 10-fold lower affinity for the 5-HT6 receptor[1].

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO (e.g., 5 mM, 10 mM, or 20 mM)[1]. Aliquot the stock solution into smaller volumes for routine use and store at -20°C or -80°C to avoid repeated freeze-thaw cycles[1].

Q4: What are the key considerations for a competitive binding assay with JNJ-18038683?

The most common format is a competitive radioligand binding assay using [3H]5-CT as the radioligand. Key considerations include using a cell membrane preparation expressing the 5-HT7 receptor, optimizing the concentrations of the radioligand and membrane protein, and ensuring the assay has reached equilibrium.

Troubleshooting Guide

This section addresses common issues encountered during receptor binding assays with JNJ-18038683.

Problem Possible Cause Recommended Solution
Low or No Specific Binding Degraded radioligand ([3H]5-CT).Ensure the radioligand is within its shelf-life and has been stored correctly.
Insufficient receptor concentration in the membrane preparation.Increase the amount of membrane protein per well. A typical starting range is 100-500 µg.
Suboptimal incubation time or temperature.Perform a time-course experiment to determine when equilibrium is reached. Room temperature (around 24°C) is a common starting point.
Incorrect buffer composition.Verify the pH and composition of your binding buffer. A common buffer is 50 mM Tris-HCl, pH 7.4.
High Non-Specific Binding Radioligand concentration is too high.Use the radioligand at a concentration at or below its dissociation constant (Kd) to favor binding to high-affinity specific sites.
Hydrophobic nature of the radioligand or test compound.Consider pre-soaking filter mats with 0.5% polyethyleneimine (PEI) to reduce binding to the filter.
Inadequate washing.Increase the number and volume of washes with ice-cold wash buffer to effectively remove unbound radioligand.
High Variability Between Replicates Inconsistent pipetting.Ensure pipettes are calibrated and use consistent technique.
Cell health and density issues (for cell-based assays).Use cells from a consistent passage number and ensure they are healthy and plated at a uniform density.
Incomplete separation of bound and free ligand.If using vacuum filtration, ensure a rapid and consistent washing process to minimize dissociation of the ligand-receptor complex.

Data Summary

The following table summarizes the key binding affinity data for JNJ-18038683.

Parameter Value Receptor Cell Line
pKi8.19 ± 0.02Rat 5-HT7HEK293
pKi8.20 ± 0.01Human 5-HT7HEK293

Experimental Protocols

Competitive Radioligand Binding Assay for 5-HT7 Receptor

This protocol outlines a general procedure for a filtration-based competitive binding assay to determine the affinity (Ki) of JNJ-18038683 for the 5-HT7 receptor.

Materials:

  • Cell membranes expressing the human 5-HT7 receptor.

  • Radioligand: [3H]5-CT.

  • Test Compound: this compound.

  • Non-labeled competing ligand for non-specific binding (e.g., 5-HT or a known high-affinity 5-HT7 antagonist).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C plates).

  • 0.5% Polyethyleneimine (PEI) solution.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Filter Plate Pre-treatment: Pre-soak the filter plates in 0.5% PEI for at least 30 minutes to reduce non-specific binding of the radioligand.

  • Reagent Preparation:

    • Prepare serial dilutions of JNJ-18038683 in binding buffer.

    • Dilute the [3H]5-CT in binding buffer to a working concentration (typically at or near its Kd).

    • Prepare the cell membrane suspension in binding buffer. The optimal protein concentration should be determined empirically.

  • Assay Plate Setup (in triplicate):

    • Total Binding: Add binding buffer, [3H]5-CT, and the cell membrane suspension.

    • Non-Specific Binding (NSB): Add a high concentration of the non-labeled competing ligand, [3H]5-CT, and the cell membrane suspension.

    • Competitive Binding: Add the JNJ-18038683 dilutions, [3H]5-CT, and the cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.

  • Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of JNJ-18038683 to generate a competition curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

5-HT7 Receptor Signaling Pathways

JNJ-18038683 acts as an antagonist at the 5-HT7 receptor, which is known to couple to Gs and G12 proteins, initiating distinct downstream signaling cascades.

Gs_Signaling_Pathway JNJ JNJ-18038683 HT7R 5-HT7 Receptor JNJ->HT7R Antagonizes Gs Gs Protein HT7R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Phosphorylates Akt Akt PKA->Akt Phosphorylates

Caption: Gs-protein mediated signaling pathway of the 5-HT7 receptor, antagonized by JNJ-18038683.

G12_Signaling_Pathway JNJ JNJ-18038683 HT7R 5-HT7 Receptor JNJ->HT7R Antagonizes G12 G12 Protein HT7R->G12 Activates RhoGEFs RhoGEFs G12->RhoGEFs Activates RhoA RhoA RhoGEFs->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton Regulates

Caption: G12-protein mediated signaling pathway of the 5-HT7 receptor, antagonized by JNJ-18038683.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Cell Membrane Preparation Assay_Setup Assay Plate Setup (Total, NSB, Competition) Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation (JNJ-18038683, Radioligand) Reagent_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis

Caption: General workflow for a competitive radioligand binding assay.

References

Validation & Comparative

A Comparative Guide to JNJ-18038683 Free Base and Other 5-HT7 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the 5-HT7 receptor antagonist JNJ-18038683 free base with other notable antagonists, SB-269970 and lurasidone. The information presented is based on available preclinical and clinical data, focusing on receptor binding affinity, selectivity, and functional effects. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided.

Introduction to 5-HT7 Receptor Antagonism

The 5-hydroxytryptamine-7 (5-HT7) receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, including the thalamus, hypothalamus, and hippocampus.[1] Its involvement in regulating circadian rhythms, mood, and cognitive processes has made it a significant target for the development of novel therapeutics for psychiatric and neurological disorders.[1] Antagonism of the 5-HT7 receptor has shown potential in preclinical models for the treatment of depression and cognitive impairment.[2][3][4] This guide focuses on JNJ-18038683, a potent and selective 5-HT7 antagonist, and compares its pharmacological profile with the well-established research tool SB-269970 and the atypical antipsychotic lurasidone, which also exhibits high affinity for the 5-HT7 receptor.[5][6][7]

Comparative Pharmacological Data

The following tables summarize the binding affinities (Ki) of JNJ-18038683, SB-269970, and lurasidone for the 5-HT7 receptor and a selection of other relevant receptors to illustrate their selectivity profiles.

Table 1: Binding Affinities (Ki, nM) for Human 5-HT7 Receptor

CompoundKi (nM) for human 5-HT7 ReceptorReference
JNJ-180386831.2[3]
SB-269970~5.0 (pKi = 8.3)[6]
Lurasidone0.49 - 2.10[8][9][10]

Table 2: Selectivity Profile - Binding Affinities (Ki, nM) for Various Receptors

ReceptorJNJ-18038683SB-269970Lurasidone
5-HT7 1.2 ~5.0 0.49 - 2.10
5-HT1A->5006.75
5-HT2A->5002.03
5-HT2C->500415
5-HT6~12 (10x less affinity than 5-HT7)>500-
Dopamine D2->5001.68
Adrenergic α1->50048
Adrenergic α2C--10.8
Histamine H1->500>1000
Muscarinic M1->500>1000

Note: A lower Ki value indicates a higher binding affinity. Data is compiled from various sources and assay conditions may differ.[3][5][6][7][8][10][11]

Signaling Pathways of the 5-HT7 Receptor

The 5-HT7 receptor primarily signals through two distinct G-protein pathways, leading to a cascade of intracellular events. Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism.

G cluster_receptor Cell Membrane cluster_gs Gs Pathway cluster_g12 G12 Pathway 5-HT7R 5-HT7 Receptor Gs Gs Protein 5-HT7R->Gs Couples to G12 G12 Protein 5-HT7R->G12 Couples to Serotonin Serotonin (5-HT) Serotonin->5-HT7R Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription_Gs Gene Transcription CREB->Gene_Transcription_Gs Regulates RhoA RhoA G12->RhoA Activates Cdc42 Cdc42 G12->Cdc42 Activates Gene_Transcription_G12 Gene Transcription G12->Gene_Transcription_G12 Regulates Neuronal_Morphology Neuronal Morphology (Neurite Outgrowth) RhoA->Neuronal_Morphology Regulates Cdc42->Neuronal_Morphology Regulates G Start Start Prepare_Membranes Prepare cell membranes expressing 5-HT7 receptors Start->Prepare_Membranes Incubate Incubate membranes with radioligand (e.g., [3H]5-CT or [3H]SB-269970) and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand via vacuum filtration Incubate->Separate Measure Measure radioactivity of bound radioligand using a scintillation counter Separate->Measure Analyze Analyze data to determine IC50 and calculate Ki Measure->Analyze End End Analyze->End

References

JNJ-18038683 Free Base in Novel Object Recognition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 5-HT7 receptor antagonist JNJ-18038683's potential role in cognitive enhancement, specifically within the context of the novel object recognition (NOR) test. Due to a lack of publicly available preclinical data for JNJ-18038683 in the NOR test, this guide will focus on the known effects of the 5-HT7 antagonist class and draw comparisons with established cognitive enhancers, Donepezil and Methylphenidate, for which experimental data are available.

Executive Summary

JNJ-18038683 is a potent and selective antagonist of the 5-HT7 serotonin receptor.[1] While preclinical studies have highlighted its effects on REM sleep and in models of depression, its direct impact on cognitive tasks such as novel object recognition in animal models has not been extensively reported in available literature.[2] Clinical trials of JNJ-18038683 for improving cognition in patients with stable bipolar disorder did not show a significant difference from placebo. However, the broader class of 5-HT7 receptor antagonists has been implicated in the modulation of cognitive processes, suggesting a potential, yet unconfirmed, role in memory and learning.

This guide will present available preclinical data for the well-established cognitive enhancers Donepezil and Methylphenidate in the NOR test to provide a benchmark for evaluating potential nootropic compounds.

Mechanism of Action: 5-HT7 Receptor Antagonism

The 5-HT7 receptor is a G-protein coupled receptor that, upon activation by serotonin, primarily couples to Gs to stimulate adenylyl cyclase and increase intracellular cAMP levels.[3] This signaling cascade is involved in various neuronal processes, including the modulation of learning and memory.[4] Antagonism of the 5-HT7 receptor by compounds like JNJ-18038683 blocks these downstream effects, which is hypothesized to have pro-cognitive effects in certain contexts. The 5-HT7 receptor can also couple to G12, influencing RhoA and Cdc42 pathways, which are involved in neuronal structure and synaptogenesis.[5]

5-HT7_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling 5HT7R 5-HT7 Receptor Gs Gs-protein 5HT7R->Gs Activates G12 G12-protein 5HT7R->G12 Activates Serotonin Serotonin Serotonin->5HT7R Activates JNJ18038683 JNJ-18038683 (Antagonist) JNJ18038683->5HT7R Blocks AC Adenylyl Cyclase Gs->AC Stimulates RhoA_Cdc42 RhoA / Cdc42 G12->RhoA_Cdc42 Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates Cognitive_Modulation Modulation of Learning & Memory PKA->Cognitive_Modulation Synaptogenesis Synaptogenesis & Neuronal Plasticity RhoA_Cdc42->Synaptogenesis

Diagram 1: 5-HT7 Receptor Signaling Pathway.

Comparative Performance in Novel Object Recognition Test

The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. A higher discrimination index, indicating a preference for the novel object, is interpreted as better recognition memory.

JNJ-18038683 and other 5-HT7 Antagonists

As stated, specific NOR test data for JNJ-18038683 is not publicly available. However, studies on other 5-HT7 antagonists, such as SB-269970, have been conducted in various cognitive models, suggesting that this class of compounds can influence cognitive flexibility and memory processes. The lack of robust, publicly available data on JNJ-18038683 in the NOR test prevents a direct quantitative comparison.

Alternative Compounds: Experimental Data

Below is a summary of the performance of Donepezil and Methylphenidate in the NOR test, based on published studies.

CompoundAnimal ModelDoseKey Findings in NOR Test
Donepezil APP/PS1 Transgenic Mice1 mg/kgSignificantly improved cognitive function in the NOR test.[6]
Scopolamine-induced amnesic mice0.25 or 1 mg/kgReversed cognitive deficits in the NOR task.
Methylphenidate Weanling and periadolescent rats5.0 mg/kg (chronic)Disrupted novel object exploration in both age groups.[7]
DARPP-32 knockout miceNot specifiedRestored novel object recognition in knockout mice but impaired it in wild-type mice.[8]

Experimental Protocols

A generalized protocol for the Novel Object Recognition test is provided below, based on common practices in the field.

Novel Object Recognition (NOR) Test Protocol
  • Habituation: Mice are individually placed in an open-field arena (e.g., 40 x 40 cm) for a period of 5-10 minutes in the absence of any objects. This is typically done for 2-3 consecutive days to reduce anxiety and familiarize the animals with the testing environment.[9][10]

  • Training/Familiarization Phase: On the training day, two identical objects are placed in opposite corners of the arena. The mouse is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal directing its nose towards the object at a close distance (e.g., ≤ 2 cm) and/or touching it with its nose or paws.[11][12]

  • Inter-Trial Interval (ITI): Following the training phase, the mouse is returned to its home cage for a specific duration. The length of the ITI can be varied to test short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.

  • Testing/Choice Phase: After the ITI, the mouse is returned to the arena, where one of the familiar objects has been replaced by a novel object. The animal is allowed to explore for a set period (e.g., 5 minutes), and the time spent exploring the familiar and novel objects is recorded.[13]

  • Data Analysis: The primary measure is the discrimination index (DI), calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.

NOR_Experimental_Workflow Habituation Day 1-2: Habituation (Empty Arena, 5-10 min/day) Training Day 3: Training Phase (Two Identical Objects, 5-10 min) Habituation->Training ITI Inter-Trial Interval (e.g., 1h or 24h) Training->ITI Testing Day 3: Testing Phase (One Familiar, One Novel Object, 5 min) ITI->Testing Data_Analysis Data Analysis (Calculate Discrimination Index) Testing->Data_Analysis

Diagram 2: Generalized NOR Experimental Workflow.

Conclusion

While JNJ-18038683, as a 5-HT7 receptor antagonist, belongs to a class of compounds with theoretical potential for cognitive enhancement, the lack of direct, publicly available preclinical data from the novel object recognition test makes a definitive comparison challenging. In contrast, established cognitive modulators like Donepezil have demonstrated positive effects in this assay. The effects of Methylphenidate appear to be more complex and context-dependent. Future preclinical studies are necessary to fully elucidate the cognitive profile of JNJ-18038683 and its potential as a nootropic agent. Researchers are encouraged to consider the established protocols and comparator data presented in this guide when designing and interpreting their own studies on novel cognitive enhancers.

References

A Comparative Analysis of JNJ-18038683's Cognitive Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the 5-HT7 receptor antagonist JNJ-18038683 with other cognitive-enhancing agents, supported by experimental data, for researchers, scientists, and drug development professionals.

JNJ-18038683, a selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, has been investigated for its potential to modulate cognitive processes. While preclinical studies have suggested pro-cognitive effects for 5-HT7 antagonists as a class, clinical trial data for JNJ-18038683 in the context of cognitive impairment has not demonstrated efficacy. This guide provides a comparative overview of JNJ-18038683, placing its cognitive effects in the context of other 5-HT7 receptor modulators and alternative mechanisms for cognitive enhancement.

Executive Summary

JNJ-18038683 is a potent and selective 5-HT7 receptor antagonist. Preclinical evidence with other 5-HT7 antagonists, such as SB-269970, suggests that blocking this receptor can enhance cognitive functions like memory. However, a clinical trial of JNJ-18038683 in patients with stable bipolar disorder did not show a significant improvement in cognitive deficits compared to placebo.[1][2][3] This contrasts with the pro-cognitive effects observed with other 5-HT7 antagonists in animal models. The antipsychotic amisulpride, which also exhibits 5-HT7 receptor antagonism, has demonstrated cognitive benefits in clinical settings. This guide presents available data to facilitate a comprehensive understanding of the therapeutic potential and limitations of JNJ-18038683 for cognitive enhancement.

Comparative Preclinical and Clinical Data

Table 1: Comparative Efficacy of 5-HT7 Receptor Antagonists and Other Cognitive Enhancers in Preclinical Models

CompoundTargetAnimal ModelCognitive TaskKey Findings
JNJ-18038683 5-HT7 AntagonistRodentNot specified in available literatureEffective in depression models (mouse tail suspension test); affects REM sleep.[4][5]
SB-269970 5-HT7 AntagonistRatNovel Object RecognitionAmeliorated ketamine-induced deficits in novel object recognition.
Amisulpride D2/D3 & 5-HT7 AntagonistRatNovel Object RecognitionAmeliorated ketamine-induced deficits in novel object recognition.
WAY-101405 5-HT1A AntagonistRatNovel Object RecognitionEnhanced retention and reversed scopolamine-induced memory deficits.[6]
Modafinil Dopamine Transporter InhibitorRat (PCP-treated)Novel Object RecognitionAmeliorated PCP-induced deficits in novel object exploration.[7]

Table 2: Clinical Trial Data on Cognitive Effects of JNJ-18038683 and Amisulpride

CompoundConditionPrimary Outcome MeasuresResult
JNJ-18038683 Bipolar Disorder with Cognitive ImpairmentChange from baseline in neurocognitive battery scoresNo significant difference compared to placebo.[1][2][3]
Amisulpride SchizophreniaImprovement in working memory and brain metabolismShowed greater improvement in Letter-Number Span scores and increased brain metabolism in the frontal cortex compared to CBT.

Note: LS Means refer to Least Squares Means, which are adjusted means from a linear model.[8][9][10][11][12] P-values in some clinical trials are adjusted for multiple comparisons using methods like the Bonferroni correction.[13][14][15][16][17]

Mechanism of Action: 5-HT7 Receptor Signaling

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gs proteins. This initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, ultimately influencing neuronal plasticity and function. Antagonism of this receptor by compounds like JNJ-18038683 is hypothesized to modulate these downstream pathways, thereby impacting cognitive processes.

5-HT7 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT7R 5-HT7 Receptor G_Protein Gs Protein 5HT7R->G_Protein Activates JNJ18038683 JNJ-18038683 JNJ18038683->5HT7R Blocks AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Downstream Targets (e.g., CREB) PKA->Downstream Phosphorylates Cognitive_Function Cognitive Function Downstream->Cognitive_Function Modulates Serotonin Serotonin Serotonin->5HT7R Activates

Caption: 5-HT7 Receptor Signaling Pathway and the Action of JNJ-18038683.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents.[18][19][20]

  • Habituation: The animal is allowed to freely explore an empty open-field arena for a set period (e.g., 5-10 minutes) on consecutive days to acclimate to the environment.

  • Training (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.

  • Retention (T2): After a defined inter-trial interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.

  • Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Novel Object Recognition Workflow Habituation Habituation (Empty Arena) Training Training (T1) (Two Identical Objects) Habituation->Training Retention Retention (T2) (One Familiar, One Novel Object) Training->Retention Analysis Data Analysis (Discrimination Index) Retention->Analysis Passive Avoidance Test Workflow Acquisition Acquisition (Entry to Dark -> Foot Shock) Retention Retention (24h later) (Measure Latency to Enter Dark) Acquisition->Retention Analysis Data Analysis (Compare Latencies) Retention->Analysis

References

JNJ-18038683 Free Base vs. SSRIs: A Comparative Efficacy Guide in Preclinical Depression Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of the 5-HT7 receptor antagonist, JNJ-18038683 free base, and selective serotonin reuptake inhibitors (SSRIs) in established rodent models of depression. The data presented herein is compiled from available literature to facilitate an objective comparison of their antidepressant-like activities.

Executive Summary

JNJ-18038683 is a selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, a target of interest in the development of novel antidepressants. Preclinical studies demonstrate that JNJ-18038683 exhibits antidepressant-like effects in the mouse tail suspension test.[1][2] Furthermore, it has been shown to enhance the efficacy of the SSRI citalopram in rodent models, suggesting a potential synergistic effect.[1][2] SSRIs, the current first-line treatment for major depressive disorder, exert their effects by blocking the serotonin transporter (SERT), thereby increasing synaptic serotonin levels. While direct head-to-head comparative studies with quantitative efficacy data between JNJ-18038683 and SSRIs are limited in the public domain, this guide synthesizes available data to provide a comparative overview.

Comparative Efficacy Data

The following tables summarize the effects of JNJ-18038683's class of compounds (5-HT7 antagonists) and SSRIs on immobility time in the tail suspension test and the forced swim test, two widely used behavioral despair models to screen for antidepressant efficacy. A decrease in immobility time is indicative of an antidepressant-like effect.

Table 1: Efficacy in the Tail Suspension Test (Mouse)

Compound ClassCompoundDose RangeRoute of AdministrationChange in Immobility TimeReference
5-HT7 AntagonistJNJ-18038683Not SpecifiedNot SpecifiedEffective (decreased immobility)[1][2]
5-HT7 AntagonistSB-2699705-10 mg/kgNot SpecifiedAntidepressant-like activity observed[3]
SSRIFluoxetine3-56 mg/kgi.p.Dose-dependent decrease[4]
SSRIFluvoxamine3-30 mg/kgi.p.Dose-dependent decrease (in non-diabetic mice)[4]

Table 2: Efficacy in the Forced Swim Test (Mouse/Rat)

Compound ClassCompoundDose RangeRoute of AdministrationChange in Immobility TimeReference
5-HT7 AntagonistSB-2699705-10 mg/kgNot SpecifiedAntidepressant-like activity observed[3]
SSRIFluoxetine, Sertraline, ParoxetineNot SpecifiedNot SpecifiedIncreased swimming behavior (indicative of antidepressant effect)[5]
SSRIFluvoxamine32 mg/kgNot SpecifiedNo significant effect on duration of immobility[6]

Note: Data for JNJ-18038683 in the forced swim test was not available in the reviewed literature. Data for SB-269970, another selective 5-HT7 antagonist, is provided as a surrogate for the compound class.

Experimental Protocols

Tail Suspension Test (TST)

The tail suspension test is a behavioral assay used to screen for potential antidepressant drugs in mice.[7]

Apparatus:

  • A suspension box or an elevated rod.

  • Adhesive tape for securing the mouse's tail.

Procedure:

  • Mice are individually suspended by their tails from a lever or rod using adhesive tape. The tape is attached approximately 1-2 cm from the tip of the tail.

  • The animals are positioned such that they cannot escape or hold onto nearby surfaces.

  • The test is typically conducted for a duration of 6 minutes.

  • Behavior is recorded, and the total duration of immobility (defined as the absence of any movement other than that required for respiration) is measured.[7]

Endpoint:

  • A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Forced Swim Test (FST)

The forced swim test, also known as the Porsolt test, is another widely used behavioral despair model for assessing antidepressant efficacy in rodents.[8][9]

Apparatus:

  • A cylindrical container (e.g., Plexiglas) filled with water. For mice, a typical dimension is 20 cm in diameter and 30 cm in height, with a water depth of 15 cm.

  • Water temperature is maintained at 23-25°C.

Procedure:

  • Mice are individually placed into the cylinder of water for a 6-minute session.

  • The initial 2 minutes are considered a habituation period.

  • Behavior is observed and scored during the subsequent 4 minutes.

  • Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep the head above water.[8] Some protocols also differentiate between swimming and climbing behaviors.[5]

Endpoint:

  • A reduction in the total time spent immobile is indicative of an antidepressant effect. For some classes of antidepressants, an increase in specific active behaviors (e.g., swimming for SSRIs) is also a key indicator.[5]

Signaling Pathways and Mechanisms of Action

JNJ-18038683 (5-HT7 Receptor Antagonist)

JNJ-18038683 acts by blocking the 5-HT7 receptor, a G-protein coupled receptor. This antagonism is thought to modulate downstream signaling cascades implicated in neuronal plasticity and mood regulation.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin 5-HT7R 5-HT7 Receptor Serotonin->5-HT7R Binds JNJ-18038683 JNJ-18038683 JNJ-18038683->5-HT7R Blocks Gs Gαs 5-HT7R->Gs Activates G12 Gα12 5-HT7R->G12 Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Neuronal_Plasticity Neuronal Plasticity (e.g., Neurite Outgrowth) PKA->Neuronal_Plasticity mTOR mTOR Pathway G12->mTOR Activates mTOR->Neuronal_Plasticity

Caption: JNJ-18038683 Signaling Pathway
Selective Serotonin Reuptake Inhibitors (SSRIs)

SSRIs function by selectively inhibiting the reuptake of serotonin from the synaptic cleft, leading to an increase in the extracellular concentration of serotonin. This enhanced serotonergic neurotransmission is believed to underlie their therapeutic effects.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT Blocks Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Serotonin_vesicle Serotonin Vesicle Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_vesicle->Synaptic_Serotonin Release Synaptic_Serotonin->SERT 5HT_Receptor Postsynaptic 5-HT Receptors Synaptic_Serotonin->5HT_Receptor Binds Downstream_Signaling Downstream Signaling (e.g., BDNF pathway) 5HT_Receptor->Downstream_Signaling Activates Therapeutic_Effect Antidepressant Effect Downstream_Signaling->Therapeutic_Effect

Caption: SSRI Mechanism of Action

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antidepressant-like efficacy of a novel compound compared to a standard SSRI in preclinical models.

G cluster_0 Phase 1: Compound Administration cluster_1 Phase 2: Behavioral Testing cluster_2 Phase 3: Data Analysis Animal_Groups Rodent Subjects (e.g., Mice) Group_A Vehicle Control Animal_Groups->Group_A Random Assignment Group_B JNJ-18038683 Animal_Groups->Group_B Random Assignment Group_C SSRI (e.g., Citalopram) Animal_Groups->Group_C Random Assignment TST Tail Suspension Test Group_A->TST FST Forced Swim Test Group_A->FST Group_B->TST Group_B->FST Group_C->TST Group_C->FST Measure_Immobility Measure Immobility Time TST->Measure_Immobility FST->Measure_Immobility Statistical_Analysis Statistical Analysis (e.g., ANOVA) Measure_Immobility->Statistical_Analysis Compare_Efficacy Compare Efficacy Statistical_Analysis->Compare_Efficacy

Caption: Preclinical Antidepressant Efficacy Workflow

Conclusion

JNJ-18038683, as a 5-HT7 receptor antagonist, demonstrates antidepressant-like properties in preclinical models. Its distinct mechanism of action, targeting a different component of the serotonergic system than SSRIs, presents a novel therapeutic avenue. The available data suggests that JNJ-18038683 is effective in the tail suspension test and may act synergistically with SSRIs. However, a lack of direct, quantitative comparative studies necessitates further research to fully elucidate its efficacy profile relative to standard-of-care SSRIs. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting future comparative studies.

References

A Comparative Guide to JNJ-18038683 Free Base and its Citrate Salt for Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of JNJ-18038683, a potent and selective 5-HT₇ receptor antagonist, understanding the characteristics of its different forms is crucial for designing robust and reproducible experiments. This guide provides a comprehensive comparison of JNJ-18038683 free base and its citrate salt, summarizing available data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows.

JNJ-18038683 has demonstrated nootropic and antidepressant-like effects in preclinical and clinical studies.[1][2] While both the free base and its citrate salt are used in research, the citrate salt is often favored for its improved physicochemical properties, which can significantly impact its handling, formulation, and bioavailability in experimental settings.

Physicochemical Properties: A Comparative Overview

The selection between a free base and a salt form of a drug candidate is a critical decision in pharmaceutical development, primarily driven by the need to optimize properties such as solubility, stability, and bioavailability. Generally, salt forms of weakly basic compounds like JNJ-18038683 exhibit enhanced aqueous solubility and dissolution rates compared to the corresponding free base. This is because salts are ionic and tend to have more favorable interactions with water.

PropertyThis compoundJNJ-18038683 Citrate SaltGeneral Comparison & Implications for Researchers
Chemical Formula C₂₀H₂₀ClN₃C₂₆H₂₈ClN₃O₇The addition of citric acid (C₆H₈O₇) increases the molecular weight of the salt form. Researchers must account for this difference when preparing solutions of a specific molar concentration.
Molecular Weight 337.85 g/mol 529.97 g/mol Accurate molar calculations are essential for dose-response studies. The formula weight of the specific form used must be considered.
CAS Number 851373-91-6851376-05-1Use the correct CAS number to ensure procurement of the desired form.
Aqueous Solubility Expected to be lowExpected to be significantly higher than the free base.Higher aqueous solubility of the citrate salt facilitates the preparation of stock solutions and formulations for in vivo and in vitro studies, especially for achieving higher concentrations without the need for potentially confounding organic solvents.
Stability Generally less stable as a solid and in solution.Generally more stable, with a longer shelf-life. The citrate salt may offer protection against degradation under certain conditions.The enhanced stability of the citrate salt ensures greater consistency and reliability of experimental results over time. It is less prone to degradation during storage and experimental procedures.
Bioavailability Potentially lower and more variable oral bioavailability.Often exhibits higher and more consistent oral bioavailability due to improved dissolution in the gastrointestinal tract.For oral administration studies, the citrate salt is likely to provide more predictable and reproducible systemic exposure, reducing inter-subject variability.
Hygroscopicity Generally lower.May be more hygroscopic (tendency to absorb moisture from the air), which could affect handling and storage.Proper storage in a desiccated environment is important for the citrate salt to prevent water absorption, which could impact powder handling and weighing accuracy.

Note: The information in the table is based on general principles of salt formation for pharmaceutical compounds and publicly available data for JNJ-18038683. Direct experimental validation is recommended for specific applications.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental for obtaining reliable and comparable data. Below are representative protocols for key assays relevant to the investigation of JNJ-18038683.

Radioligand Receptor Binding Assay

This protocol is a standard method to determine the binding affinity of JNJ-18038683 to the 5-HT₇ receptor.

Objective: To determine the inhibitory constant (Kᵢ) of JNJ-18038683 for the 5-HT₇ receptor.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT₇ receptor.

  • Radioligand: [³H]5-CT (5-carboxamidotryptamine) or another suitable 5-HT₇ receptor radioligand.

  • JNJ-18038683 (free base or citrate salt, with molecular weight appropriately accounted for).

  • Non-specific binding competitor: 10 µM 5-HT (Serotonin).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of JNJ-18038683 in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • JNJ-18038683 dilution or vehicle control.

    • Radioligand at a concentration near its Kₑ (e.g., 1 nM [³H]5-CT).

    • Cell membranes (e.g., 10-20 µg of protein per well).

    • For non-specific binding, add the non-specific binding competitor instead of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of JNJ-18038683 that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare JNJ-18038683 Dilutions setup Set up 96-well Plate (Buffer, Compound, Radioligand, Membranes) prep_compound->setup prep_reagents Prepare Radioligand and Membranes prep_reagents->setup incubate Incubate at Room Temperature (60-90 min) setup->incubate filtrate Filter and Wash incubate->filtrate count Scintillation Counting filtrate->count analyze Calculate IC50 and Ki count->analyze

Figure 1. Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This protocol measures the ability of JNJ-18038683 to antagonize the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the 5-HT₇ receptor signaling pathway.

Objective: To determine the functional potency of JNJ-18038683 as a 5-HT₇ receptor antagonist.

Materials:

  • Cells stably expressing the human 5-HT₇ receptor (e.g., HEK293 or CHO cells).

  • 5-HT₇ receptor agonist (e.g., 5-CT or Serotonin).

  • JNJ-18038683 (free base or citrate salt).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and supplements.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • 384-well or 96-well assay plates.

Procedure:

  • Cell Seeding: Seed the cells into the assay plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of JNJ-18038683 and a fixed concentration of the agonist in stimulation buffer containing a phosphodiesterase inhibitor.

  • Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with the JNJ-18038683 dilutions for 15-30 minutes.

  • Agonist Stimulation: Add the 5-HT₇ agonist to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the agonist-induced cAMP response as a function of the JNJ-18038683 concentration. Determine the IC₅₀ value for the inhibition of the agonist response using non-linear regression.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis seed_cells Seed 5-HT7 Expressing Cells pre_incubate Pre-incubate with JNJ-18038683 seed_cells->pre_incubate stimulate Stimulate with 5-HT7 Agonist pre_incubate->stimulate lyse_cells Lyse Cells stimulate->lyse_cells measure_cAMP Measure cAMP Levels lyse_cells->measure_cAMP analyze_data Determine IC50 measure_cAMP->analyze_data

Figure 2. Workflow for a functional cAMP antagonist assay.

Signaling Pathways of the 5-HT₇ Receptor

JNJ-18038683 exerts its effects by antagonizing the 5-HT₇ receptor, which is a G protein-coupled receptor (GPCR). The 5-HT₇ receptor primarily signals through two main pathways: the Gαs and Gα₁₂ pathways. Understanding these pathways is crucial for interpreting the downstream cellular effects of JNJ-18038683.

Gαs-cAMP Pathway

The canonical signaling pathway for the 5-HT₇ receptor involves its coupling to the Gs protein.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin (5-HT) Receptor 5-HT7 Receptor Serotonin->Receptor Activates JNJ JNJ-18038683 JNJ->Receptor Blocks Gs Gαs Protein Receptor->Gs Activates AC Adenylate Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK PKA->ERK Activates Gene_Transcription Gene Transcription (Neuronal Plasticity) CREB->Gene_Transcription Regulates

Figure 3. The Gαs-cAMP signaling pathway of the 5-HT₇ receptor.

Gα₁₂-RhoA Pathway

The 5-HT₇ receptor can also couple to Gα₁₂, leading to the activation of the RhoA pathway, which is involved in regulating cell morphology and neurite outgrowth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin (5-HT) Receptor 5-HT7 Receptor Serotonin->Receptor Activates JNJ JNJ-18038683 JNJ->Receptor Blocks G12 Gα12 Protein Receptor->G12 Activates RhoGEF RhoGEF G12->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeleton Cytoskeletal Reorganization (Neurite Outgrowth) ROCK->Cytoskeleton Regulates

Figure 4. The Gα₁₂-RhoA signaling pathway of the 5-HT₇ receptor.

Conclusion

In experimental settings, the choice between this compound and its citrate salt can have significant implications for the outcome and reproducibility of a study. The citrate salt, as evidenced by its use in key preclinical and clinical evaluations, is often the preferred form due to its likely superior aqueous solubility and stability. Researchers should carefully consider the physicochemical properties of each form and select the one that is most appropriate for their specific experimental design. When reporting results, it is imperative to specify the exact form of JNJ-18038683 used, including its CAS number and molecular weight, to ensure the clarity and reproducibility of the findings. This guide provides a foundational understanding to aid in the rational selection and use of JNJ-18038683 in a research setting.

References

Replicating Published Findings with JNJ-18038683 Free Base: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JNJ-18038683 free base, a selective serotonin 5-HT7 receptor antagonist, with other relevant compounds. The information presented is based on published preclinical and clinical findings, offering objective data to aid in the replication of these studies and to inform future research endeavors.

Executive Summary

JNJ-18038683 is a potent and selective antagonist of the 5-HT7 receptor that has been investigated for its potential therapeutic effects in mood and cognitive disorders. Preclinical studies in rodents have demonstrated its ability to modulate sleep architecture and show antidepressant-like effects. However, clinical trials in humans have yielded mixed results, with a notable study in bipolar disorder showing no significant improvement in cognitive impairment or mood symptoms compared to placebo.[1] This guide presents the available data on JNJ-18038683 in comparison to other 5-HT7 receptor antagonists to provide a comprehensive resource for the scientific community.

Data Presentation

Table 1: Comparative Binding Affinity of 5-HT7 Receptor Antagonists
CompoundTarget ReceptorSpeciesBinding Affinity (Ki)Reference
JNJ-18038683 5-HT7HumanpKi = 8.20[2]
5-HT7RatpKi = 8.19[2]
SB-2699705-HT7HumanpKi = 8.9[3][4]
5-HT7Guinea PigpKi = 8.3[3][4]
Lurasidone5-HT7Human0.49 nM[2][5]
Vortioxetine5-HT7Human19 nM[6][7]
5-HT7Rat200 nM[6][7]
Table 2: Summary of Preclinical Findings for JNJ-18038683 in Rodent Models
Experimental ModelSpeciesKey FindingsReference
Tail Suspension TestMouseEffective in reducing immobility, suggesting antidepressant-like effects.[8]
REM Sleep AnalysisRatIncreased latency to REM sleep and decreased REM sleep duration.[8]
Circadian RhythmMouseBlocked light-induced phase shifts of circadian wheel running activity.
Table 3: Overview of Clinical Trial NCT02466685 (JNJ-18038683 in Bipolar Disorder)
ParameterJNJ-18038683 GroupPlacebo GroupOutcomeReference
Primary Outcome
Change from baseline in neurocognitive measuresNo significant improvementNo significant improvementNo significant difference between groups[1][9]
Secondary Outcome
Change from baseline in mood symptoms (MADRS, YMRS)No significant improvementNo significant improvementNo significant difference between groups[1][9]

Experimental Protocols

In Vitro Receptor Binding Affinity Assay

Objective: To determine the binding affinity of a test compound to the 5-HT7 receptor.

Methodology:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human or rat 5-HT7 receptor are cultured under standard conditions. Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

  • Radioligand Binding Assay: Cell membranes are incubated with a specific radioligand for the 5-HT7 receptor (e.g., [3H]5-CT) and varying concentrations of the test compound.

  • Incubation and Filtration: The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Tail Suspension Test

Objective: To assess the antidepressant-like activity of a compound in mice.[10][11][12][13]

Methodology:

  • Animals: Male C57BL/6 mice are used for this test.[8]

  • Drug Administration: JNJ-18038683 is administered via an appropriate route (e.g., intraperitoneally or orally) at various doses. The vehicle used for dissolution is administered to the control group. The specific vehicle for JNJ-18038683 in the cited study by Bonaventure et al. (2012) is not specified in the abstract.[8]

  • Test Procedure: Approximately 60 minutes after drug administration, each mouse is individually suspended by its tail from a horizontal bar using adhesive tape. The duration of the test is typically 6 minutes.[10][11][12][13]

  • Behavioral Scoring: The total time the mouse remains immobile during the 6-minute test period is recorded by a trained observer or an automated system. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.[8]

  • Data Analysis: The mean duration of immobility is calculated for each treatment group and compared to the vehicle control group using appropriate statistical tests.

In Vivo REM Sleep Analysis

Objective: To evaluate the effect of a compound on sleep architecture in rats.

Methodology:

  • Animals and Surgical Implantation: Adult male Sprague-Dawley rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Polysomnographic Recording: After a recovery period, the animals are habituated to the recording chambers. Continuous EEG and EMG recordings are performed for a set duration (e.g., 24 hours) following the administration of JNJ-18038683 or vehicle.

  • Sleep Stage Scoring: The recorded data is manually or automatically scored into different sleep-wake stages: wakefulness, non-REM (NREM) sleep, and REM sleep, typically in 30-second epochs.

  • Data Analysis: Several sleep parameters are quantified, including:

    • Total time spent in each sleep stage.

    • Latency to the first episode of NREM and REM sleep.

    • Duration and number of REM sleep episodes. The data from the JNJ-18038683 treated group is compared to the vehicle control group.[8]

Mandatory Visualization

G cluster_receptor 5-HT7 Receptor Signaling cluster_downstream Downstream Pathways JNJ JNJ-18038683 HT7R 5-HT7 Receptor JNJ->HT7R Antagonism Gs Gαs HT7R->Gs Activates G12 Gα12 HT7R->G12 Activates AC Adenylyl Cyclase Gs->AC Stimulates RhoA RhoA G12->RhoA Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Activates Neuronal_Plasticity Neuronal Plasticity & Function ERK->Neuronal_Plasticity RhoA->Neuronal_Plasticity

Caption: 5-HT7 Receptor Signaling Pathway Antagonized by JNJ-18038683.

G cluster_tst Tail Suspension Test Workflow A Acclimatize Mice B Administer JNJ-18038683 or Vehicle A->B C Wait for Drug Absorption (e.g., 60 min) B->C D Suspend Mouse by Tail for 6 minutes C->D E Record Immobility Time D->E F Compare Immobility between Treatment and Control Groups E->F G cluster_rem REM Sleep Analysis Workflow A Surgical Implantation of EEG/EMG Electrodes in Rats B Recovery and Habituation A->B C Administer JNJ-18038683 or Vehicle B->C D Continuous Polysomnographic Recording (e.g., 24h) C->D E Score Sleep Stages (Wake, NREM, REM) D->E F Quantify Sleep Parameters (Latency, Duration, etc.) E->F G Compare Sleep Architecture between Groups F->G

References

JNJ-18038683 Free Base: A Comparative Analysis of Antidepressant Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical antidepressant effects of JNJ-18038683 free base, a potent and selective 5-HT7 receptor antagonist. The data presented herein is compiled from available scientific literature to offer an objective comparison with other antidepressant modalities, supported by experimental data and detailed methodologies.

Executive Summary

JNJ-18038683 has demonstrated antidepressant-like activity in preclinical rodent models.[1] As a selective antagonist of the 5-hydroxytryptamine type 7 (5-HT7) receptor, its mechanism of action differs from traditional selective serotonin reuptake inhibitors (SSRIs).[1][2] Preclinical evidence suggests that JNJ-18038683 is effective in the mouse tail suspension test (TST), a standard behavioral assay for screening antidepressant compounds.[1] Furthermore, it has been shown to enhance the antidepressant-like effects of the SSRI citalopram in rodents.[1] However, clinical trials in patients with major depressive disorder and bipolar disorder did not demonstrate a statistically significant improvement in depressive symptoms compared to placebo.[1][3] This guide focuses on the preclinical data that supports the initial investigation of JNJ-18038683 as a potential antidepressant.

Comparative Preclinical Efficacy

The primary preclinical evidence for the antidepressant-like effects of JNJ-18038683 comes from the mouse tail suspension test (TST). In this model, the drug was shown to reduce immobility time, an indicator of antidepressant activity.[1]

Table 1: Comparative Antidepressant-like Effects in the Mouse Tail Suspension Test (TST)

CompoundMechanism of ActionKey Finding in TSTSupporting Evidence
JNJ-18038683 5-HT7 Receptor AntagonistEffective in reducing immobility time.[1]Preclinical studies by Bonaventure et al. (2012) demonstrated efficacy.[1]
Citalopram (SSRI)Selective Serotonin Reuptake InhibitorEffective in reducing immobility time.[4]Numerous studies validate its effect in the TST. JNJ-18038683 enhances its effect.[1]
Escitalopram (SSRI)Selective Serotonin Reuptake InhibitorEffective in reducing immobility time.Validated in multiple preclinical studies as an active comparator.
Other 5-HT7 Antagonists (e.g., SB-269970)5-HT7 Receptor AntagonistEffective in reducing immobility in the TST and forced swim test.[5][6]Supports the therapeutic potential of targeting the 5-HT7 receptor for depression.[7]

Experimental Protocols

Mouse Tail Suspension Test (TST)

The tail suspension test is a widely used behavioral assay to screen for potential antidepressant drugs.[8][9]

Objective: To assess antidepressant-like activity by measuring the immobility of mice when subjected to the inescapable stress of being suspended by their tails.[8]

Methodology:

  • Animals: Male mice are typically used.

  • Apparatus: A suspension bar is placed high enough so that the mice cannot escape or hold onto nearby surfaces. The area is often enclosed to minimize environmental disturbances.[8]

  • Procedure:

    • A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

    • The mouse is then suspended by its tail from the suspension bar.[10][11]

    • The duration of the test is typically 6 minutes.[10][12]

    • Behavior is recorded, and the total time the mouse remains immobile is measured. Immobility is defined as the absence of any movement except for respiration.[10][11]

  • Data Analysis: The duration of immobility is scored, often during the last 4 minutes of the 6-minute test.[10] A decrease in immobility time is indicative of an antidepressant-like effect.[9]

Mechanism of Action and Signaling Pathways

JNJ-18038683 exerts its effects by acting as a selective antagonist at the 5-HT7 receptor.[1] The 5-HT7 receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[2][13] Blockade of this receptor by an antagonist like JNJ-18038683 is hypothesized to produce antidepressant effects by modulating downstream signaling cascades.[2]

5-HT7 Receptor Signaling Pathway

G Serotonin Serotonin (5-HT) HTR7 5-HT7 Receptor Serotonin->HTR7 Activates JNJ18038683 JNJ-18038683 JNJ18038683->HTR7 Blocks Gs Gs Protein HTR7->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP Cyclic AMP (cAMP) AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling (e.g., ERK, CREB activation) PKA->Downstream Phosphorylates Response Neuronal Excitability & Antidepressant-like Effects Downstream->Response

Caption: 5-HT7 Receptor Signaling Pathway and Point of Intervention for JNJ-18038683.

Experimental Workflow for Preclinical Antidepressant Screening

G Start Start: Select Mouse Strain Acclimation Acclimation Period Start->Acclimation Grouping Randomized Grouping (Vehicle, JNJ-18038683, Comparator) Acclimation->Grouping Admin Drug Administration Grouping->Admin TST Tail Suspension Test (6 min) Admin->TST Record Record Behavior (Video) TST->Record Analysis Score Immobility Time Record->Analysis Stats Statistical Analysis (e.g., ANOVA) Analysis->Stats End End: Compare Efficacy Stats->End

Caption: Standard Experimental Workflow for the Mouse Tail Suspension Test.

Discussion and Future Directions

The preclinical data for JNJ-18038683 suggests that antagonism of the 5-HT7 receptor is a viable strategy for achieving antidepressant-like effects in animal models. The potentiation of the effects of citalopram by JNJ-18038683 indicates a potential synergistic relationship that could be explored further for combination therapies.[1]

Despite the promising preclinical findings, the lack of efficacy in human clinical trials for major depressive disorder highlights the translational gap that often exists in psychiatric drug development.[1] The reasons for this discrepancy could be multifactorial, including differences in species-specific receptor pharmacology, the complexity of depressive disorders in humans, and the limitations of animal models in predicting clinical outcomes.

Future research could focus on several areas:

  • Exploring other behavioral paradigms: Investigating the effects of JNJ-18038683 in other animal models of depression, such as the chronic mild stress model, could provide a more comprehensive preclinical profile.

  • Investigating specific patient populations: Although the initial trials were not successful, it is possible that 5-HT7 antagonists may be effective in specific subtypes of depression or in patients with particular genetic backgrounds.

  • Combination therapies: Further preclinical and clinical investigation of the synergistic effects of 5-HT7 antagonists with existing antidepressants is warranted.

References

Validating the Nootropic Potential of JNJ-18038683: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational 5-HT7 receptor antagonist, JNJ-18038683, against other compounds with purported nootropic effects. The objective is to offer a data-driven evaluation of its potential for cognitive enhancement by examining its mechanism of action, preclinical data, and clinical trial outcomes in the context of established and emerging cognitive enhancers.

Executive Summary

JNJ-18038683 is a selective antagonist of the serotonin 5-HT7 receptor, a target implicated in the modulation of cognitive processes. While preclinical studies on 5-HT7 antagonists have suggested potential pro-cognitive effects, clinical validation of JNJ-18038683 for cognitive enhancement has been unsuccessful. A key Phase II clinical trial (NCT02466685) in patients with stable bipolar disorder failed to demonstrate any significant improvement in cognitive function compared to placebo.[1][2][3] This outcome stands in contrast to the established, albeit modest, effects of certain approved nootropics and the preclinical promise of other investigational compounds. This guide will delve into the available data to provide a comprehensive comparison.

Mechanism of Action: 5-HT7 Receptor Antagonism

The 5-HT7 receptor is a G-protein coupled receptor predominantly expressed in brain regions crucial for learning and memory, including the hippocampus, thalamus, and cortex. Its activation is linked to the Gαs and Gα12 signaling pathways, influencing cyclic AMP (cAMP) production and RhoA activation, respectively. These pathways are integral to neuronal plasticity, the cellular basis of learning and memory. The therapeutic hypothesis for 5-HT7 antagonists in cognitive enhancement posits that blocking this receptor could modulate glutamatergic and cholinergic neurotransmission, leading to improved cognitive function.

5-HT7_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_gas Gαs Pathway cluster_ga12 Gα12 Pathway 5-HT7R 5-HT7 Receptor AC Adenylyl Cyclase 5-HT7R->AC Activates Gαs RhoGEF RhoGEF 5-HT7R->RhoGEF Activates Gα12 cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Neuronal_Plasticity Modulation of Neuronal Plasticity CREB->Neuronal_Plasticity RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates ROCK->Neuronal_Plasticity Serotonin Serotonin Serotonin->5-HT7R Activates JNJ-18038683 JNJ-18038683 JNJ-18038683->5-HT7R Antagonizes

Caption: Simplified 5-HT7 Receptor Signaling Pathways. Max Width: 760px.

Comparative Analysis of Nootropic Agents

This section compares JNJ-18038683 with another investigational 5-HT7 antagonist, SB-269970, and two established nootropics with different mechanisms of action: piracetam and modafinil.

CompoundTarget/Mechanism of ActionKey Preclinical Cognitive FindingKey Clinical Cognitive Finding
JNJ-18038683 Selective 5-HT7 Receptor AntagonistData not publicly available. Preclinical studies suggested pro-cognitive effects of 5-HT7 antagonism.[1]No significant improvement in cognitive impairment in stable bipolar disorder patients compared to placebo (NCT02466685).[2][3]
SB-269970 Selective 5-HT7 Receptor AntagonistAttenuated a temporal deficit in the novel object recognition (NOR) test in rats, indicating improved recognition memory.Not clinically evaluated for cognitive enhancement.
Piracetam Modulator of AMPA and NMDA receptors; enhances acetylcholine utilization.In a Morris water maze study with scopolamine-induced amnesia in rats, piracetam pre-treatment significantly improved the number of entries and time spent in the target quadrant compared to the scopolamine-only group.[4]Evidence for cognitive enhancement in healthy individuals is limited and inconsistent.
Modafinil Atypical dopamine reuptake inhibitor; modulates noradrenaline, histamine, and GABA systems.[5]In a study with rats, modafinil pre-treatment significantly improved performance in the Morris water maze in a scopolamine-induced amnesia model, with effects being more significant than piracetam.[4]Selectively improves performance on tests of digit span, visual pattern recognition memory, spatial planning, and stop-signal reaction time in healthy, non-sleep-deprived individuals.[6] However, it did not show an effect on attentional set-shifting in healthy volunteers.[6] In patients with schizophrenia, modafinil showed significant improvement in attentional set-shifting.[5]

Experimental Protocols

Detailed methodologies for key preclinical cognitive assessment paradigms are provided below to facilitate the interpretation of the comparative data.

Morris Water Maze

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.

Morris_Water_Maze_Workflow Start Start Acquisition_Phase Acquisition Phase (4-5 days) - Hidden platform in a fixed location - Multiple trials per day from different start positions Start->Acquisition_Phase Probe_Trial Probe Trial (1 day) - Platform removed - Mouse swims for a fixed time (e.g., 60s) Acquisition_Phase->Probe_Trial Data_Analysis Data Analysis - Escape latency (time to find platform) - Path length to platform - Time spent in target quadrant (probe trial) Probe_Trial->Data_Analysis End End Data_Analysis->End

Caption: Morris Water Maze Experimental Workflow. Max Width: 760px.

Protocol Steps:

  • Apparatus: A circular pool (120-150 cm in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface in a fixed location.

  • Acquisition Phase: Rodents are placed in the pool from various start positions and must use distal spatial cues in the room to locate the hidden platform. This is typically repeated for several trials over multiple days.

  • Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim for a set duration. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.

Attentional Set-Shifting Task

The attentional set-shifting task (ASST) is designed to assess cognitive flexibility, a key aspect of executive function.

Attentional_Set_Shifting_Task_Logic Start Start Simple_Discrimination Simple Discrimination (e.g., Digging medium) Start->Simple_Discrimination Compound_Discrimination Compound Discrimination (Introduce irrelevant dimension, e.g., Odor) Simple_Discrimination->Compound_Discrimination Intra-dimensional_Shift Intra-dimensional (ID) Shift (New exemplars of the same dimension) Compound_Discrimination->Intra-dimensional_Shift Extra-dimensional_Shift Extra-dimensional (ED) Shift (Previously irrelevant dimension becomes relevant) Intra-dimensional_Shift->Extra-dimensional_Shift End End Extra-dimensional_Shift->End

Caption: Logical Progression of the Attentional Set-Shifting Task. Max Width: 760px.

Protocol Steps:

  • Apparatus: A testing chamber with two digging pots. The pots can vary in digging medium and be scented with different odors.

  • Discrimination Phases: The rodent is trained to associate a food reward with a specific stimulus dimension (e.g., a particular digging medium).

  • Set-Shifting: The rule for obtaining the reward is changed. An intra-dimensional shift involves changing the rewarded stimulus within the same dimension (e.g., a different digging medium). An extra-dimensional shift requires the animal to shift its attention to the previously irrelevant dimension (e.g., the odor) to find the reward. The number of trials required to learn the new rule is a measure of cognitive flexibility.

Clinical Trial Evidence: JNJ-18038683 (NCT02466685)

The primary clinical evidence for the nootropic effects of JNJ-18038683 comes from a Phase II, randomized, double-blind, placebo-controlled study in 60 adult patients with stable bipolar disorder and cognitive impairment.

Study Design:

  • Intervention: JNJ-18038683 (10-20 mg/day) or placebo for 8 weeks.

  • Primary Outcome: Change from baseline in a composite score of a comprehensive neuropsychological battery.

Results: The study found no statistically significant difference between the JNJ-18038683 group and the placebo group on the primary cognitive endpoint. Both groups showed a similar degree of improvement over the 8-week period, which was attributed to a practice effect or other non-specific factors.[2][3]

Cognitive DomainJNJ-18038683 (Mean Change from Baseline)Placebo (Mean Change from Baseline)p-value
Composite Score Not significantly different from placeboNot significantly different from JNJ-18038683> 0.05
Verbal Learning Not significantly different from placeboNot significantly different from JNJ-18038683> 0.05
Attention/Vigilance Not significantly different from placeboNot significantly different from JNJ-18038683> 0.05
Working Memory Not significantly different from placeboNot significantly different from JNJ-18038683> 0.05
Executive Function Not significantly different from placeboNot significantly different from JNJ-18038683> 0.05

Note: Specific numerical data from the trial are not publicly available and are represented here as "Not significantly different from placebo" based on the study's reported outcome.

Conclusion

The available evidence does not support a nootropic effect for JNJ-18038683. Despite a plausible mechanism of action based on the role of the 5-HT7 receptor in cognitive processes, the compound failed to demonstrate efficacy in a well-controlled clinical trial. This highlights the significant challenge of translating preclinical findings in the cognitive domain to clinical reality. In comparison, while established nootropics like piracetam and modafinil have shown some positive effects in specific preclinical and clinical contexts, their efficacy is often modest and context-dependent. The case of JNJ-18038683 serves as a critical reminder of the rigorous validation required for any compound being investigated for cognitive enhancement. Future research in this area may benefit from more refined patient selection, sensitive and objective cognitive endpoints, and a deeper understanding of the complex neurobiology underlying cognitive function.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for JNJ-18038683 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for JNJ-18038683 free base, a potent research chemical. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the best practices for the disposal of chlorinated heterocyclic and potent psychoactive compounds.

Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is a standard precautionary measure when dealing with research chemicals of unknown long-term toxicity.

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Always wash hands thoroughly after handling the compound, even if gloves were worn. Avoid creating dust or aerosols. In case of accidental contact, wash the affected area with copious amounts of water.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that prevents environmental contamination and adheres to institutional and regulatory guidelines.

Step 1: Segregation of Waste

This compound is a chlorinated organic compound. As such, it must be segregated as halogenated organic waste . It is critical not to mix this type of waste with non-halogenated chemical waste.

Step 2: Waste Collection

All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, should be collected in a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with chlorinated organic compounds.

Step 3: Labeling

The waste container must be clearly labeled with the following information:

  • "Hazardous Waste"

  • "Halogenated Organic Waste"

  • The full chemical name: 3-(4-chlorophenyl)-1-(phenylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[5,4-d]azepine

  • The primary hazards associated with the compound (e.g., "Potent Research Chemical," "Handle with Care").

Step 4: Storage

Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials and ignition sources, pending collection by a licensed chemical waste disposal service.

Step 5: Final Disposal

The final disposal of this compound must be conducted through a licensed and certified hazardous waste disposal company. The most common and recommended method for the destruction of chlorinated organic compounds is high-temperature incineration.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Step 1: Identify Waste (Unused JNJ-18038683, Contaminated Items) B Step 2: Segregate as Halogenated Organic Waste A->B C Step 3: Collect in a Designated, Labeled Container B->C D Step 4: Securely Store Waste Container C->D E Step 5: Arrange for Pickup by Licensed Waste Disposal Service D->E F Step 6: High-Temperature Incineration E->F

Caption: Disposal Workflow for this compound.

This procedural guidance is intended to provide essential safety and logistical information for the proper disposal of this compound. It is imperative that all laboratory personnel adhere to these guidelines, in addition to their institution's specific safety protocols and all applicable local, state, and federal regulations. By following these steps, researchers can ensure a safe laboratory environment and minimize their environmental impact.

Comprehensive Safety and Handling Guide for JNJ-18038683 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of JNJ-18038683 free base based on general best practices for potent pharmaceutical compounds. As no specific Safety Data Sheet (SDS) for this compound was publicly available, these recommendations should be supplemented by a thorough risk assessment conducted by qualified personnel within your organization. This compound is intended for research use only.[1]

Hazard Assessment and Engineering Controls

JNJ-18038683 is a potent 5-HT7 receptor antagonist.[1][2] While it may be shipped as a non-hazardous chemical, its biological activity necessitates careful handling to prevent accidental exposure.[1] The primary focus of a robust safety program for such compounds is to ensure employee safety through effective containment, which includes both engineering controls and Personal Protective Equipment (PPE).[3]

Engineering Controls are the first and most crucial line of defense. Whenever possible, handling of JNJ-18038683 as a powder should occur within specialized, contained environments.[4]

  • Primary Controls: For operations with a high potential for aerosol generation, such as weighing or reconstituting the powder, the use of a containment system is paramount. Options include:

    • Glovebox or Isolator: Provides the highest level of containment by creating a physical barrier between the operator and the compound.[5][6]

    • Ventilated Laminar Flow Enclosure or Fume Hood: If a glovebox is not available, a certified chemical fume hood should be used to capture any airborne particles.[7] Ensure the hood has adequate airflow and is functioning correctly before starting work.[8]

  • Facility Design: The laboratory should be designed with specific features to handle potent compounds, such as controlled access, single-pass air systems to prevent cross-contamination, and air pressure differentials that keep handling areas negative to adjacent spaces.[4]

Personal Protective Equipment (PPE)

Even with extensive engineering controls, appropriate PPE is mandatory to provide an additional layer of protection.[4] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Operation Required Personal Protective Equipment (PPE)
Low-Risk Operations (e.g., handling sealed containers, working with dilute solutions)Gloves: Nitrile or other chemically resistant gloves. Inspect before use.[7][8]• Lab Coat: Standard laboratory coat.• Eye Protection: Safety glasses with side shields.[9]
High-Risk Operations (e.g., weighing powder, preparing stock solutions, cleaning spills)Gloves: Double-gloving with chemically resistant gloves is recommended.• Lab Coat: Disposable, solid-front lab coat or gown.• Eye Protection: Chemical splash goggles or a face shield.[7]• Respiratory Protection: For weighing powders outside of an isolator, a respirator (e.g., N95, or a Powered Air-Purifying Respirator - PAPR for higher potency risks) may be necessary based on your institution's risk assessment.[5][7][10]

Operational and Disposal Plans

A step-by-step approach ensures that safety is integrated into every phase of the compound's lifecycle in the laboratory.

Step-by-Step Handling Procedures

The following workflow outlines the critical steps for safely handling this compound from receipt to disposal.

G cluster_prep Preparation & Storage cluster_handling Active Handling (in Containment) cluster_cleanup Post-Procedure Receipt 1. Receiving & Inspection Storage 2. Secure Storage Receipt->Storage Log inventory Weighing 3. Weighing & Aliquoting Storage->Weighing Transport securely Solution 4. Solution Preparation Weighing->Solution Use powder Experiment 5. Experimental Use Solution->Experiment Use solution Decon 6. Decontamination Experiment->Decon After experiment Disposal 7. Waste Disposal Decon->Disposal Segregate waste

Workflow for handling this compound.

Protocol Details:

  • Receiving & Inspection:

    • Upon receipt, inspect the container for any signs of damage or leakage.

    • Confirm that the primary and secondary containers are intact.

    • If the package is compromised, implement spill procedures immediately.

  • Storage:

    • Store the compound in a clearly labeled, sealed container.[11]

    • Keep it in a designated, secure, and well-ventilated area away from incompatible materials.[11]

    • Follow supplier recommendations for storage conditions, which are typically dry, dark, and at 0 - 4°C for short-term storage or -20°C for long-term storage.[1]

  • Weighing & Aliquoting (High-Risk):

    • This procedure must be performed inside a containment device (e.g., glovebox, ventilated enclosure).[4]

    • Wear appropriate high-risk PPE (double gloves, disposable lab coat, eye protection, and respirator if required).

    • Use dedicated spatulas and weigh boats. Tare the balance with the weigh boat inside the containment area.

    • Carefully transfer the desired amount of powder, minimizing any disturbance that could create dust.

    • Clean the spatula and surrounding area immediately after transfer.

  • Solution Preparation (High-Risk):

    • Add solvent to the powder slowly to avoid splashing.

    • Ensure the compound is fully dissolved before removing the container from the containment area.

    • Cap the container securely.

  • Experimental Use:

    • When working with solutions, standard laboratory PPE (gloves, lab coat, safety glasses) is typically sufficient.

    • Avoid direct contact with the skin.[9]

    • Conduct all procedures that could generate aerosols (e.g., vortexing, sonicating) in a fume hood.[7]

Decontamination and Disposal Plan

Proper decontamination and waste disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination:

  • All surfaces and equipment that come into contact with JNJ-18038683 should be decontaminated.

  • Wipe surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a suitable cleaning agent.

  • Dispose of all cleaning materials as hazardous waste.

Disposal Workflow:

G cluster_waste Waste Segregation cluster_disposal Final Disposal Solid Contaminated Solids (Gloves, Tubes, Wipes) Waste_Container Labeled Hazardous Waste Containers Solid->Waste_Container Liquid Liquid Waste (Unused Solutions) Liquid->Waste_Container Sharps Contaminated Sharps (Needles, Glassware) Sharps->Waste_Container Disposal_Service Authorized Disposal Service Waste_Container->Disposal_Service Follow institutional and local regulations

Waste disposal logical relationship.

Disposal Protocol:

  • Segregate Waste: Do not mix contaminated waste with general laboratory trash. Use designated, clearly labeled hazardous waste containers.[7][11]

  • Solid Waste: Includes contaminated gloves, bench paper, weigh boats, and pipette tips. Place these in a sealed bag or container labeled for solid chemical waste.

  • Liquid Waste: Collect all unused solutions and solvent rinses in a sealed, compatible, and clearly labeled hazardous liquid waste container.[7]

  • Disposal: All waste contaminated with JNJ-18038683 must be disposed of through an authorized hazardous waste disposal service, following all institutional and local regulations.[11] Never pour chemical waste down the drain unless explicitly permitted by safety protocols.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JNJ-18038683 free base
Reactant of Route 2
JNJ-18038683 free base

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.